SAR247799
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H16ClN3O5 |
|---|---|
Molekulargewicht |
425.8 g/mol |
IUPAC-Name |
2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H16ClN3O5/c1-11-6-13(7-12(2)18(11)28-10-17(26)27)19-24-16-9-23-21(25-20(16)30-19)29-15-5-3-4-14(22)8-15/h3-9H,10H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
WRBZNIUFAKIIQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)C2=NC3=CN=C(N=C3O2)OC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SAR247799: A Technical Overview of its Mechanism of Action on Endothelial Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction is a pathological state of the endothelium—the inner lining of blood vessels—and a critical early event in the pathogenesis of major cardiovascular diseases. The sphingosine-1-phosphate receptor 1 (S1P1) is a key regulator of endothelial function and vascular homeostasis. SAR247799 is a first-in-class, orally available, G-protein-biased agonist of the S1P1 receptor.[1][2][3] Unlike conventional S1P1 modulators that act as functional antagonists leading to receptor desensitization and lymphopenia, this compound is designed to preferentially activate the protective G-protein-coupled signaling pathways within endothelial cells. This biased agonism promotes endothelial-protective effects, enhances endothelial barrier integrity, and improves vascular function without causing the receptor desensitization and lymphocyte reduction seen with higher doses or other S1P1 modulators.[2][3][4] This document provides an in-depth technical guide on the core mechanism of action of this compound on endothelial cells, supported by preclinical and clinical data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Biased Agonism at the S1P1 Receptor
The therapeutic action of this compound is rooted in its ability to act as a biased agonist at the S1P1 receptor, which is highly expressed on endothelial cells.[5] S1P1 activation can trigger two main intracellular signaling pathways: the Gαi protein pathway and the β-arrestin pathway.
-
Gαi Protein Pathway: This pathway is associated with endothelial protection, barrier function enhancement, and anti-inflammatory effects. Activation leads to downstream signaling through cascades such as PI3K-Akt-eNOS and MAPK/ERK, promoting cell survival and nitric oxide production.[6]
-
β-Arrestin Pathway: Recruitment of β-arrestin leads to receptor phosphorylation, internalization, and desensitization.[5] This functional antagonism is the mechanism behind the lymphopenia observed with drugs like fingolimod, used in multiple sclerosis.[2]
This compound preferentially activates the Gαi pathway to a much greater extent than the β-arrestin pathway.[2][3][4] This selective action allows for sustained activation of protective endothelial signaling without causing significant receptor internalization or desensitization, thus avoiding the lymphocyte-depleting effects at therapeutic doses intended for endothelial protection.[2][3][7]
Quantitative Data from Preclinical and Clinical Studies
This compound has demonstrated significant endothelial-protective effects across various models, from in vitro cell cultures to animal studies and human clinical trials.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Model Type | Animal | Key Parameter | Result | Citation |
| Metabolic Syndrome | Obese ZSF1 Rats | Systolic Blood Pressure Variability (VLF bands) | Reduced from 67.8 to 55.8 (p<0.05), indicating improved endothelial nitric oxide pathway activation. | [3][8] |
| Metabolic Syndrome | Aged Obese ZSF1 Rats | Urinary Protein/Creatinine Ratio (Glomerular Injury) | Reduced from 10.3 to 8.17 (p<0.05). | [3][8] |
| Renal Injury | Rats | Renal Ischemia/Reperfusion Injury | Preserved renal structure and function. | [2][3] |
| Coronary Injury | Pigs | Coronary Microvascular Hyperemic Response | Improved following ischemia/reperfusion injury. | [2][3][4] |
Table 2: Clinical Efficacy of this compound in Type 2 Diabetes Patients with Endothelial Dysfunction
This study assessed macrovascular endothelial function by measuring Flow-Mediated Dilation (FMD) of the brachial artery.
| Treatment Group (28 days) | N | Maximum Mean FMD Change from Baseline vs. Placebo | 95% Confidence Interval | P-value | Citation |
| This compound (1 mg) | 15 | +0.60% | -0.34% to 1.53% | 0.203 | [1][9] |
| This compound (5 mg) | 15 | +1.07% | +0.13% to 2.01% | 0.026 | [1][9] |
| Sildenafil (B151) (50 mg) | 12 | +0.88% | -0.15% to 1.91% | 0.093 | [1][9] |
| Placebo | 12 | - | - | - | [1][9] |
Experimental Protocols and Methodologies
Protocol 1: Clinical Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
This protocol outlines the methodology used in the clinical trial to assess the effect of this compound on endothelial function in patients with Type 2 Diabetes.[1][10]
-
Patient Population: 54 patients with Type 2 Diabetes Mellitus, enriched for endothelial dysfunction (defined as FMD < 7%).[1]
-
Study Design: A multi-center, randomized, double-blind, double-dummy, placebo- and positive-controlled (sildenafil 50 mg) study with sequential cohorts.[1][10]
-
Treatment Regimen: Patients were randomized to receive once-daily oral doses of this compound (1 mg or 5 mg), sildenafil (50 mg), or a matching placebo for 28 days.[1]
-
FMD Measurement:
-
Acclimatization: Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: A high-resolution ultrasound transducer is used to acquire images of the brachial artery. Baseline artery diameter is measured.
-
Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm and inflated to >50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored and recorded for at least 3 minutes to capture the maximum dilation.
-
-
Data Analysis: FMD is calculated as the percentage change in peak artery diameter from the baseline measurement. The primary endpoint was the change in FMD from baseline to day 35 (7 days after the last dose).[1][9]
Protocol 2: Assessment of Endothelial Function in ZSF1 Rat Model
This protocol describes a preclinical methodology to evaluate endothelial function in a rat model of metabolic syndrome.[3][8]
-
Animal Model: Obese ZSF1 rats, a well-established model for metabolic syndrome and endothelial dysfunction, are used alongside their lean counterparts (Le-ZSF1) as controls.
-
Treatment: Animals receive daily doses of this compound or a vehicle control over a specified period (e.g., several weeks).
-
Blood Pressure Telemetry:
-
A telemetry transmitter is surgically implanted to allow for continuous monitoring of arterial blood pressure in conscious, unrestrained animals.
-
Data is collected and systolic blood pressure variability is analyzed.
-
-
Data Analysis: The integral of the very-low-frequency (VLF) bands (0.02–0.2 Hz) of the systolic blood pressure spectrum is calculated. An increase in VLF power is inversely associated with the activity of the endothelial nitric oxide system. A reduction in VLF by this compound indicates an improvement in endothelial function.[3]
Conclusion
This compound represents a novel therapeutic approach for diseases characterized by endothelial dysfunction. Its unique mechanism as a G-protein-biased S1P1 agonist allows for the targeted activation of protective endothelial pathways without the confounding effects of receptor desensitization and lymphopenia associated with non-biased S1P1 modulators. Preclinical and clinical data robustly support its ability to improve endothelial function.[1][3][9] The significant improvement in flow-mediated dilation observed in patients with type 2 diabetes highlights its potential as a treatment for a wide range of vascular diseases.[1][9] Further investigation into this mechanism is warranted to fully explore its therapeutic applications in conditions such as diabetic microvascular complications, heart failure, and inflammatory vascular diseases.[6]
References
- 1. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 4. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. sanofi.com [sanofi.com]
SAR247799: A Technical Guide to S1P1 Biased Agonism for Endothelial Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR247799 is a first-in-class, orally active, selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential, with a focus on its unique S1P1 biased agonism. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes endothelial protection and enhances endothelial barrier function without inducing the lymphopenia typically associated with non-biased S1P1 modulators. This document details the pharmacological properties of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
Introduction: The S1P1 Receptor and Biased Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating vascular and immune systems. Activation of S1P1 initiates two primary signaling cascades: the G-protein pathway, which is associated with endothelial cell protection and barrier enhancement, and the β-arrestin pathway, which leads to receptor internalization, desensitization, and lymphocyte egress from lymphoid tissues.
Conventional S1P1 modulators, such as fingolimod, are functional antagonists that activate both pathways, leading to receptor internalization and subsequent lymphopenia, which is the therapeutic basis for their use in autoimmune diseases like multiple sclerosis. However, this non-selective activation can also lead to undesirable side effects related to endothelial dysfunction.
This compound represents a novel therapeutic approach by acting as a G-protein-biased agonist . This means it selectively activates the protective G-protein pathway while minimally engaging the β-arrestin pathway. This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting vascular integrity without causing the receptor desensitization and lymphocyte reduction seen with other S1P1 modulators.[1][2][3]
S1P1 Signaling Pathways
The differential signaling of S1P1 in response to a biased agonist like this compound is crucial to its mechanism of action.
Quantitative Pharmacology of this compound
The biased agonism of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data.
Table 1: In Vitro Potency of this compound in S1P1 Signaling Assays
| Assay Type | Cell Line | Parameter | This compound Value (nM) | Reference |
| G-protein Activation (GTPγS) | S1P1-expressing cells | EC50 | 12.6 - 493 | [4] |
| β-arrestin Recruitment | S1P1-expressing CHO cells | EC50 | Weaker than FTY720-P | [5] |
| cAMP Inhibition | S1P1-expressing cells | EC50 | Potent Inhibition | [3][6] |
| Endothelial Cell Impedance | HUVECs | EC50 (Early Phase) | ~1 | [2][7] |
Table 2: Biased Agonism Profile of S1P1 Modulators
| Compound | Activation-to-Desensitization Ratio (IC50/EC50) | Bias | Reference |
| This compound | 114 (91.1-143) | G-protein | [2][7] |
| Ponesimod | 7.66 (3.41-17.2) | G-protein | [2][7] |
| Ozanimod | 6.35 (3.21-12.5) | G-protein | [2][7] |
| Siponimod | 0.170 (0.0523-0.555) | β-arrestin | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
G-Protein Activation: GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing human S1P1 are prepared by homogenization and centrifugation.[8][9]
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.[8][9]
-
Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS.[8][9]
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
β-arrestin recruitment assays are used to quantify the interaction between the S1P1 receptor and β-arrestin upon ligand binding. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Protocol:
-
Cell Culture and Transfection: CHO cells are co-transfected with constructs for S1P1 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).[5]
-
Assay Plate Preparation: Transfected cells are seeded into 96-well plates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine) is added, and the emissions from both the donor and acceptor molecules are measured using a microplate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the ligand concentration to determine EC50 values.
Endothelial Barrier Function: Electric Cell-Substrate Impedance Sensing (ECIS)
ECIS is a real-time, label-free method to monitor changes in endothelial cell barrier function by measuring the electrical impedance of a cell-covered electrode.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto gold-film electrode arrays and cultured to form a confluent monolayer.[2][7]
-
Baseline Measurement: The impedance is monitored until a stable baseline is achieved, indicating a mature cell barrier.
-
Compound Addition: this compound or other test compounds are added to the wells.
-
Impedance Monitoring: Changes in impedance are recorded in real-time. An increase in impedance corresponds to an enhancement of the endothelial barrier, while a decrease indicates barrier disruption.
-
Data Analysis: The impedance data is normalized and analyzed to distinguish between the initial, G-protein-mediated barrier enhancement (activation) and the later, β-arrestin-mediated barrier disruption (desensitization). The ratio of the potencies for these two phases provides the activation-to-desensitization ratio.[2][7]
In Vivo Model: Renal Ischemia-Reperfusion Injury
This animal model is used to evaluate the protective effects of this compound on endothelial function in a disease-relevant context.
Protocol:
-
Surgical Procedure: A midline laparotomy is performed, and the renal pedicles are isolated. Ischemia is induced by clamping the renal arteries for a defined period (e.g., 45 minutes).[10]
-
Drug Administration: this compound is administered, typically intravenously or orally, before the ischemic period.[4]
-
Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.
-
Assessment of Renal Function: At various time points after reperfusion, blood and urine samples are collected to measure markers of renal injury, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[10]
-
Histological Analysis: Kidneys are harvested for histological examination to assess tissue damage.
Therapeutic Implications and Future Directions
The G-protein-biased agonism of this compound offers a promising therapeutic strategy for diseases characterized by endothelial dysfunction, such as diabetic nephropathy, coronary artery disease, and sepsis. By uncoupling the beneficial endothelial effects of S1P1 activation from the immunosuppressive effects of lymphocyte depletion, this compound has the potential to treat a range of vascular disorders with an improved safety profile compared to non-biased S1P1 modulators.
Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to explore its efficacy in a broader range of clinical settings. The development of biased agonists for other GPCRs also holds significant promise for the future of targeted therapeutics.
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A label-free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A label‐free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the G-Protein Biased Signaling of SAR247799
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR247799 is a novel, orally active, and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). A significant body of preclinical and clinical research has demonstrated that this compound exhibits a distinct G-protein biased signaling profile. It preferentially activates the Gαi/o-protein pathway over the β-arrestin recruitment and subsequent receptor internalization pathway.[1][2][3] This biased agonism is believed to be the underlying mechanism for its unique pharmacological effects, particularly its ability to confer endothelial protection without inducing the lymphopenia typically associated with other S1P1 modulators.[1][2][3] This technical guide provides a comprehensive overview of the G-protein biased signaling pathway of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the involved signaling cascades.
Introduction to this compound and S1P1 Receptor Signaling
The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a critical role in a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular tone.[1][2] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor can initiate signaling through two primary pathways:
-
G-protein Signaling: The canonical pathway involves the coupling of the receptor to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream effectors such as the PI3K-Akt and MAPK/ERK pathways. This cascade is crucial for promoting cell survival and enhancing endothelial barrier function.[4][5][6]
-
β-arrestin Signaling: Following agonist binding and G-protein activation, GPCRs are typically phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to signal desensitization. β-arrestin recruitment also initiates receptor internalization and can trigger a distinct wave of G-protein-independent signaling, including the activation of ERK.[7][8]
Conventional S1P1 receptor agonists, such as fingolimod (B1672674) (FTY720), are functional antagonists that induce receptor internalization via the β-arrestin pathway, leading to lymphopenia, which is therapeutically beneficial in autoimmune diseases like multiple sclerosis. However, this mechanism can also be associated with adverse effects related to endothelial dysfunction.[1]
This compound was developed as a G-protein biased S1P1 agonist, designed to selectively engage the protective G-protein signaling pathway while minimizing β-arrestin recruitment and subsequent receptor desensitization.[1][2][3] This approach aims to harness the therapeutic benefits of S1P1 activation on the endothelium without the immunosuppressive effects of lymphocyte depletion.
G-Protein Biased Signaling Mechanism of this compound
This compound's mechanism of action is centered on its preferential activation of the Gαi/o-mediated signaling cascade. This bias results in sustained receptor activity at the cell surface, leading to prolonged downstream signaling that enhances endothelial cell function. In contrast, its weak engagement of the β-arrestin pathway avoids significant receptor internalization, thus preventing the desensitization and functional antagonism observed with other S1P1 modulators.[1][2]
The downstream consequences of this compound's biased agonism in endothelial cells include:
-
Activation of Akt and ERK1/2: Phosphorylation of these key kinases promotes cell survival and proliferation.[9]
-
Enhancement of Endothelial Barrier Function: Increased cortical actin assembly and stabilization of adherens junctions contribute to a less permeable endothelial barrier.[6][10]
-
Increased Nitric Oxide Production: Activation of endothelial nitric oxide synthase (eNOS) leads to vasodilation and has anti-inflammatory effects.[11]
This targeted engagement of the G-protein pathway allows this compound to exert its therapeutic effects at doses that do not cause significant lymphocyte reduction.[3][12]
Quantitative Pharmacological Data
The G-protein bias of this compound has been quantified in various in vitro functional assays. While a single comprehensive study providing a direct head-to-head comparison of EC50 and Emax values for both G-protein and β-arrestin pathways is not publicly available, the existing literature consistently supports its G-protein biased profile.
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC50 | G-protein signaling (e.g., cAMP inhibition, GTPγS binding) | S1P1-overexpressing cells and HUVECs | 12.6 to 493 nM | [9] |
| β-arrestin Recruitment | (e.g., Tango, PathHunter) | CHO cells expressing S1P1 | Weaker than FTY720-P | [13] |
Note: The provided EC50 range reflects the potency of this compound in activating G-protein-mediated downstream signaling. The qualitative data for β-arrestin recruitment indicates a significantly lower potency and/or efficacy compared to non-biased S1P1 agonists.
Experimental Protocols
The characterization of this compound's G-protein biased agonism relies on a suite of in vitro functional assays. Below are detailed methodologies for key experiments.
GTPγS Binding Assay (for G-protein Activation)
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the human S1P1 receptor.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
This compound and other test compounds.
-
Non-labeled GTPγS for determining non-specific binding.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP to a final concentration of 10 µM.
-
Cell membranes (5-20 µg of protein per well).
-
Varying concentrations of this compound or control compounds. For non-specific binding control wells, add 10 µM non-labeled GTPγS.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Detection (SPA format):
-
Add a slurry of WGA-coated SPA beads to each well.
-
Incubate for at least 30 minutes at room temperature to allow the membranes to bind to the beads.
-
Seal the plate and count in a microplate scintillation counter.
-
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16][17]
β-Arrestin Recruitment Assay (Tango™ Assay)
The Tango™ assay is a transcriptional-based method to quantify ligand-induced β-arrestin recruitment to a GPCR.
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion).
-
Expression plasmid for S1P1 fused to a C-terminal V2 vasopressin receptor tail containing a TEV protease cleavage site followed by the tTA transcription factor.
-
Cell culture reagents.
-
This compound and other test compounds.
-
Luciferase substrate (e.g., Bright-Glo™).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Transfection: Transfect HTLA cells with the S1P1-Tango expression plasmid using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well and allow them to attach overnight.
-
Compound Addition: The next day, replace the culture medium with assay medium (e.g., serum-free medium) containing varying concentrations of this compound or control compounds.
-
Incubation: Incubate the plates for 6-16 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the luminescence signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8][18][19][20]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound G-Protein Biased Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate-induced Flk-1 transactivation stimulates mouse embryonic stem cell proliferation through S1P1/S1P3-dependent β-arrestin/c-Src pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
The Role of SAR247799 in Preventing S1P1 Receptor Desensitization: A Technical Whitepaper
Abstract
Sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of endothelial function and lymphocyte trafficking. While several S1P1 modulators are clinically approved, they typically function as antagonists by inducing receptor desensitization and internalization, leading to lymphopenia. This limits their therapeutic application in conditions where sustained endothelial protection is desired without compromising the immune system. SAR247799 is a first-in-class, selective, G-protein-biased S1P1 agonist designed to overcome this limitation. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes sustained S1P1 activation and endothelial-protective effects without causing significant receptor desensitization or lymphopenia. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction: S1P1 Receptor Signaling and Desensitization
The S1P1 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in cardiovascular and immune systems. Its endogenous ligand, sphingosine-1-phosphate (S1P), is crucial for maintaining endothelial barrier integrity and controlling the egress of lymphocytes from lymphoid organs.
Standard S1P1 Signaling: Upon binding S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, primarily of the Gi/o family. This activation initiates downstream signaling cascades, such as the PI3K-Akt and MAPK/ERK pathways, which are responsible for the receptor's beneficial endothelial effects.
Receptor Desensitization: However, sustained or potent activation, particularly by synthetic agonists like fingolimod (B1672674) (FTY720-P), also triggers a desensitization process. This is mediated by the recruitment of β-arrestin to the activated receptor. β-arrestin binding uncouples the receptor from the G-protein and targets it for internalization into endosomes, effectively removing it from the cell surface and dampening the signal. This functional antagonism is the therapeutic mechanism for lymphocyte sequestration in autoimmune diseases like multiple sclerosis.[1][2]
This compound: A Paradigm of Biased Agonism
This compound is a novel S1P1 agonist that exhibits biased signaling. It is designed to preferentially activate the G-protein-mediated signaling pathway, which confers endothelial-protective properties, while minimally engaging the β-arrestin pathway responsible for receptor internalization and desensitization.[1][3][4] This unique mechanism allows for sustained S1P1 activation on endothelial cells without the lymphopenia associated with functional antagonists.[1][2]
The key to this compound's action is its ability to induce a receptor conformation that is favorable for G-protein coupling but not for β-arrestin recruitment.[5] Consequently, this compound activates endothelial-protective pathways at doses that do not lead to S1P1 desensitization.[4][6] This separation of endothelial effects from lymphocyte effects represents a significant therapeutic advance for treating vascular diseases.[2]
Quantitative Data
The biased agonism of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data demonstrating its potency for G-protein signaling versus its minimal effect on β-arrestin recruitment and its clinical pharmacodynamic profile.
Table 1: In Vitro Potency and Biased Agonism of this compound
| Assay | Cell Type | This compound EC₅₀ | Reference Compound (e.g., S1P) EC₅₀ | Bias Factor (vs. β-arrestin) |
|---|---|---|---|---|
| G-protein activation (GTPγS) | S1P1-overexpressing cells | 12.6 - 493 nM[7] | Data not specified | High |
| ERK1/2 Phosphorylation | HUVECs | Concentration-dependent[7] | Data not specified | N/A |
| Akt Phosphorylation | HUVECs | Concentration-dependent[7] | Data not specified | N/A |
| β-arrestin Recruitment | S1P1-overexpressing cells | Significantly higher than for G-protein activation | Data not specified | N/A |
| S1P1 Internalization | S1P1-overexpressing cells | Minimal effect at endothelial-protective concentrations | Potent internalization | High |
HUVECs: Human Umbilical Vein Endothelial Cells. Bias factor is a conceptual representation; specific numerical values from head-to-head studies are proprietary or vary by assay.
Table 2: Preclinical Efficacy of this compound at Non-Lymphopenic Doses
| Animal Model | Condition | This compound Effect | Key Finding | Citations |
|---|---|---|---|---|
| Rat | Renal Ischemia/Reperfusion | Preserved renal structure and function | Conferred renal protection without S1P1 desensitization effects | [1] |
| Pig | Coronary Endothelial Damage | Improved microvascular hyperemic response | Endothelial protection without reducing lymphocyte numbers | [1] |
| Rat (ZSF1) | Metabolic Syndrome (LVH, Diastolic Dysfunction) | Reduced cardiac hypertrophy and fibrosis, improved diastolic function | Cardioprotective effects without causing S1P1 desensitization |[3][8] |
LVH: Left Ventricular Hypertrophy.
Table 3: Clinical Pharmacodynamics of this compound in Healthy Subjects
| Dose (once daily) | Effect on Lymphocyte Count | Effect on Heart Rate | Endothelial Protection | Citations |
|---|---|---|---|---|
| ≤ 5 mg | Minimal-to-no reduction | Minimal-to-no reduction | Projected to be effective based on preclinical data and FMD studies | [2][6][9] |
| 10 mg | Moderate reduction | Sustained reduction | N/A | [2][9] |
| > 10 mg | Dose-dependent reduction | Dose-dependent reduction | N/A |[2][9] |
FMD: Flow-Mediated Dilation, a measure of endothelial function.
Experimental Protocols & Workflows
The characterization of this compound relies on a suite of specific in vitro assays to dissect its biased signaling and functional effects.
S1P1 Receptor Internalization Assay
This assay quantifies the translocation of S1P1 receptors from the cell surface to intracellular compartments upon agonist stimulation.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293, U2OS) stably expressing human S1P1 receptor fused to a fluorescent protein, such as Green Fluorescent Protein (S1P1-EGFP).[10][11]
-
Seeding: Plate cells onto glass-bottom dishes or 96-well plates suitable for imaging.[10]
-
Starvation: Prior to the assay, serum-starve the cells to remove endogenous S1P and ensure receptors are on the cell surface.[10]
-
Stimulation: Treat cells with various concentrations of this compound, a known S1P1 functional antagonist (positive control), and vehicle (negative control) for a defined period (e.g., 30-60 minutes).[12]
-
Fixation & Staining: Fix the cells with paraformaldehyde. Cell nuclei can be counterstained with a dye like Hoechst.[11]
-
Imaging & Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular puncta. A decrease in membrane fluorescence and an increase in intracellular fluorescence indicate receptor internalization.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This is a classic functional assay that directly measures Gαi protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP to keep G-proteins in an inactive state.
-
Reaction: Incubate the membranes with various concentrations of this compound (or other ligands) in the presence of [³⁵S]GTPγS and GDP.
-
Incubation: Allow the reaction to proceed at 30°C. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination: Stop the reaction by rapid filtration through a filter mat, which traps the membranes.
-
Quantification: Wash the filters to remove unbound [³⁵S]GTPγS and measure the radioactivity retained on the filters using a scintillation counter. Increased radioactivity corresponds to increased G-protein activation.[13]
Endothelial Barrier Function Assay (ECIS)
Electric Cell-substrate Impedance Sensing (ECIS) is a real-time, non-invasive method to measure the integrity of endothelial cell monolayers.
Methodology:
-
Cell Seeding: Culture endothelial cells (e.g., HUVECs) to confluence on ECIS arrays, which contain small gold electrodes.
-
Baseline Measurement: Measure the baseline impedance across the cell monolayer. A stable, high impedance indicates a well-formed barrier.
-
Treatment: Add this compound or control substances to the culture medium.
-
Real-Time Monitoring: Continuously monitor the impedance over several hours. An increase in impedance reflects an enhancement of the endothelial barrier integrity, a key endothelial-protective effect.[7] A decrease would indicate barrier disruption.
-
Data Analysis: Plot impedance changes over time for each condition to determine the effect of the test compound.
Conclusion
This compound represents a significant advancement in the field of S1P1 receptor modulation. Its core mechanism of action, G-protein-biased agonism, enables the pharmacological separation of the receptor's endothelial-protective functions from its role in lymphocyte trafficking.[2] By preferentially activating G-protein signaling while avoiding the β-arrestin recruitment that leads to receptor desensitization, this compound can provide sustained endothelial benefits without inducing lymphopenia.[1][3] This unique profile, supported by extensive preclinical and clinical data, positions this compound as a promising therapeutic candidate for a range of vascular diseases associated with endothelial dysfunction.[6][8]
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR247799 and its Effects on Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR247799 is a selective, orally active G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] This technical guide delineates the mechanism of action of this compound and its profound effects on vascular permeability, supported by a comprehensive review of preclinical and clinical data. By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, this compound promotes endothelial protection and reduces vascular leakage without inducing the lymphopenia associated with non-biased S1P1 agonists.[2][3] This unique pharmacological profile positions this compound as a promising therapeutic candidate for a range of disorders characterized by endothelial dysfunction and increased vascular permeability.
Introduction: The Role of S1P1 in Vascular Integrity
The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor that plays a critical role in maintaining vascular integrity.[2] Endogenous S1P, primarily carried by high-density lipoprotein (HDL) in the plasma, signals through S1P1 on endothelial cells to enhance cell-to-cell junctions and stabilize the endothelial barrier. Dysfunction of this signaling axis can lead to increased vascular permeability, a key pathological feature in various diseases, including diabetic complications, acute lung injury, and sepsis.[4]
Conventional S1P1 agonists, while effective in modulating immune responses in conditions like multiple sclerosis, act as functional antagonists by causing receptor internalization and desensitization, which can compromise endothelial barrier function.[3] this compound represents a novel approach by selectively activating the protective G-protein-mediated signaling downstream of S1P1, thereby preserving and enhancing endothelial barrier function.
Mechanism of Action: Biased Agonism of S1P1
This compound exhibits biased agonism at the S1P1 receptor, meaning it preferentially activates one signaling pathway over another. In this case, it favors the Gαi-protein signaling cascade while minimizing the recruitment of β-arrestin.[3]
This biased signaling has two key consequences:
-
Endothelial Protection: Activation of the Gαi pathway downstream of S1P1 leads to the activation of Rac1 GTPase and subsequent enhancement of cortical actin assembly and adherens junction integrity. This strengthens the endothelial barrier, reducing permeability.
-
Avoidance of Lymphopenia: The β-arrestin pathway is largely responsible for the S1P1 internalization and subsequent desensitization that leads to a reduction in circulating lymphocytes. By avoiding this pathway, this compound maintains normal lymphocyte counts at therapeutic doses.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Preclinical Evidence of Vascular Permeability Reduction
In Vitro Endothelial Barrier Enhancement
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated the direct effects of this compound on endothelial barrier function.
| Parameter | Method | Result | Reference |
| EC50 for S1P1 | GTPγS binding assay in S1P1-overexpressing cells | 12.6 to 493 nM | [1] |
| Endothelial Cell Impedance | Electrical Cell-substrate Impedance Sensing (ECIS) | Dose-dependent increase in impedance | [4] |
| Phosphorylation of Erk1/2 and Akt | Western Blot | Concentration-dependent increase | [1] |
Experimental Protocol: Endothelial Cell Impedance Assay
A detailed protocol for assessing endothelial barrier function in vitro using ECIS is as follows:
-
Cell Culture: HUVECs are cultured to confluence on gold-film electrodes in specialized ECIS arrays.
-
Baseline Measurement: Baseline impedance is measured continuously at a frequency of 4000 Hz.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0-10 μM).[1]
-
Impedance Monitoring: Changes in impedance are monitored in real-time for a specified duration (e.g., 8 minutes).[1]
-
Data Analysis: An increase in impedance indicates a tightening of cell-cell junctions and enhanced barrier function. Data are normalized to baseline and compared across treatment groups.
In Vivo Models of Vascular Leakage
The efficacy of this compound in reducing vascular permeability has been validated in several animal models.
| Animal Model | Insult | Treatment | Key Findings | Reference |
| Rat | Renal Ischemia/Reperfusion | 1 and 3 mg/kg, p.o. | Reduced interstitial hemorrhage and protected renal proximal tubules. | [4] |
| Pig | Coronary Endothelial Dysfunction | 0.3, 1, 3 mg/kg, i.v. | Dose-dependent increase in coronary conductance ratio. | [4] |
| Rat | Metabolic Syndrome (ZSF1) | Chronic Dosing | Improved endothelial function. | [5] |
Experimental Protocol: Rat Model of Renal Ischemia/Reperfusion Injury
This protocol outlines the methodology used to assess the protective effects of this compound on renal vascular integrity:
-
Animal Model: Male Sprague-Dawley rats are utilized.
-
Treatment: this compound (1 and 3 mg/kg) or vehicle is administered orally one hour prior to the induction of ischemia.[4]
-
Ischemia Induction: The left renal artery and vein are occluded for a defined period (e.g., 45 minutes) using a microvascular clamp.
-
Reperfusion: The clamp is removed to allow reperfusion.
-
Assessment of Vascular Leakage: After a period of reperfusion (e.g., 24 hours), the kidneys are harvested. Vascular leakage can be quantified by measuring the extravasation of Evans blue dye, which is injected intravenously prior to euthanasia.
-
Histological Analysis: Kidney sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess interstitial hemorrhage and tubular necrosis.[4]
Below is a diagram illustrating the experimental workflow for the rat renal I/R model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Selectivity Profile of SAR247799
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR247799 is a novel, orally active small molecule that acts as a selective, G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding and functional characteristics. The information herein is intended to support further research and development efforts in therapeutic areas where endothelial protection and targeted S1P1 modulation are desirable.
Core Mechanism of Action
This compound exhibits a distinct mechanism of action compared to traditional S1P1 modulators. It is a G-protein-biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment and subsequent receptor internalization pathways.[3][4] This biased agonism is critical to its therapeutic profile, as it allows for sustained S1P1 activation and endothelial-protective effects without causing the receptor desensitization and lymphopenia associated with non-biased S1P1 agonists at therapeutic doses.[3][5]
Selectivity Profile of this compound
This compound demonstrates high selectivity for the S1P1 receptor subtype over other S1P receptors (S1P2, S1P3, S1P4, and S1P5). Preclinical data indicates that this compound is more than 100-fold selective for S1P1 compared to S1P2–5.[1]
Quantitative Data
While specific inhibitory or binding constants (Ki or IC50 values) for S1P2-5 are not detailed in the publicly available literature, the potency of this compound at the S1P1 receptor has been characterized.
| Target Receptor | Parameter | Value Range (nM) | Cell System |
| S1P1 | EC50 | 12.6 - 493 | S1P1-overexpressing cells and HUVECs |
Table 1: Potency of this compound at the S1P1 Receptor.[2]
Signaling Pathways and Biased Agonism
The therapeutic rationale for this compound is based on its ability to selectively engage G-protein-mediated signaling downstream of S1P1, which is linked to endothelial protection, while avoiding the β-arrestin pathway, which leads to receptor internalization and lymphopenia.
Experimental Protocols
Detailed experimental protocols for the selectivity and biased agonism assays for this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following general methodologies are typically employed to characterize compounds like this compound.
GTPγS Binding Assay (for G-protein Activation)
This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR) like S1P1.
Objective: To determine the potency and efficacy of this compound in activating G-protein signaling downstream of S1P receptors.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing a specific S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: An appropriate assay buffer containing GDP, MgCl2, and other necessary components is prepared.
-
Incubation: The cell membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS, typically through filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of this compound for G-protein activation at each S1P receptor subtype.
β-Arrestin Recruitment Assay (for Receptor Internalization Pathway)
This assay is used to quantify the recruitment of β-arrestin to the GPCR upon agonist binding, which is a key step in receptor desensitization and internalization.
Objective: To assess the potential of this compound to induce β-arrestin recruitment to S1P receptors.
General Procedure:
-
Cell Lines: Stably transfected cell lines co-expressing an S1P receptor subtype and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein) are used.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound.
-
Detection: The recruitment of β-arrestin to the activated receptor is measured by detecting the signal from the reporter system (e.g., luminescence, fluorescence resonance energy transfer [FRET]).
-
Data Analysis: The results are used to determine the EC50 of this compound for β-arrestin recruitment at each S1P receptor subtype.
Conclusion
This compound is a highly selective S1P1 receptor agonist with a pronounced bias towards G-protein signaling. This unique pharmacological profile allows for the activation of endothelial-protective pathways while minimizing the S1P1 receptor desensitization and lymphopenia associated with other S1P1 modulators. The data summarized in this guide underscore the potential of this compound as a therapeutic agent in diseases characterized by endothelial dysfunction. Further research into its specific interactions with the full panel of S1P receptors and the downstream consequences of its biased agonism will continue to be of high interest to the scientific and medical communities.
References
Navigating S1P1 Receptor Modulation: A Technical Guide to SAR247799 and its Comparative Impact on Lymphocyte Count
For Immediate Release
This technical guide provides an in-depth analysis of SAR247799, a novel G-protein-biased sphingosine-1-phosphate receptor 1 (S1P1) modulator, and its distinctive impact on peripheral lymphocyte counts compared to other S1P1 modulators such as fingolimod (B1672674), siponimod, ozanimod, and ponesimod (B1679046). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and vascular biology.
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of therapeutic agents effective in treating autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes (lymphopenia). While this is therapeutically beneficial for autoimmune conditions, it can also lead to an increased risk of infections. This compound is a next-generation S1P1 modulator designed to preferentially activate G-protein signaling pathways, which are associated with endothelial protection, while having a reduced impact on the β-arrestin pathway that leads to receptor internalization and profound lymphopenia.[1][2] This guide presents a comparative analysis of the effects of this compound and other S1P1 modulators on lymphocyte counts, details the underlying signaling pathways, and provides an overview of the experimental methodologies used to assess these effects.
Comparative Analysis of Lymphocyte Count Modulation
The defining characteristic of this compound is its dose-dependent and biphasic effect on lymphocyte counts. At lower, therapeutic doses, it is designed to be "sub-lymphocyte-reducing" or to have "minimal-to-no" effect on lymphocyte counts, aiming to provide endothelial protection without the profound lymphopenia associated with other S1P1 modulators.[3] In contrast, fingolimod, siponimod, ozanimod, and ponesimod are functional antagonists that induce significant reductions in peripheral lymphocyte counts as a core component of their therapeutic effect.
A real-world, head-to-head observational study provides a direct comparison of the lymphopenic effects of several approved S1P1 modulators.[4] The following tables summarize the quantitative data on lymphocyte count changes induced by these agents.
Table 1: Comparative Mean Lymphocyte Counts (x10^9 cells/L) of S1P1 Modulators Over Time [4]
| Timepoint | Fingolimod (Mean ± SD) | Siponimod (Mean ± SD) | Ozanimod (Mean ± SD) | Ponesimod (Mean ± SD) |
| Baseline (T0) | 1.99 ± 0.65 | 1.91 ± 0.61 | 2.05 ± 0.72 | 1.95 ± 0.59 |
| 1 Month (T1) | 0.75 ± 0.41 | 0.61 ± 0.33 | 1.11 ± 0.52 | 0.92 ± 0.48 |
| 3 Months (T3) | 0.71 ± 0.38 | 0.61 ± 0.31 | 0.95 ± 0.45 | 0.85 ± 0.43 |
| 6 Months (T6) | 0.72 ± 0.39 | 0.60 ± 0.30 | 0.91 ± 0.44 | 0.82 ± 0.41 |
Table 2: Incidence of Severe Lymphopenia (Grade 3/4) with S1P1 Modulators [4]
| Timepoint | Fingolimod (%) | Siponimod (%) | Ozanimod (%) | Ponesimod (%) |
| 1 Month (T1) | 32.6 | 50.9 | 14.0 | 22.5 |
| 3 Months (T3) | 34.8 | 52.7 | 24.0 | 25.0 |
| 6 Months (T6) | 32.6 | 54.5 | 28.0 | 22.5 |
Note: Grade 3 lymphopenia is defined as <0.5 - 0.2 x 10^9/L and Grade 4 as <0.2 x 10^9/L.
Table 3: Effect of this compound on Lymphocyte Count
| Study Type | Dose | Effect on Lymphocyte Count | Reference |
| Preclinical (Rat) | Low to Intermediate | No reduction | [3] |
| Preclinical (Rat) | High | ~35% decrease | [3] |
| Phase 1 Human | ≤ 5 mg | Minimal-to-no reduction | [3] |
| Phase 1 Human | Supratherapeutic doses | Dose-dependent reduction | [2] |
S1P1 Receptor Signaling Pathways
The differential effects of S1P1 modulators on lymphocyte counts can be attributed to their biased agonism at the S1P1 receptor, leading to the preferential activation of distinct downstream signaling pathways.
G-Protein vs. β-Arrestin Signaling
S1P1 is a G-protein-coupled receptor (GPCR). Upon agonist binding, it can initiate signaling through two primary pathways:
-
G-protein Signaling: Primarily mediated by the Gαi subunit, this pathway is associated with the activation of downstream effectors such as Rac1 and RhoA, which are crucial for maintaining endothelial barrier integrity and promoting vascular protection.[5][6] this compound is designed to preferentially activate this pathway.[1][7]
-
β-Arrestin Signaling: Recruitment of β-arrestin to the S1P1 receptor leads to its internalization and degradation. This process is a key mechanism for the functional antagonism of the receptor, preventing lymphocytes from egressing from lymph nodes and thus causing lymphopenia.[8][9] Conventional S1P1 modulators like fingolimod are potent activators of the β-arrestin pathway.
Experimental Protocols for Lymphocyte Count Assessment
The enumeration of peripheral blood lymphocyte subsets is a critical component in the clinical development and monitoring of S1P1 modulators. The standard methodology employed is flow cytometry.
General Protocol for Lymphocyte Subset Enumeration by Flow Cytometry
-
Blood Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation.[10]
-
Sample Preparation: A specific volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies against specific cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, and CD45 for pan-leukocyte gating).[11][12]
-
Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a lysing solution, and the remaining white blood cells are washed and resuspended in a sheath fluid.[13]
-
Flow Cytometric Analysis: The prepared sample is acquired on a flow cytometer. Cells are passed in a single file through a laser beam, and the scattered light and fluorescent signals are detected.
-
Gating Strategy: A sequential gating strategy is applied to first identify the lymphocyte population based on their forward and side scatter properties and CD45 expression. Subsequently, specific lymphocyte subsets are identified based on their expression of the targeted fluorescent markers.[11]
-
Absolute Count Determination: Absolute counts of lymphocyte subsets are determined using a single-platform method, which involves the addition of a known concentration of microbeads to the sample. The ratio of cell events to bead events allows for the calculation of the absolute cell count per unit volume of blood.[12]
Conclusion
This compound represents a novel approach in S1P1 receptor modulation, with a distinct mechanism of action that aims to uncouple the therapeutic benefits of endothelial protection from the profound lymphopenia characteristic of other drugs in its class. By preferentially activating G-protein signaling over the β-arrestin pathway, this compound offers the potential for a safer side-effect profile, particularly concerning infection risk, while still providing therapeutic benefits in vascular-related diseases. The comparative data and mechanistic insights provided in this guide underscore the importance of understanding the nuanced signaling pathways of S1P1 modulators in the development of next-generation therapeutics. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various disease contexts.
References
- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The balance between Gαi-Cdc42/Rac and Gα12/13-RhoA pathways determines endothelial barrier regulation by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enumeration of lymphocyte subsets using flow cytometry: Effect of storage before and after staining in a developing country setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. cytometry.org.au [cytometry.org.au]
- 13. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Structure and Physicochemical Properties
A Technical Guide to SAR247799: A Novel G-protein Biased Agonist of the Sphingosine-1-Phosphate Receptor 1
This compound is a novel, orally active, and selective G-protein biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its unique mechanism of action, which preferentially activates G-protein signaling pathways over β-arrestin recruitment, allows for sustained S1P1 activation without causing receptor desensitization and the associated lymphopenia observed with other S1P1 modulators.[4][5][6] This biased agonism confers endothelial-protective properties, making this compound a promising therapeutic candidate for a range of vascular diseases.[6][7][8]
This compound is a small molecule with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 2-(4-(5-(3-chlorophenoxy)oxazolo[5,4-d]pyrimidin-2-yl)-2,6-dimethylphenoxy)acetic acid[1] |
| CAS Number | 1315311-14-8[1][9] |
| Chemical Formula | C21H16ClN3O5[1][9] |
| Molecular Weight | 425.83 g/mol [1] |
| SMILES Code | O=C(O)COC1=C(C)C=C(C2=NC3=CN=C(OC4=CC=CC(Cl)=C4)N=C3O2)C=C1C[1][2] |
| Appearance | Solid[9] |
| Solubility | Soluble in DMSO[9] |
Pharmacological Properties and Mechanism of Action
This compound is a selective agonist for the S1P1 receptor, with over 100-fold selectivity against other S1P receptor subtypes (S1P2-5).[7] Its key pharmacological feature is its biased agonism, which is characterized by the preferential activation of the G-protein signaling cascade over the β-arrestin pathway.[4][5] This leads to the activation of downstream signaling molecules such as protein kinase B (Akt) and extracellular-regulated kinase-1/2 (Erk1/2) in endothelial cells, promoting cell survival and barrier integrity.[2]
The table below summarizes the in vitro potency of this compound in S1P1-overexpressing cells and human umbilical vein endothelial cells (HUVECs).
| Cell Type | Parameter | Value (nM) |
| S1P1-overexpressing cells | EC50 | 12.6 - 493[2][3] |
| HUVECs | EC50 | 12.6 - 493[2][3] |
Signaling Pathway of this compound
The biased agonism of this compound at the S1P1 receptor initiates a signaling cascade that promotes endothelial protection. The following diagram illustrates this pathway.
References
- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. belmont.primo.exlibrisgroup.com [belmont.primo.exlibrisgroup.com]
- 6. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic activation of endothelial sphingosine‐1‐phosphate receptor 1 by chaperone‐bound S1P suppresses proliferative retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
SAR247799: A Novel G-Protein-Biased S1P1 Agonist for Cardiovascular Disease
An In-depth Technical Guide on Target Validation in Preclinical and Clinical Models
This technical guide provides a comprehensive overview of the target validation for SAR247799, a selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1), in various cardiovascular disease models. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the S1P1 pathway for cardiovascular indications.
Introduction: Targeting Endothelial Dysfunction in Cardiovascular Disease
Endothelial dysfunction is a critical initiating factor in the development of numerous vascular diseases. The sphingosine-1-phosphate receptor-1 (S1P1) is known to play a crucial role in maintaining endothelial function and regulating lymphocyte trafficking.[1] While existing S1P1 modulators are functional antagonists that cause receptor desensitization and lymphopenia, making them suitable for autoimmune diseases, they carry the risk of side effects related to endothelial damage.[1][2]
This compound emerges as a novel therapeutic agent designed to overcome these limitations. It is a G-protein-biased S1P1 agonist that preferentially activates the G-protein signaling pathway over the β-arrestin and internalization pathways.[1][2][3] This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting protective effects without causing the receptor desensitization that leads to lymphopenia at therapeutic doses.[2][3] Preclinical and early clinical studies have demonstrated its potential in improving endothelial function and ameliorating key pathological features of cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF).[3][4]
Mechanism of Action: Biased Agonism of S1P1
This compound's unique mechanism of action lies in its selective, G-protein-biased agonism of the S1P1 receptor. This preferential activation of G-protein-mediated signaling over β-arrestin recruitment leads to the activation of downstream protective pathways in endothelial cells without causing significant receptor internalization and desensitization.[1][2] In human umbilical vein endothelial cells (HUVECs), this compound has been shown to induce a concentration-dependent phosphorylation of extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt).[5] This targeted engagement of the S1P1 receptor is designed to harness the therapeutic benefits of endothelial protection while avoiding the adverse effects associated with broad S1P1 modulation, such as lymphopenia.[2][3]
Preclinical Evidence in Cardiovascular Disease Models
The therapeutic potential of this compound has been evaluated in several well-established preclinical models of cardiovascular and renal disease.
Obese ZSF1 Rat Model of Metabolic Syndrome and HFpEF
This model mimics key features of human heart failure with preserved ejection fraction (HFpEF), including left ventricular hypertrophy (LVH) and diastolic dysfunction.[3]
31- and 65-week-old obese ZSF1 (Ob-ZSF1) rats were randomized to receive either a standard chow diet or a diet containing 0.025% (w/w) of this compound for 4 weeks. Age-matched lean ZSF1 (Le-ZSF1) rats served as controls. The effects of the treatment were assessed using echocardiography, telemetry, as well as biochemical and histological analyses.[6]
Treatment with this compound for 4 weeks demonstrated significant cardioprotective and renoprotective effects without altering arterial blood pressure.[4]
Table 1: Effects of this compound in Aged Obese ZSF1 Rats [3][6][7]
| Parameter | Ob-ZSF1 Control | Ob-ZSF1 this compound | p-value |
| Cardiac Function | |||
| Diastolic Dysfunction (E/e') | 23.15 ± 4.45 | 19.5 ± 5 | <0.01 |
| Cardiac Structure | |||
| Cardiac Hypertrophy (Heart weight/tibia length, g/mm) | 0.053 ± 0.001 | 0.046 ± 0.002 | <0.01 |
| Myocardial Perivascular Collagen Content | Increased vs. Lean | Significantly Reduced | <0.001 |
| Renal Function | |||
| Urinary Protein/Creatinine Ratio | 10.3 ± 0.621 | 8.17 ± 0.231 | <0.05 |
| Systemic Effects | |||
| Circulating Lymphocytes | Not specified | Not decreased | - |
Additional Preclinical Models
This compound has also shown protective effects in other relevant models of cardiovascular injury.
-
Rat Model of Renal Ischemia/Reperfusion Injury: this compound was administered at doses of 1 and 3 mg/kg (p.o.) one hour before renal occlusion.[5]
-
Pig Model of Coronary Endothelial Dysfunction: this compound was administered intravenously at doses of 0.3, 1, and 3 mg/kg.[5]
Table 2: Efficacy of this compound in Ischemia/Reperfusion and Endothelial Dysfunction Models [1][2][5]
| Model | Key Outcome | Result |
| Rat Renal Ischemia/Reperfusion | Severity of Acute Kidney Injury | Dose-dependent reduction |
| Renal Structure and Function | Preservation at non-lymphopenic doses | |
| Pig Coronary Endothelial Dysfunction | Coronary Conductance Ratio | Dose-dependent increase |
| Microvascular Hyperemic Response | Improved without lymphocyte reduction |
Clinical Validation in Type-2 Diabetes
To translate the promising preclinical findings, a randomized, placebo-controlled clinical trial was conducted in type-2 diabetes patients, a population at high risk for cardiovascular events due to endothelial dysfunction.[8]
Experimental Protocol
54 patients with type-2 diabetes and confirmed endothelial dysfunction (Flow-Mediated Dilation, FMD <7%) were randomized to receive once-daily oral treatment with this compound (1 mg or 5 mg), placebo, or sildenafil (B151) (50 mg, as a positive control) for 28 days. The primary endpoint was the change in brachial artery FMD.[8]
This compound treatment was well-tolerated and led to a progressive improvement in endothelial function over the 4-week treatment period.[9]
Table 3: Change in Flow-Mediated Dilation (FMD) in Type-2 Diabetes Patients [8]
| Treatment Group | Mean Difference in FMD vs. Placebo (at Day 35) | 95% Confidence Interval | p-value |
| This compound (1 mg) | 0.60% | -0.34 to 1.53% | 0.203 |
| This compound (5 mg) | 1.07% | 0.13 to 2.01% | 0.026 |
| Sildenafil (50 mg) | 0.88% | -0.15 to 1.91% | 0.093 |
Importantly, the observed improvements in endothelial function with this compound were independent of changes in blood pressure and were associated with minimal to no reduction in lymphocyte counts, confirming the non-desensitizing mechanism of action at these doses.[8][9]
Conclusion
The collective evidence from a range of preclinical cardiovascular disease models and a proof-of-concept clinical trial in type-2 diabetes patients strongly supports the target validation of this compound. Its unique mechanism as a G-protein-biased S1P1 agonist allows for the therapeutic activation of endothelial-protective pathways without inducing the receptor desensitization and subsequent lymphopenia associated with previous S1P1 modulators. This compound has demonstrated the ability to improve diastolic function, reduce cardiac hypertrophy and fibrosis, and enhance endothelial function in relevant disease models. These findings suggest that this compound represents a promising new therapeutic approach for the treatment of cardiovascular diseases characterized by endothelial dysfunction, such as HFpEF. Further clinical investigation of this compound in these patient populations is warranted.[8]
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
An In-depth Guide to the Pharmacodynamics of SAR247799
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR247799 is a first-in-class, orally active, selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P₁). Unlike traditional S1P₁ modulators developed for multiple sclerosis that cause receptor desensitization and lymphopenia, this compound is designed to activate S1P₁ signaling pathways that promote endothelial protection while avoiding significant receptor desensitization. This unique pharmacodynamic profile makes it a promising candidate for treating a variety of vascular diseases associated with endothelial dysfunction, such as coronary artery disease, diabetic complications, and heart failure.
Mechanism of Action
This compound exhibits a biased agonism at the S1P₁ receptor. It preferentially activates the G-protein signaling cascade over the β-arrestin pathway. This is a critical distinction from other S1P₁ modulators like fingolimod, which are functional antagonists that lead to receptor internalization and desensitization.
The preferential activation of the G-protein pathway by this compound is thought to be responsible for its endothelial-protective effects without causing a significant reduction in lymphocyte counts at therapeutic doses. Cryo-electron microscopy has revealed the binding mode of this compound to the S1P₁-Gᵢ protein complex, providing structural insight into its biased agonism.
The downstream effects of this compound-mediated S1P₁ activation in endothelial cells include:
-
Increased phosphorylation of Akt (Protein Kinase B) and Erk1/2 (extracellular-regulated kinase-1/2).
-
Enhanced endothelial barrier integrity.
-
Promotion of anti-inflammatory and tissue-protective signaling.
At low concentrations, this compound activates endothelial S1P₁ leading to protective effects. At higher concentrations, it can lead to S1P₁ desensitization and a reduction in lymphocytes, similar to other S1P₁ modulators.
Signaling Pathway of this compound
The signaling pathway of this compound is initiated by its binding to the S1P₁ receptor on endothelial cells. This leads to the activation of the associated Gᵢ protein, which in turn initiates a cascade of intracellular events culminating in endothelial protection.
SAR247799: A Novel G Protein-Biased S1P1 Agonist for Renal Protection in Preclinical Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical initiating factor in the pathogenesis of various kidney diseases, including acute kidney injury (AKI) and diabetic nephropathy. The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a promising therapeutic target for preserving endothelial function. SAR247799 is a novel, orally active, selective G protein-biased agonist of S1P1.[1][2] Unlike traditional S1P1 modulators that can cause receptor desensitization and lymphopenia, this compound preferentially activates the protective G protein-coupled signaling pathway over the β-arrestin pathway.[1][3][4] This biased agonism allows for sustained activation of S1P1 on endothelial cells, offering a unique mechanism for renal protection without the adverse effects associated with receptor downregulation. This technical guide provides a comprehensive overview of the preclinical studies evaluating the role of this compound in renal protection, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Biased Agonism of S1P1
This compound's therapeutic potential in renal protection stems from its unique mechanism of action as a G protein-biased S1P1 agonist.[1] It selectively activates the Gαi subunit-mediated signaling cascade while minimally engaging the β-arrestin pathway, which is responsible for receptor internalization and desensitization.[1][4] This sustained G protein signaling is believed to confer endothelial-protective effects.[4]
Preclinical Efficacy in Renal Ischemia-Reperfusion Injury
Renal ischemia-reperfusion (I/R) injury is a major cause of AKI. Preclinical studies in rat models have demonstrated the protective effects of this compound in this setting.
Quantitative Data
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Wistar Rat | This compound | 1 | 89% inhibition of serum creatinine (B1669602) increase | [2] |
| Wistar Rat | This compound | 3 | 96% inhibition of serum creatinine increase | [2] |
| Wistar Rat | This compound | 1 | 61% inhibition of urea (B33335) increase | [2] |
| Wistar Rat | This compound | 3 | 85% inhibition of urea increase | [2] |
Experimental Protocol: Rat Model of Renal Ischemia-Reperfusion Injury
The following provides a detailed methodology for a typical preclinical study evaluating this compound in a rat model of renal I/R injury.
Methodology Details:
-
Animal Model: Male Wistar rats are commonly used.[5]
-
Induction of Ischemia: Following anesthesia, a midline laparotomy is performed to expose the kidneys. The renal pedicles are then occluded using microvascular clamps for a defined period, typically 45 to 60 minutes, to induce ischemia.[6][7]
-
Reperfusion: The clamps are removed to allow for the reperfusion of the kidneys.
-
Treatment: this compound or vehicle is administered orally one hour prior to the induction of ischemia.[2]
-
Outcome Measures: Blood samples are collected at various time points post-reperfusion (e.g., 24 and 48 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels. Kidney tissues are harvested for histological analysis to assess the extent of tubular necrosis, interstitial hemorrhage, and other structural damage.[2][8]
Preclinical Efficacy in Diabetic Nephropathy
Diabetic nephropathy is a leading cause of chronic kidney disease. Preclinical studies using the Zucker diabetic fatty (ZDF) rat model have demonstrated the potential of this compound in mitigating the progression of this disease.[9]
Quantitative Data
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty Rat | This compound | 5 weeks | Dose-dependent improvements in renal function and endothelial biomarkers. | [9][10] |
| Zucker Diabetic Fatty Rat | This compound | 5 weeks | Improvements in protein:creatinine ratio, creatinine clearance, and fractional excretion of electrolytes. | [10] |
Experimental Protocol: Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy
The ZDF rat is a well-established model of type 2 diabetes and associated nephropathy.[11][12]
Methodology Details:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop obesity, insulin (B600854) resistance, and type 2 diabetes, are used. Age-matched lean littermates serve as controls.[11]
-
Treatment: this compound is administered orally over a chronic period, for instance, for 5 weeks.[9]
-
Outcome Measures: Key parameters for assessing renal function include the urinary protein-to-creatinine ratio, creatinine clearance, and fractional excretion of electrolytes.[10] Plasma biomarkers of endothelial function are also evaluated.[9] Histological examination of the kidney tissue is performed to assess glomerular and tubular injury.
Conclusion
Preclinical studies have consistently demonstrated the renal-protective effects of this compound in models of both acute kidney injury and chronic diabetic nephropathy. Its unique mechanism as a G protein-biased S1P1 agonist allows for the preservation of endothelial function without the undesirable side effects of conventional S1P1 modulators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of kidney diseases characterized by endothelial dysfunction. The promising preclinical findings warrant further investigation in clinical settings to translate these benefits to patients.
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-Phosphate Receptor 2 Promotes Renal Microvascular Constriction and Kidney Injury Following Renal Ischemia-Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemia/reperfusion-induced renal failure in rats as a model for evaluating cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Appropriateness of the Zucker Diabetic Fatty rat as a model for diabetic microvascular late complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Technical Guide to the Anti-inflammatory and Endothelial-Protective Effects of SAR247799
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR247799 is a first-in-class, orally active, selective G protein-biased agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Unlike traditional S1P1 modulators that act as functional antagonists leading to receptor desensitization and lymphopenia, this compound is designed to preferentially activate protective endothelial signaling pathways without compromising the immune response.[1][2][3] This unique mechanism of action positions this compound as a promising therapeutic agent for a range of diseases characterized by endothelial dysfunction and inflammation, including diabetic complications, heart failure with preserved ejection fraction (HFpEF), and ischemia/reperfusion injuries.[2][4]
This guide provides an in-depth overview of the anti-inflammatory and endothelial-protective effects of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its core mechanisms and study designs.
Core Mechanism: Biased Agonism at the S1P1 Receptor
The therapeutic effects of this compound are rooted in its specific interaction with the S1P1 receptor, a G protein-coupled receptor crucial for regulating both lymphocyte trafficking and vascular endothelial integrity.[3]
Signaling Pathways:
-
Canonical S1P1 Signaling: The endogenous ligand, sphingosine-1-phosphate (S1P), activates two primary downstream pathways:
-
G protein (Gαi) Pathway: This pathway is associated with beneficial, anti-inflammatory, and cytoprotective effects, including the enhancement of endothelial barrier function and activation of pro-survival signals like Akt and Erk1/2.[4][5]
-
β-Arrestin Pathway: Recruitment of β-arrestin leads to receptor internalization and desensitization. This process is responsible for the lymphopenia observed with functional S1P1 antagonists (e.g., fingolimod, siponimod), as it traps lymphocytes in the lymph nodes.[1][5]
-
-
This compound's Biased Agonism: this compound is engineered to preferentially activate the G protein signaling pathway while minimally engaging the β-arrestin pathway.[2][3] This "biased" agonism allows for sustained activation of the protective endothelial S1P1 signaling cascade without causing the receptor desensitization and subsequent lymphocyte reduction that characterizes other S1P1 modulators.[1][2] This mechanism effectively separates the desired endothelial-protective effects from the immunosuppressive effects.
Preclinical Evidence of Efficacy
This compound has demonstrated significant protective effects across a range of in vitro and in vivo models of endothelial dysfunction and inflammation.
Data Presentation: Preclinical Studies
| Model System | Key Endpoints | Results | Reference |
| In Vitro (HUVECs) | Phosphorylation of Erk1/2 and Akt | Concentration-dependent increase (EC50 = 171–277 nM) | [2][6] |
| Endothelial Barrier Integrity (Impedance) | Dose-dependent increase (EC50 = 592 nM) | [2] | |
| Rat Model of Acute Kidney Injury (Ischemia/Reperfusion) | Serum Creatinine (B1669602) and Urea | Dose-dependent reduction | [2][6] |
| Albumin Leakage into Renal Tissue | Significantly reduced | [2] | |
| Interstitial Hemorrhage | Significantly reduced | [2] | |
| Rat Model of Type 2 Diabetes (ZDF Rats) | Urinary Protein/Creatinine Ratio | Significantly reduced | [2][7] |
| Plasma Endothelial Biomarkers (sICAM-1, sE-Selectin) | Significantly reduced | [2] | |
| Rat Model of Metabolic Syndrome (Ob-ZSF1 Rats) | Left Ventricular Hypertrophy | Significantly reduced | [2][8] |
| Myocardial Perivascular Collagen | Significantly reduced | [2][8] | |
| Pig Model of Coronary Endothelial Dysfunction | Coronary Flow Reserve / Conductance Ratio | Dose-dependent improvement | [3][6] |
Experimental Protocols
Rat Model of Renal Ischemia/Reperfusion Injury:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound (e.g., 1 and 3 mg/kg) or vehicle is administered via oral gavage one hour prior to the induction of ischemia.[6]
-
Surgical Procedure: Anesthesia is induced. A midline laparotomy is performed, and both renal pedicles are clamped for a defined period (e.g., 45 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.
-
Endpoint Analysis: After a reperfusion period (e.g., 24 hours), blood samples are collected to measure serum creatinine and urea. Kidney tissue is harvested for histological analysis to assess interstitial hemorrhage, tissue damage, and albumin leakage via immunohistochemistry.[2][3]
Clinical Evidence in Humans
The endothelial-protective effects of this compound have been translated from preclinical models to human studies, most notably in a trial involving patients with type 2 diabetes, a condition closely associated with endothelial dysfunction.
Data Presentation: Phase 2a Clinical Trial in Type 2 Diabetes
A randomized, double-blind, placebo- and active-controlled study assessed the effect of this compound on endothelial function in patients with type 2 diabetes and pre-existing endothelial dysfunction (Flow-Mediated Dilation, FMD <7%).[7][9]
| Treatment Group (28-day, once-daily) | N | Maximum FMD Change from Baseline vs. Placebo (Mean Difference) | 95% Confidence Interval | p-value | Lymphocyte Reduction |
| Placebo | 12 | --- | --- | --- | None |
| This compound (1 mg) | 15 | +0.60% | -0.34% to 1.53% | 0.203 | Minimal |
| This compound (5 mg) | 15 | +1.07% | 0.13% to 2.01% | 0.026 | Minimal to None |
| Sildenafil (50 mg) | 12 | +0.88% | -0.15% to 1.91% | 0.093 | None |
Data sourced from the PDY15286 clinical study.[7][9][10]
The results demonstrate that 5 mg this compound significantly improved endothelial function over 28 days, with an efficacy at least comparable to the active control, sildenafil.[7][9] Importantly, these vascular benefits were achieved without affecting blood pressure and with minimal to no reduction in lymphocyte counts, confirming the non-immunosuppressive, endothelial-protective mechanism in humans.[7][9]
Experimental Protocols
Phase 2a Clinical Trial Design (NCT03462017):
-
Population: 54 patients with type 2 diabetes mellitus and confirmed endothelial dysfunction (FMD <7%).[9][10]
-
Design: A multi-center, randomized, double-blind, double-dummy, placebo- and positive-controlled study conducted in two sequential cohorts.[9][10]
-
Randomization: Patients were randomized in a 5:2:2 ratio within each cohort to receive this compound, placebo, or sildenafil.[9]
-
Cohort 1: this compound 1 mg vs. Placebo vs. Sildenafil 50 mg.
-
Cohort 2: this compound 5 mg vs. Placebo vs. Sildenafil 50 mg.
-
-
Treatment Duration: Once-daily oral administration for 28 days.[7][9]
-
Primary Endpoint: The primary objective was to assess the change from baseline in macrovascular endothelial function as measured by brachial artery Flow-Mediated Dilation (FMD).[10]
-
Secondary & Exploratory Endpoints: Included assessments of microvascular function, safety, pharmacokinetics, and biomarkers of endothelial function (e.g., sICAM-1, nitrate/nitrite).[10]
Conclusion
This compound represents a novel therapeutic approach that leverages biased agonism of the S1P1 receptor to deliver potent anti-inflammatory and endothelial-protective effects. By selectively activating the G protein pathway, it promotes vascular integrity and function without inducing the receptor desensitization and lymphopenia associated with previous S1P1 modulators.[1][2][3] Robust preclinical data and compelling clinical evidence in patients with type 2 diabetes demonstrate its potential to treat a variety of diseases driven by endothelial dysfunction.[7][9] Further clinical testing of this compound at sub-lymphocyte-reducing doses is warranted to fully explore its therapeutic utility in vascular diseases.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medrxiv.org [medrxiv.org]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 9. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sanofi.com [sanofi.com]
Methodological & Application
Application Notes and Protocols for SAR247799 in an In Vitro Endothelial Barrier Function Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the in vitro effects of SAR247799, a G protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist, on endothelial barrier function. This compound is designed to activate endothelial S1P1 to confer endothelial-protective properties while minimizing S1P1 desensitization and the associated reduction in lymphocyte counts.[1] This document outlines two primary methodologies for quantifying endothelial barrier integrity: Transendothelial Electrical Resistance (TEER) and a fluorescently-labeled dextran (B179266) permeability assay. Additionally, it includes information on the mechanism of action of this compound and presents quantitative data from relevant studies in a clear, tabular format.
Introduction
Endothelial dysfunction is a critical factor in the onset of various vascular diseases. The integrity of the endothelial barrier is paramount for maintaining tissue homeostasis, and its disruption can lead to vascular leakage and inflammation.[1][2] The sphingosine-1-phosphate receptor 1 (S1P1) is crucial in regulating endothelial function.[2] this compound is a novel S1P1 agonist that preferentially activates the G protein signaling pathway over the β-arrestin and internalization pathways.[2][3] This biased agonism allows for the activation of protective pathways in endothelial cells without inducing receptor desensitization, a common issue with other S1P1 modulators that leads to lymphopenia.[2][3] The following protocols provide a framework for researchers to investigate the endothelial-protective effects of this compound in a laboratory setting.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a biased agonist at the S1P1 receptor on endothelial cells. Upon binding, it preferentially activates the Gαi subunit of the heterotrimeric G protein. This activation leads to downstream signaling cascades that enhance endothelial barrier function, likely through the strengthening of tight junctions and adherens junctions. Unlike non-biased S1P1 agonists, this compound has a minimal effect on the β-arrestin pathway, which is responsible for receptor internalization and desensitization. This results in sustained S1P1 activation and endothelial protection without the common side effect of lymphopenia.[2][3][4]
Caption: this compound's biased agonism at the S1P1 receptor.
Quantitative Data Summary
| Assay Type | Model System | Treatment | Outcome Measure | Result | Reference |
| Impedance Assay | Human Endothelial Cells | This compound | Endothelial Barrier Integrity | Potent activation of protection pathways without receptor desensitization. | [2][3] |
| Renal Ischemia/Reperfusion | Rat Model | This compound | Renal Structure and Function | Preservation of renal structure and function at non-lymphocyte-reducing doses. | [2] |
| Coronary Endothelial Damage | Pig Model | This compound | Microvascular Hyperemic Response | Improved microvascular hyperemic response without lymphocyte reduction. | [2] |
| Type-2 Diabetes | Rat Model | This compound | Renal Function and Endothelial Biomarkers | Improvements in renal function and endothelial biomarkers at sub-lymphocyte-reducing doses. | [1] |
Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across an endothelial cell monolayer, providing a sensitive and non-invasive method to assess barrier integrity.[5]
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control for barrier disruption (e.g., TNF-α)
Workflow:
Caption: Workflow for the TEER assay.
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a density optimized for monolayer formation (typically 1-2 x 10^5 cells/cm²).
-
Monolayer Formation: Culture the cells for 2-3 days, or until a confluent monolayer is formed. Monitor the formation of the barrier by measuring the TEER daily. The resistance will plateau when a stable barrier is established.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A dose-response study is recommended (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control and a positive control for barrier disruption (e.g., 10 ng/mL TNF-α).
-
Replace the medium in the apical and basolateral chambers with the treatment solutions.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to assess the direct effect of this compound on barrier function.
-
Barrier Challenge (Optional): To assess the protective effects of this compound, pre-treat the cells with the compound for a specified time (e.g., 1-2 hours) before adding a barrier-disrupting agent like TNF-α to the medium.
-
TEER Measurement:
-
At designated time points, measure the electrical resistance across the cell monolayer using a TEER measurement system.
-
Also, measure the resistance of a blank Transwell insert (without cells) containing medium to subtract the background resistance.
-
-
Data Analysis:
-
Subtract the resistance of the blank insert from the resistance of the cell-covered inserts.
-
Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm².
-
Normalize the TEER values to the baseline reading before treatment and express the results as a percentage of the control.
-
Protocol 2: Endothelial Permeability Assay (FITC-Dextran)
This assay measures the passage of a fluorescently-labeled macromolecule (FITC-dextran) across the endothelial monolayer, providing a quantitative measure of paracellular permeability.[6][7]
Materials:
-
Confluent endothelial cell monolayers on Transwell inserts (prepared as in Protocol 1)
-
FITC-dextran (e.g., 4 kDa or 70 kDa)
-
Assay buffer (e.g., phenol (B47542) red-free medium)
-
This compound stock solution
-
Vehicle control
-
Positive control for barrier disruption (e.g., VEGF-A or TNF-α)
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for the FITC-dextran permeability assay.
Procedure:
-
Prepare Monolayers: Grow endothelial cells to confluency on Transwell inserts as described in the TEER protocol.
-
Treatment: Treat the cell monolayers with various concentrations of this compound, a vehicle control, or a positive control for a specified duration (e.g., 24 hours).
-
Permeability Assay:
-
Gently wash the cell monolayers with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Add assay buffer containing FITC-dextran (e.g., 1 mg/mL) to the apical (upper) chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect a small aliquot of the medium from the basolateral chamber.
-
After each sampling, replace the volume with fresh assay buffer to maintain a constant hydrostatic pressure.
-
-
Fluorescence Measurement:
-
Transfer the collected samples to a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the basolateral samples based on the standard curve.
-
The permeability coefficient (Papp) can be calculated to quantify the rate of dextran passage across the monolayer.
-
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound in enhancing endothelial barrier function in vitro. By utilizing both TEER and fluorescent dextran permeability assays, researchers can obtain comprehensive data on the integrity and permeability of endothelial monolayers following treatment with this novel S1P1 agonist. These assays are essential tools for the preclinical assessment of compounds targeting endothelial dysfunction.
References
- 1. medrxiv.org [medrxiv.org]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for SAR247799 in a Rat Model of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SAR247799, a selective G-protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist, in a rat model of renal ischemia-reperfusion (I/R) injury. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in conditions associated with endothelial dysfunction and I/R injury.
Introduction
This compound is a novel S1P1 agonist that preferentially activates G-protein signaling over β-arrestin and internalization pathways. This biased agonism allows for sustained S1P1 activation and endothelial-protective effects without inducing the receptor desensitization and subsequent lymphopenia commonly associated with other S1P1 modulators.[1] Preclinical studies have demonstrated the efficacy of this compound in mitigating I/R-induced tissue damage, particularly in the kidneys, by preserving endothelial barrier integrity and renal function.[2]
Mechanism of Action
This compound selectively targets the S1P1 receptor on endothelial cells. Activation of this receptor initiates downstream signaling cascades, including the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase 1/2 (Erk1/2).[3] This signaling pathway is believed to enhance endothelial cell survival, promote barrier function, and protect against the inflammatory and apoptotic processes triggered by ischemia and reperfusion.
Experimental Protocols
This section outlines a detailed protocol for a rat model of renal ischemia-reperfusion injury and the application of this compound.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 250-300 g
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Microvascular clamps
-
Suture material
-
Heating pad to maintain body temperature
Experimental Workflow
Detailed Procedure
-
Animal Preparation and Dosing:
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 1 or 3 mg/kg) one hour before the induction of ischemia.[3]
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Shave and disinfect the abdominal area.
-
-
Surgical Procedure (Ischemia):
-
Perform a midline laparotomy to expose the abdominal cavity.[4]
-
Gently move the intestines to visualize both kidneys.
-
Isolate the renal pedicles (artery, vein, and ureter) of both kidneys.
-
Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined duration (e.g., 45 minutes). Successful clamping is indicated by a change in kidney color to a darker shade.[4]
-
-
Reperfusion:
-
After the ischemic period, remove the clamps to allow blood flow to resume. Reperfusion is confirmed by the return of the kidney's normal color.
-
Close the abdominal incision in layers using appropriate suture material.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), euthanize the animals.
-
Collect blood samples via cardiac puncture for biochemical analysis (e.g., serum creatinine (B1669602) and blood urea (B33335) nitrogen).
-
Harvest the kidneys for histological examination (e.g., H&E staining for tubular injury) and biomarker analysis.
-
Data Presentation
The following tables summarize suggested dosing regimens and key endpoints for evaluating the efficacy of this compound.
Table 1: this compound Dosing and Administration
| Parameter | Description |
| Compound | This compound |
| Formulation | Suspension in 0.5% methylcellulose in sterile water |
| Route of Administration | Oral gavage (p.o.) |
| Dose Levels | 1 and 3 mg/kg[3] |
| Timing of Administration | 1 hour prior to induction of ischemia[3] |
| Control Groups | Sham (surgery without clamping) and Vehicle (vehicle + I/R procedure) |
Table 2: Key Experimental Parameters and Endpoints
| Parameter | Method/Endpoint | Purpose |
| Ischemia Duration | 30-60 minutes of bilateral renal pedicle clamping[5][6] | To induce a consistent and measurable level of renal injury. |
| Reperfusion Duration | 24, 48, or 72 hours | To assess the progression of injury and the effects of treatment. |
| Renal Function | Serum Creatinine, Blood Urea Nitrogen (BUN) | To quantify the degree of kidney dysfunction. |
| Histopathology | Hematoxylin and Eosin (H&E) staining of kidney sections | To score tubular necrosis, cast formation, and inflammation. |
| Biomarkers of Injury | Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL) | To measure specific markers of tubular damage at the protein or mRNA level. |
| Lymphocyte Count | Complete Blood Count (CBC) | To confirm the lack of S1P1 desensitization (no significant lymphopenia).[2][7] |
Conclusion
This document provides a comprehensive guide for the application of this compound in a rat model of renal ischemia-reperfusion injury. The provided protocols and diagrams are based on existing literature and are intended to facilitate the design of robust preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. The unique mechanism of this compound as a G-protein-biased S1P1 agonist makes it a promising candidate for therapeutic intervention in diseases characterized by endothelial dysfunction and ischemia-reperfusion injury.[1]
References
- 1. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
SAR247799: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SAR247799 in cell culture experiments, along with solubility data and an overview of its mechanism of action. This compound is a selective, G-protein-biased agonist of the sphingosine-1-phosphate receptor-1 (S1P1), making it a valuable tool for studying endothelial function and related pathologies.[1][2][3]
Overview of this compound
This compound is an orally active compound that selectively activates the S1P1 receptor.[1] Its unique mechanism involves biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment and receptor internalization.[2][3][4][5] This leads to sustained S1P1 activation without causing receptor desensitization, a common issue with other S1P1 modulators.[2][3][5] This property allows for the investigation of endothelial protection and function without inducing lymphopenia, a side effect associated with S1P1 functional antagonists.[2][3][5]
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | High solubility, suitable for preparing concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.87 mM) | A clear solution can be achieved. This vehicle is often used for in vivo studies but can be adapted for cell culture with appropriate dilution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM) | A clear solution can be achieved.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.87 mM) | A clear solution can be achieved.[1] |
Preparation of this compound for Cell Culture
This protocol describes the preparation of a stock solution and working solutions of this compound for use in typical cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, cell culture medium appropriate for your cell line
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 425.83 g/mol .[6]
-
Calculating the Volume of DMSO: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (L) = (Mass (g) / 425.83 g/mol ) / 0.010 mol/L
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation or phase separation occurs, gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the tubes are tightly sealed and protected from light.[1]
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Determine the final concentration of this compound required for your experiment. Effective concentrations in Human Umbilical Vein Endothelial Cells (HUVECs) have been shown to range from 0.003 µM to 10 µM.[1]
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
-
Application to Cells: Add the freshly prepared working solution to your cell cultures and proceed with your experimental timeline.
Mechanism of Action and Signaling Pathway
This compound acts as a biased agonist at the S1P1 receptor. Upon binding, it preferentially activates the G-protein signaling pathway, leading to the activation of downstream effectors such as extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt).[1] This pathway is crucial for promoting endothelial cell survival, proliferation, and barrier function. Unlike many other S1P1 agonists, this compound shows minimal recruitment of β-arrestin, which is associated with receptor internalization and desensitization.[2][4][5]
Caption: this compound signaling pathway.
Experimental Workflow for Cell Culture
The following diagram outlines a general workflow for conducting cell culture experiments with this compound.
Caption: General experimental workflow for this compound in cell culture.
Example Experimental Parameters
The following table provides example concentrations and incubation times for this compound in HUVEC experiments, based on published data.[1]
| Experiment | Cell Type | This compound Concentration Range | Incubation Time |
| Erk1/2 and Akt Phosphorylation | HUVECs | 0.003 - 10 µM | 10 minutes |
| Impedance Change (Endothelial Barrier Function) | HUVECs | 0 - 10 µM | 8 minutes |
Researchers should optimize these parameters for their specific cell type and experimental conditions.
Conclusion
This compound is a potent and selective tool for studying S1P1 signaling and its role in endothelial biology. Adherence to proper preparation and handling protocols is essential for obtaining reliable and reproducible data. These application notes provide a comprehensive guide to assist researchers in successfully incorporating this compound into their cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for G-protein Activation Assay Using SAR247799
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR247799 is a selective, G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Unlike conventional S1P1 agonists, this compound preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is thought to confer therapeutic benefits by promoting endothelial protection and restoring vascular homeostasis without causing receptor desensitization and subsequent lymphopenia, a common side effect of non-biased S1P1 agonists.
These application notes provide a detailed protocol for assessing the G-protein activating properties of this compound at the S1P1 receptor using the widely accepted [³⁵S]GTPγS binding assay. This assay directly measures the initial step of G-protein activation following receptor stimulation by an agonist.
Signaling Pathway of this compound at the S1P1 Receptor
The S1P1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate downstream effector proteins. This compound's bias towards the G-protein pathway minimizes the recruitment of β-arrestin, thereby reducing receptor internalization and desensitization.
Quantitative Data Summary
The following table summarizes representative data obtained from a [³⁵S]GTPγS binding assay comparing this compound to a known S1P1 agonist. The EC₅₀ values for this compound in S1P1-overexpressing cells have been reported to range from 12.6 to 493 nM.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of S1P) | Hill Slope |
| This compound | 25.4 | 95 | 1.1 |
| S1P (Sphingosine-1-Phosphate) | 5.2 | 100 | 1.0 |
| W146 (S1P1 Antagonist) | - | 0 | - |
Note: The EC₅₀ and Eₘₐₓ values are illustrative and can vary depending on the specific experimental conditions and cell system used.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is adapted from standard procedures for GPCRs coupling to Gi/o proteins.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³⁵S]GTPγS: Radionuclide, specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: To facilitate agonist-stimulated nucleotide exchange.
-
This compound: Test compound.
-
S1P (Sphingosine-1-Phosphate): Reference agonist.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Plate Scintillation Counter.
2. Membrane Preparation
-
Culture cells expressing the S1P1 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.
3. Assay Procedure
The following workflow outlines the steps for performing the [³⁵S]GTPγS binding assay.
Step-by-Step Protocol:
-
Thaw the S1P1 receptor-expressing cell membranes on ice.
-
Prepare serial dilutions of this compound and the reference agonist S1P in assay buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound, S1P, or vehicle control.
-
50 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.0
Application Notes: Characterizing SAR247799 with a β-Arrestin Recruitment Assay
Introduction
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Upon activation by a ligand, GPCRs undergo a conformational change that triggers intracellular signaling cascades. Classically, this involves coupling to heterotrimeric G-proteins. However, a second major signaling pathway is mediated by β-arrestins.[2][3] Initially known for their role in desensitizing G-protein signaling and promoting receptor internalization, β-arrestins are now recognized as versatile scaffold proteins that initiate their own distinct signaling pathways.[4][5]
The ability of a ligand to differentially activate G-protein-mediated signaling versus β-arrestin-mediated signaling is known as "biased agonism". This concept has profound implications for drug development, as it offers the potential to design drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.
SAR247799 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), which is involved in regulating endothelial barrier function.[6][7] this compound is specifically designed as a G-protein-biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway.[8][9][10] This characteristic is crucial as it allows this compound to confer endothelial-protective effects without causing the S1P1 receptor desensitization and subsequent lymphopenia associated with non-biased S1P1 modulators.[8][11] The β-arrestin recruitment assay is therefore a critical tool to quantify this bias and confirm the specific mechanism of action of this compound.[12]
S1P1 Receptor Signaling Pathways
The diagram below illustrates the two primary signaling cascades initiated by the activation of the S1P1 receptor. This compound preferentially directs the signaling through the G-protein pathway, minimizing the recruitment of β-arrestin.
Figure 1. S1P1 receptor biased signaling by this compound.
Principle of the β-Arrestin Recruitment Assay
A widely used method for quantifying β-arrestin recruitment is the Enzyme Fragment Complementation (EFC) assay, such as the PathHunter® assay platform.[13][14] This technology uses a cell line engineered to express the GPCR of interest (S1P1) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor). When the ligand (this compound) binds to the S1P1 receptor, it induces a conformational change that, to a certain degree, promotes the binding of β-arrestin. This proximity allows the two enzyme fragments to combine, forming an active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate, generating a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.
Experimental Workflow: EFC Assay
The following diagram outlines the workflow for the Enzyme Fragment Complementation (EFC) assay to measure this compound-induced β-arrestin recruitment.
References
- 1. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes: SAR247799 for Coronary Endothelial Dysfunction
Introduction
SAR247799 is an orally active, selective G protein-biased agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Its mechanism of action is designed to activate endothelial S1P1, thereby providing endothelial-protective properties, while limiting the S1P1 desensitization that leads to lymphopenia.[3] Preclinical studies in animal models have demonstrated the potential of this compound in treating diseases associated with endothelial dysfunction.[1][4] Specifically, in a pig model of coronary endothelial damage, this compound was shown to improve the microvascular hyperemic response without a corresponding reduction in lymphocyte numbers.[4][5][6][7] These application notes provide a detailed protocol for administering this compound and assessing its effects in a porcine model of ischemia/reperfusion-induced coronary dysfunction.
Mechanism of Action: Biased S1P1 Agonism
This compound exhibits biased agonism at the S1P1 receptor. It preferentially activates the G protein signaling pathway over the β-arrestin pathway.[4][8] This preferential activation is thought to be responsible for its endothelial-protective effects without causing the receptor desensitization and internalization associated with other S1P1 modulators.[4][6][7] Activation of the G protein pathway in human umbilical vein endothelial cells (HUVECs) leads to the phosphorylation of protective downstream targets such as protein kinase B (Akt) and extracellular-regulated kinase-1/2 (Erk1/2).[2]
Caption: Mechanism of this compound as a G protein-biased S1P1 agonist.
Experimental Protocols
This section details the methodology for inducing coronary dysfunction in a porcine model and the subsequent administration and evaluation of this compound.
1. Animal Model and Preparation
-
Species: Domestic farm pigs (e.g., Landrace x Large White) are recommended due to the anatomical similarity of their hearts to humans.[9]
-
Premedication: To prevent arrhythmias, amiodarone (B1667116) can be administered prior to the procedure.[10]
-
Anesthesia: Sedate the animal with an intramuscular injection of midazolam (0.4 mg/kg), ketamine (10 mg/kg), and atropine (B194438) (0.014 mg/kg).[10] General anesthesia can be maintained with various protocols, including combinations of ketamine, xylazine, and midazolam, or propofol.[11] The choice of anesthetic is critical as some agents, particularly gaseous ones, may have cardioprotective effects that can influence outcomes.[11]
2. Induction of Coronary Dysfunction (Ischemia/Reperfusion Model)
A closed-chest model using balloon occlusion of the left anterior descending (LAD) coronary artery is a standard and effective method.[10]
Caption: Workflow for inducing ischemia/reperfusion injury in a pig model.
-
Surgical Preparation: After inducing anesthesia, establish venous access via an ear vein. Disinfect the surgical access site (e.g., the groin for femoral artery access) and use sterile drapes.[10]
-
Procedure:
-
Introduce an angioplasty balloon catheter through the femoral artery.[9]
-
Guide the catheter to the left anterior descending (LAD) coronary artery.
-
Induce myocardial ischemia by inflating the balloon for a period of 50 to 90 minutes.[10][11] A 90-minute occlusion is effective for creating a reproducible myocardial infarction.[10]
-
Following the ischemic period, deflate the balloon to allow for reperfusion of the myocardial tissue.
-
Monitor the animal's hemodynamics and electrocardiogram throughout the procedure.
-
3. Administration of this compound
-
Route of Administration: Intravenous (i.v.) administration is used in the acute setting.[2]
-
Dosage: this compound is administered dose-dependently. Doses of 0.3, 1, and 3 mg/kg have been documented in pig models.[2]
-
Timing: The compound can be administered as a 30-minute intravenous infusion prior to or during the reperfusion phase to assess its protective effects against endothelial injury.[2]
4. Assessment of Efficacy
The primary endpoint is the measure of coronary endothelial function.
-
Coronary Conductance Ratio: This can be measured to assess microvascular function. This compound has been shown to dose-dependently increase the coronary conductance ratio in the pig model of coronary endothelial dysfunction.[2]
-
Coronary Flow Velocity and Microvascular Resistance: These parameters can be assessed using intracoronary pressure and flow measurements to evaluate the hyperemic response.[10]
-
Infarct Size: At the end of the study, cardiac magnetic resonance imaging or histological analysis can be performed to quantify the infarct size and assess the extent of myocardial damage.[10]
-
Lymphocyte Count: Blood samples should be collected to confirm that the administered doses of this compound do not cause significant lymphopenia, a key characteristic of its biased agonism.[4][5]
Caption: High-level overview of the experimental design and workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for the experimental setup.
Table 1: this compound Dosing and Effects in a Porcine Model
| Parameter | Value | Species/Model | Observed Effect | Reference |
|---|---|---|---|---|
| Dosage | 0.3, 1, 3 mg/kg | 8- to 10-week-old farm pigs | Dose-dependent increase in coronary conductance ratio | [2] |
| Administration | 30-minute intravenous infusion | 8- to 10-week-old farm pigs | Exposure (Cmax and AUC) increases with dose | [2] |
| Volume of Distribution (Vd) | 0.2–0.5 L/kg | Pigs | Low volume of distribution |[1] |
Table 2: Parameters for Porcine Ischemia/Reperfusion Model
| Parameter | Value/Method | Rationale | Reference |
|---|---|---|---|
| Model Type | Closed-chest coronary balloon occlusion | Clinically relevant, reproducible MI | [10] |
| Target Artery | Left Anterior Descending (LAD) | Supplies a large portion of the left ventricle | [10] |
| Ischemia Duration | 90 minutes | Induces a large, sustainable left ventricle infarction | [10] |
| Anesthesia | Ketamine/Midazolam/Atropine (induction) | Provides stable sedation for the procedure |[10] |
References
- 1. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 8. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myocardial Infarction and Functional Outcome Assessment in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An open secret in porcine acute myocardial infarction models: The relevance of anaesthetic regime and breed in ischaemic outcomes [frontiersin.org]
Application Notes and Protocols for SAR247799 in In Vitro Endothelial Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal concentrations for utilizing SAR247799, a selective G-protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist, in various in vitro endothelial cell-based assays. This compound has been shown to promote endothelial protection and barrier function, making it a valuable tool for studying vascular biology and developing novel therapeutics for diseases associated with endothelial dysfunction.
Mechanism of Action
This compound is a biased agonist of the S1P1 receptor, preferentially activating the Gαi/o signaling pathway over the β-arrestin pathway.[1] This biased agonism is crucial for its endothelial-protective effects without causing the receptor desensitization and subsequent lymphopenia observed with other S1P1 modulators.[2][3] Upon binding to S1PR1 on endothelial cells, this compound initiates a signaling cascade that includes the activation of the PI3K/Akt and Erk1/2 pathways.[4] This ultimately leads to enhanced cell survival, migration, and the integrity of cell-cell junctions, which are critical for maintaining endothelial barrier function.[4]
Optimal Concentrations for In Vitro Studies
The optimal concentration of this compound for in vitro endothelial cell studies is assay-dependent and is influenced by its biphasic pharmacological profile. At lower concentrations, this compound promotes endothelial protection, while higher concentrations may lead to receptor desensitization.[3] The following table summarizes recommended concentration ranges based on published data.
| Assay Type | Cell Type | Concentration Range | EC50 | Reference |
| Erk1/2 and Akt Phosphorylation | HUVECs | 0.003 - 10 µM | 12.6 - 493 nM | [4] |
| Endothelial Barrier Function (Impedance) | HUVECs | 0 - 10 µM | Not specified | [4] |
| Endothelial Cell Proliferation | HUVECs | 10 - 500 nM | Not specified | General guidance |
| Endothelial Cell Migration | HUVECs | 10 - 100 nM | Not specified | General guidance |
| Endothelial Tube Formation | HUVECs | 10 - 100 nM | Not specified | General guidance |
Note: It is highly recommended to perform a dose-response curve for each specific assay and cell line to determine the optimal working concentration.
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with 100 µL of serum-starved medium (e.g., EGM-2 with 0.5% FBS) and incubate for another 24 hours.
-
Prepare serial dilutions of this compound in serum-starved medium to achieve final concentrations ranging from 10 nM to 500 nM. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).
-
Add 10 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This protocol measures the effect of this compound on the migration of HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium with 10% FBS
-
6-well tissue culture plates
-
200 µL pipette tips
-
PBS
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs into 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-starved medium containing different concentrations of this compound (e.g., 10 nM to 100 nM) or controls.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Endothelial Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates (pre-chilled)
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in serum-starved medium at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 10 nM to 100 nM) in the cell suspension.
-
Gently add 100 µL of the cell suspension containing this compound or controls onto the solidified Matrigel®.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation (e.g., number of junctions, total tube length) using a microscope. For quantitative analysis, cells can be stained with Calcein AM.
References
Application Notes and Protocols for SAR247799 in In Vivo Renal Protection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SAR247799 in in vivo models of renal protection. This compound is a selective, orally active, G protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3]
Introduction
This compound exhibits a unique mechanism of action, preferentially activating the G protein signaling pathway over the β-arrestin pathway upon binding to the S1P1 receptor.[2][4] This biased agonism leads to sustained endothelial protection without causing the receptor desensitization and subsequent lymphopenia commonly associated with other S1P1 modulators.[2][3][4] Preclinical evidence strongly supports the use of this compound as a nephroprotective agent, particularly in the context of ischemia-reperfusion injury (IRI), a common cause of acute kidney injury (AKI).[1][2][4]
Mechanism of Action
This compound's renal protective effects are primarily attributed to its ability to enhance endothelial barrier function and reduce inflammation. By activating the S1P1 receptor on endothelial cells, it promotes cell-cell adhesion, reduces vascular permeability, and inhibits the expression of adhesion molecules, thereby limiting the infiltration of inflammatory cells into the kidney tissue.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a rat model of renal ischemia-reperfusion injury.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Administration Timing | Serum Creatinine (B1669602) Inhibition (%) | Blood Urea Nitrogen (BUN) Inhibition (%) |
| This compound | 1 | 1 hour before ischemia | 89 | 61 |
| This compound | 3 | 1 hour before ischemia | 96 | 85 |
Experimental Protocols
In Vivo Renal Ischemia-Reperfusion Injury (IRI) Model in Rats
This protocol describes the induction of renal IRI in rats to evaluate the protective effects of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 1 and 3 mg/kg doses, respectively, assuming a 1 mL/kg dosing volume).
-
Administer this compound or vehicle to the rats via oral gavage one hour prior to the induction of ischemia.[1] Detailed oral gavage protocols are provided below.
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Place the rat on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined duration (e.g., 45 minutes).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Close the abdominal incision in layers.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals closely during recovery.
-
Provide easy access to food and water.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-reperfusion (e.g., 24 or 48 hours), collect blood samples via cardiac puncture or tail vein for serum creatinine and BUN analysis.
-
Euthanize the animals and harvest the kidneys for histological examination.
-
Protocol for Oral Gavage in Rats
This protocol provides a standardized method for the oral administration of this compound.[5][6][7][8]
Materials:
-
Rat gavage needles (16-18 gauge, straight or curved with a ball tip)
-
Syringes
-
This compound suspension
Procedure:
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body. The animal can be wrapped in a towel for better control.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration: Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the rat for a few minutes after the procedure to ensure there are no signs of distress.
Assessment of Renal Function
a. Serum Creatinine and Blood Urea Nitrogen (BUN) Measurement
-
Blood Collection: Collect blood samples into serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Serum creatinine and BUN levels can be measured using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions.[9][10][11][12][13] Automated analyzers are also commonly used for these measurements.[14][15][16]
b. Histological Examination of Kidney Tissue
-
Tissue Processing:
-
Fix the harvested kidneys in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess overall morphology and with Periodic acid-Schiff (PAS) to visualize basement membranes and tubular injury.[17][18][19][20][21]
-
-
Microscopic Evaluation: Examine the stained sections under a light microscope to assess the degree of tubular necrosis, interstitial hemorrhage, and other pathological changes.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. zellx.de [zellx.de]
- 11. mmpc.org [mmpc.org]
- 12. Yale - Blood Urea Nitrogen [protocols.io]
- 13. crestlinescientific.com [crestlinescientific.com]
- 14. Creatinine concentration in plasma from dog, rat, and mouse: a comparison of 3 different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardization of renal function evaluation in Wistar rats (Rattus norvegicus) from the Federal University of Juiz de Fora's colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. assets.ctfassets.net [assets.ctfassets.net]
- 18. researchgate.net [researchgate.net]
- 19. arxiv.org [arxiv.org]
- 20. Kidney Biopsy of the Month: What is Normal? - Renal Fellow Network [renalfellow.org]
- 21. stainsfile.com [stainsfile.com]
Application Notes and Protocols: Monitoring Lymphocyte Counts in Response to SAR247799 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring lymphocyte counts in both preclinical and clinical settings during treatment with SAR247799, a selective G-protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist. Understanding the impact of this compound on lymphocyte populations is critical for assessing its therapeutic window and safety profile, particularly its unique biphasic effect: endothelial protection at lower doses without inducing lymphopenia, and dose-dependent lymphocyte reduction at higher doses.[1][2][3]
Introduction to this compound and Lymphocyte Modulation
This compound is a novel S1P1 agonist that preferentially activates G-protein signaling pathways over β-arrestin recruitment and receptor internalization.[4][5] This biased agonism is designed to harness the therapeutic benefits of S1P1 activation, such as endothelial protection, while avoiding the lymphopenia associated with functional S1P1 antagonists used in autoimmune diseases.[2][5][6] Monitoring peripheral blood lymphocyte counts is a key pharmacodynamic marker to confirm the desired sub-lymphocyte-reducing effects at therapeutic doses and to characterize the safety profile at supratherapeutic doses.[4][7]
Data Presentation: Summary of Quantitative Data
The following tables summarize the observed effects of this compound on lymphocyte counts from preclinical and clinical studies.
Table 1: Preclinical Studies - Lymphocyte Count Changes in Response to this compound
| Species | Model | Treatment Duration | Dose | Change in Lymphocyte Count | Reference |
| Rat | Zucker Diabetic Fatty (ZDF) | 5 weeks | Low Dose (0.002% w/w chow) | No reduction | [3] |
| Rat | Zucker Diabetic Fatty (ZDF) | 5 weeks | Intermediate Dose (0.007% w/w chow) | No reduction | [3] |
| Rat | Zucker Diabetic Fatty (ZDF) | 5 weeks | High Dose (0.0245% w/w chow) | 35% decrease | [3] |
| Rat | Obese ZSF1 | 4 weeks | Not specified | No significant change | [6] |
| Pig | Coronary Endothelial Damage | Not specified | Not specified | No reduction | [5] |
Table 2: Clinical Study (First-in-Human) - Lymphocyte Count Changes in Healthy Subjects
| Study Type | Treatment Duration | Dose | Change in Lymphocyte Count vs. Placebo | Reference |
| Single Ascending Dose (SAD) | Single Dose | 2.5 mg | 29% increase (between 4 and 12 hours) | [4] |
| Single Ascending Dose (SAD) | Single Dose | 5 mg | No clear change | [4] |
| Single Ascending Dose (SAD) | Single Dose | 12.5 mg | No clear change | [4] |
| Multiple Ascending Dose (MAD) | 2 weeks (once-daily) | ≤ 5 mg | Minimal-to-no reduction | [1][4] |
| Multiple Ascending Dose (MAD) | 2 weeks (once-daily) | 10 mg | Moderate reduction (25%) | [4] |
Experimental Protocols
Preclinical Monitoring of Lymphocyte Counts in Rodent Models
This protocol is adapted from studies on Zucker diabetic fatty (ZDF) rats.[3]
Objective: To assess the dose-dependent effect of chronic this compound administration on peripheral blood lymphocyte counts.
Materials:
-
This compound formulated in rodent chow at desired concentrations (e.g., 0.002%, 0.007%, 0.0245% w/w).
-
Control rodent chow.
-
Zucker diabetic fatty (ZDF) rats.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Automated hematology analyzer (e.g., MS9-5, Melet Schloesing).[6]
Procedure:
-
Animal Acclimation: Acclimate ZDF rats to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to control and this compound treatment groups.
-
Dosing: Provide ad libitum access to either control chow or this compound-formulated chow for a period of 5 weeks.
-
Blood Collection: At the end of the 5-week treatment period, collect whole blood samples from each animal into EDTA-coated tubes.
-
Lymphocyte Counting: Analyze the whole blood samples using a calibrated automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Compare the mean lymphocyte counts between the control and this compound-treated groups using appropriate statistical methods.
Clinical Monitoring of Lymphocyte Counts in Human Subjects
This protocol is based on a first-in-human, double-blind, randomized, placebo-controlled study.[1][4]
Objective: To evaluate the safety, tolerability, and pharmacodynamics of single and multiple oral doses of this compound on lymphocyte counts in healthy subjects.
Study Design:
-
Single Ascending Dose (SAD): Subjects receive a single oral dose of this compound (e.g., 2.5 mg, 5 mg, 12.5 mg, up to 37.5 mg) or placebo.[1][4]
-
Multiple Ascending Dose (MAD): Subjects receive once-daily oral doses of this compound (e.g., 0.5 mg, 1 mg, up to 15 mg) or placebo for 2 weeks.[1][4]
Procedure:
-
Subject Screening and Enrollment: Screen healthy volunteers for eligibility based on inclusion and exclusion criteria.
-
Baseline Assessment: Prior to dosing, collect baseline blood samples for hematology analysis, including a complete blood count with differential to establish baseline lymphocyte counts.
-
Dosing Administration: Administer the assigned single or multiple doses of this compound or placebo according to the randomization schedule.
-
Pharmacodynamic Blood Sampling:
-
SAD: Collect blood samples at multiple time points post-dose (e.g., 4, 8, 12, 24, 48, 72 hours) to capture the time course of any lymphocyte changes.
-
MAD: Collect blood samples at pre-dose on specified days during the 2-week treatment period and at the end of treatment to assess changes from baseline.
-
-
Lymphocyte Analysis: Process blood samples using a validated automated hematology analyzer to determine absolute lymphocyte counts.
-
Data Analysis: Analyze the change from baseline in lymphocyte counts for each this compound dose group compared to the placebo group.
Visualizations
Signaling Pathway of this compound
Caption: this compound's biased agonism on the S1P1 receptor.
Experimental Workflow for Lymphocyte Monitoring
References
- 1. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of SAR247799 in a Mouse Model of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The development of novel therapeutic agents is crucial for addressing this growing health concern. SAR247799 is a selective, G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This compound has demonstrated endothelial-protective effects in preclinical models, suggesting its potential as a therapeutic agent for microvascular complications of diabetes, including nephropathy.[3][4] this compound preferentially activates G-protein signaling pathways over β-arrestin recruitment, which is thought to promote sustained receptor activation and endothelial protection without inducing the lymphocyte depletion associated with other S1P1 modulators.[1][2]
These application notes provide a comprehensive, albeit extrapolated, protocol for evaluating the efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic nephropathy. As direct studies of this compound in mouse models of diabetic nephropathy are not yet available, this protocol is based on established methods for inducing diabetic nephropathy in mice and dosing information for this compound from studies in other rodent models.
Proposed Signaling Pathway of this compound in Renal Endothelial Protection
This compound acts as a biased agonist at the S1P1 receptor on endothelial cells. This activation is believed to enhance endothelial barrier function and protect against injury. The proposed signaling cascade involves the activation of Gαi, leading to downstream signaling that strengthens cell-cell junctions and promotes cell survival, which is crucial in mitigating the endothelial dysfunction seen in diabetic nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-regulated endothelial S1P receptor-1 signaling sustains vascular development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SAR247799 in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to investigate the therapeutic potential of SAR247799, a G-protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist, in the context of cardiac hypertrophy.
Introduction to this compound and Cardiac Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size. While initially compensatory, sustained hypertrophy can lead to heart failure. Pathological cardiac hypertrophy involves the reactivation of a "fetal" gene program and is driven by complex signaling networks.
This compound is a selective S1P1 agonist that preferentially activates G-protein signaling over β-arrestin pathways.[1][2][3] This biased agonism confers endothelial-protective effects without causing the receptor desensitization and lymphopenia associated with other S1P1 modulators.[1][2][3] Preclinical studies have demonstrated that this compound can attenuate cardiac hypertrophy and diastolic dysfunction in a rat model of metabolic syndrome, suggesting its potential as a novel therapeutic agent.[1][4][5][6]
Key Research Questions
-
Does this compound prevent or reverse cardiac hypertrophy in various preclinical models?
-
What is the molecular mechanism by which this compound ameliorates cardiac hypertrophy?
-
Does this compound modulate key signaling pathways involved in pathological hypertrophy?
-
What is the optimal dosing regimen for this compound to achieve therapeutic efficacy in cardiac hypertrophy?
Experimental Design
A multi-pronged approach utilizing both in vitro and in vivo models is recommended to thoroughly evaluate the efficacy and mechanism of action of this compound in cardiac hypertrophy.
In Vitro Studies
In vitro models offer a controlled environment to dissect the direct effects of this compound on cardiomyocytes.
Models:
-
Neonatal Rat Ventricular Myocytes (NRVMs): A well-established primary cell model for studying hypertrophy.[7][8][9]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): Provide a more clinically relevant model to study human-specific responses.[10][11]
Hypertrophic Induction:
-
Neurohormonal Stimulation: Phenylephrine (B352888) (PE), Angiotensin II (Ang II), or Endothelin-1 (ET-1) are commonly used to induce pathological hypertrophy.[7][8][9][10]
In Vivo Studies
In vivo models are crucial for assessing the therapeutic efficacy of this compound in a complex physiological system.
Models:
-
Pressure Overload-Induced Hypertrophy:
-
Genetically Predisposed Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension and subsequent cardiac hypertrophy.
-
-
Metabolic Syndrome-Associated Hypertrophy:
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: In Vitro Hypertrophic Markers
| Treatment Group | Cell Surface Area (µm²) | [³H]-Leucine Incorporation (DPM/µg protein) | ANP (Nppa) mRNA (Fold Change) | β-MHC (Myh7) mRNA (Fold Change) |
| Vehicle Control | ||||
| Hypertrophic Stimulus (e.g., PE) | ||||
| This compound (Low Dose) + Stimulus | ||||
| This compound (High Dose) + Stimulus | ||||
| This compound (Alone) |
Table 2: In Vivo Echocardiographic and Hemodynamic Parameters
| Treatment Group | Heart Weight/Body Weight (mg/g) | Left Ventricular Posterior Wall Thickness (mm) | Interventricular Septal Thickness (mm) | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham/Vehicle Control | |||||
| TAC/Vehicle | |||||
| TAC/SAR247799 (Low Dose) | |||||
| TAC/SAR247799 (High Dose) |
Table 3: Gene and Protein Expression Analysis
| Treatment Group | ANP Protein (ng/mg tissue) | BNP Protein (ng/mg tissue) | p-ERK1/2 / Total ERK1/2 Ratio | p-Akt / Total Akt Ratio |
| Sham/Vehicle Control | ||||
| TAC/Vehicle | ||||
| TAC/SAR247799 (Low Dose) | ||||
| TAC/SAR247799 (High Dose) |
Experimental Protocols
In Vitro Hypertrophy Assay in NRVMs
-
Cell Isolation and Culture: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups. Pre-plate cells to enrich for cardiomyocytes. Seed cardiomyocytes at a density of 2 x 10⁵ cells/well in 12-well plates.
-
Hypertrophic Stimulation: After 24-48 hours, replace the medium with serum-free medium. Induce hypertrophy by treating with 100 µM phenylephrine (PE) in the presence or absence of varying concentrations of this compound (e.g., 10 nM - 1 µM).
-
Assessment of Hypertrophy (48 hours post-treatment):
-
Cell Size Measurement: Fix cells with 4% paraformaldehyde and stain with an anti-α-actinin antibody. Capture images using fluorescence microscopy and measure the cell surface area using ImageJ software.
-
Protein Synthesis: Add [³H]-leucine to the culture medium for the final 24 hours of treatment. Measure the incorporation of radioactivity into precipitated protein.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as Nppa (ANP) and Myh7 (β-MHC).
-
In Vivo Transverse Aortic Constriction (TAC) Model
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mice and perform a thoracotomy to expose the aortic arch. Ligate the transverse aorta between the innominate and left common carotid arteries with a 27-gauge needle to induce a consistent constriction. Remove the needle to create the banding. Sham-operated animals will undergo the same procedure without aortic ligation.
-
Drug Administration: Begin oral administration of this compound or vehicle daily, starting one day post-surgery, for a duration of 4 weeks.
-
Functional Assessment (Echocardiography): Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., wall thickness, ejection fraction).
-
Terminal Analysis: At the end of the treatment period, euthanize the animals, and harvest the hearts.
-
Gravimetric Analysis: Measure heart weight, body weight, and tibia length to calculate hypertrophic indices.
-
Histology: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size and Masson's Trichrome staining to assess fibrosis.
-
Molecular Analysis: Snap-freeze a portion of the left ventricle in liquid nitrogen for subsequent protein (Western blot) and RNA (qRT-PCR) analysis of hypertrophic and signaling markers.
-
Visualizations
Caption: Proposed mechanism of this compound action in cardiac hypertrophy.
Caption: Overall experimental workflow for studying this compound.
Caption: Key signaling pathways in cardiac hypertrophy.
References
- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 8. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SAR247499 in Ex Vivo Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR247799 is a selective, orally active, G-protein-biased agonist for the sphingosine-1 phosphate (B84403) receptor 1 (S1P1).[1][2][3] Unlike other S1P1 modulators that act as functional antagonists leading to receptor desensitization and lymphopenia, this compound preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1][3] This biased agonism allows for sustained activation of S1P1 on endothelial cells, promoting endothelial protection and function without causing the reduction in lymphocyte counts associated with other S1P1 modulators.[1][4] Preclinical studies have demonstrated its potential in treating conditions associated with endothelial dysfunction, such as in models of diabetes and ischemia/reperfusion injury.[1][3][5]
These application notes provide a representative protocol for investigating the effects of this compound in ex vivo organ bath experiments, a valuable technique for studying tissue physiology and pharmacology in an isolated, controlled environment.[6][7] The focus of this protocol is on assessing the vasoactive properties of this compound on isolated arterial rings.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the S1P1 receptor, which is prominently expressed on endothelial cells.[1] Its biased agonism leads to the activation of downstream G-protein signaling cascades, including the phosphorylation of extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt).[2] This signaling promotes endothelial cell survival, barrier integrity, and nitric oxide production, contributing to its endothelial-protective effects.[1][4]
Quantitative Data Summary
The following table summarizes available quantitative data for this compound from in vitro and in vivo studies. Note that data from ex vivo organ bath experiments are not currently available in the public domain.
| Parameter | Value | Experimental System | Source |
| EC50 | 12.6 to 493 nM | S1P1-overexpressing cells and HUVECs | [2] |
| Effect on Cardiac Hypertrophy | Reduced heart weight/tibia length ratio (0.053 vs 0.046) | Aged Ob-ZSF1 rats | [1] |
| Effect on Diastolic Dysfunction | Blunted the progression of E/e' (21.8 vs 19.5) | Adult Ob-ZSF1 rats | [1] |
| Effect on Renal Function | Reduced urinary protein/creatinine ratio (10.3 vs 8.17) | Aged Ob-ZSF1 rats | [8] |
| Pharmacokinetics (Human) | Apparent terminal half-life of 31.2–33.1 hours | Healthy human subjects | [9][10] |
Experimental Protocol: Ex Vivo Organ Bath Assessment of Vasoreactivity
This protocol describes a general procedure for assessing the effects of this compound on the contractility of isolated arterial rings, such as rat or mouse aorta.
Materials and Reagents
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution (e.g., in DMSO)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Acetylcholine (B1216132) (ACh) or other vasodilator
-
High potassium solution (e.g., Krebs-Henseleit with equimolar substitution of NaCl with KCl)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments for dissection
-
Organ bath system with isometric force transducers
Experimental Workflow
Detailed Procedure
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.
-
-
Viability and Contractility Assessment:
-
After equilibration, assess the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Investigating Vasodilatory Effects:
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Following the highest concentration of this compound, perform a washout and assess the maximal relaxation with a known vasodilator like acetylcholine to confirm endothelial integrity.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) for this compound.
-
Conclusion
This document provides a framework for researchers to investigate the effects of this compound using ex vivo organ bath experiments. The provided protocol is a general guideline and may require optimization based on the specific tissue and experimental objectives. Given the endothelial-protective mechanism of this compound, it is hypothesized that it will induce vasodilation in pre-contracted arterial rings with intact endothelium. These experiments will be valuable in further characterizing the pharmacological profile of this novel S1P1 agonist.
References
- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. radnoti.com [radnoti.com]
- 7. cdn.adinstruments.com [cdn.adinstruments.com]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SAR247799 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with SAR247799 in aqueous solutions. The following information is curated to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a lipophilic molecule and is expected to have low intrinsic solubility in purely aqueous solutions. However, a solubility of at least 2.5 mg/mL can be achieved using specific co-solvent and excipient-based protocols.[1]
Q2: I am observing precipitation when I try to dissolve this compound in my buffer. What is the likely cause?
A2: Precipitation upon addition of this compound to an aqueous buffer is a common indication of its low solubility. This can be exacerbated by factors such as suboptimal pH, low temperature, or the absence of solubilizing agents.
Q3: Are there any pre-formulated solutions of this compound available?
A3: Some suppliers may offer this compound pre-dissolved in solvents like DMSO.[1] It is crucial to check the product datasheet for this information and to consider the compatibility of the solvent with your experimental system.
Q4: How does pH affect the solubility of this compound?
Q5: Can I heat the solution to improve solubility?
A5: Gentle heating, in conjunction with sonication, can aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[1] However, the thermal stability of this compound should be considered, and prolonged exposure to high temperatures should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: this compound fails to dissolve in a simple aqueous buffer (e.g., PBS, Saline).
This is the most common issue due to the compound's hydrophobic nature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Recommended Actions:
-
Utilize a Co-solvent System: For many in vivo and in vitro experiments, a co-solvent system is effective. A widely cited protocol involves a multi-step addition of solvents.[1]
-
Employ Cyclodextrins: Cyclodextrins are known to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1]
-
Adjust pH: Since this compound is an acidic molecule, increasing the pH of the buffer can enhance its solubility.[2] It is advisable to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for your experiment, ensuring the pH is compatible with your biological system.
-
Apply Gentle Heat and Sonication: If precipitation is observed during the preparation of the above formulations, gentle warming and/or sonication can be used to facilitate dissolution.[1]
Issue 2: The prepared this compound solution is hazy or contains visible particles.
This indicates incomplete dissolution or the formation of aggregates.
Recommended Actions:
-
Verify Solvent Ratios: Inaccurate solvent ratios in co-solvent systems can lead to incomplete dissolution. Ensure precise measurements of each component.
-
Increase Mixing Time/Energy: Allow for adequate mixing time after the addition of each solvent. Vortexing or gentle sonication can be beneficial.
-
Filter the Solution: If micro-precipitates persist, filtration through a 0.22 µm syringe filter can remove undissolved particles. However, this may lead to a lower final concentration of the drug, which should be analytically verified if possible.
Issue 3: this compound precipitates out of solution over time.
This suggests that a supersaturated solution was formed, which is not stable.
Recommended Actions:
-
Re-evaluate the Formulation: The chosen solvent system may not be optimal for long-term stability at the desired concentration. Consider using a higher percentage of the co-solvent or cyclodextrin, if compatible with your experimental design.
-
Prepare Fresh Solutions: For optimal results, it is recommended to prepare this compound solutions fresh before each experiment.
-
Storage Conditions: If short-term storage is necessary, store the solution at the recommended temperature and protect it from light. Check the supplier's instructions for storage of stock solutions.[1]
Quantitative Data Summary
The following table summarizes the known successful formulation protocols for achieving a clear solution of this compound.
| Protocol | Components | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.87 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM) | [1] |
| 3 (For non-aqueous, lipid-based systems) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.87 mM) | [1] |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol is suitable for many in vivo and in vitro applications where the use of organic co-solvents is permissible.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, this would be 100 µL for a 1 mL final volume.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.[1]
Protocol 2: Cyclodextrin-Based Formulation
This protocol is an alternative for systems that may be sensitive to the co-solvents used in Protocol 1.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final volume to achieve 2.5 mg/mL).
-
Add 900 µL of the 20% SBE-β-CD in Saline solution to the DMSO stock.
-
Vortex the solution thoroughly until it becomes clear.
Signaling Pathway and Mechanism of Action
While not directly related to solubility, understanding the mechanism of this compound can be important for experimental design. This compound is a selective, G-protein-biased agonist of the sphingosine-1 phosphate (B84403) receptor-1 (S1P1).[3][4] This biased agonism preferentially activates G-protein signaling pathways over β-arrestin recruitment, which is thought to confer endothelial-protective effects without causing the lymphocyte depletion associated with other S1P1 modulators.[4][5]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing SAR247799 dose for maximal endothelial protection in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR247799 to achieve maximal endothelial protection in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote endothelial protection?
This compound is a G protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Unlike other S1P1 modulators that can cause receptor desensitization and internalization, this compound preferentially activates the G protein signaling pathway over the β-arrestin pathway.[1][2] This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting endothelial barrier integrity and protection without causing the receptor to become desensitized.[1][2] This mechanism of action avoids the common side effect of lymphopenia seen with other S1P1 modulators at doses that provide endothelial protection.[1][3]
Q2: What are the key benefits of using this compound for studying endothelial function?
The primary advantage of this compound is its ability to separate endothelial-protective effects from lymphocyte reduction.[1][3] Preclinical and clinical studies have shown that this compound can improve endothelial function in models of ischemia/reperfusion injury, diabetes, and inflammatory bowel disease at doses that do not significantly impact lymphocyte counts.[1][4][5][6] This makes it a valuable tool for investigating the therapeutic potential of S1P1 activation in vascular diseases.
Q3: What in vivo models have been used to demonstrate the efficacy of this compound?
This compound has demonstrated endothelial-protective effects in various preclinical models, including:
-
Rat models: of renal ischemia/reperfusion injury and type-2 diabetes.[1][5][6]
-
Mouse model: of inflammatory bowel disease (colitis).[4]
Furthermore, its ability to improve endothelial function has been confirmed in clinical trials with type-2 diabetes patients.[5][6]
Troubleshooting Guide
Issue 1: Suboptimal endothelial protection observed in our in vivo model.
-
Possible Cause 1: Incorrect Dosage. The dose-response of this compound is biphasic, with lower doses being protective and higher doses potentially leading to S1P1 desensitization and reduced efficacy.[1][6]
-
Solution: Refer to the dose-ranging studies in the tables below. It is crucial to perform a dose-response study in your specific model to identify the optimal therapeutic window. Start with doses shown to be effective in similar models and titrate up or down.
-
-
Possible Cause 2: Inappropriate Route of Administration or Formulation. The bioavailability and pharmacokinetics of this compound can be influenced by the administration route and vehicle.
-
Solution: For oral administration, ensure the compound is properly formulated. In a mouse model of colitis, this compound was administered orally in a carboxymethyl cellulose (B213188) (CMC) solution.[4]
-
-
Possible Cause 3: Timing of Administration. The protective effects of this compound may be more pronounced when administered prior to an induced injury.[1]
Issue 2: Significant reduction in lymphocyte count observed.
-
Possible Cause: Dose is too high. While this compound is designed to have a wide therapeutic window, supra-therapeutic doses can lead to S1P1 desensitization and subsequent lymphopenia.[1][3]
Issue 3: Variability in Flow-Mediated Dilation (FMD) measurements.
-
Possible Cause 1: Inconsistent Experimental Conditions. FMD is a sensitive technique and can be affected by factors such as animal stress, anesthesia, and temperature.
-
Solution: Standardize your experimental protocol. Ensure consistent animal handling, depth of anesthesia, and maintenance of body temperature throughout the measurement period.
-
-
Possible Cause 2: Operator Variability. The accuracy of FMD measurements can be operator-dependent.
-
Solution: Ensure that the same trained individual performs all FMD measurements. Utilize automated analysis software to minimize subjective interpretation of the data.
-
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Models
| Animal Model | Disease/Injury Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Rat | Renal Ischemia/Reperfusion | Not Specified | Not Specified | Preserved renal structure and function | [1][2] |
| Rat | Type-2 Diabetes (Zucker Diabetic Fatty) | Oral (in chow) | 0.002% - 0.0245% w/w for 5 weeks | Improved renal function and endothelial biomarkers | [6] |
| Pig | Coronary Endothelial Damage | Not Specified | Not Specified | Improved microvascular hyperemic response | [1][2] |
| Mouse | DSS-induced Colitis | Oral | 1 mg/kg daily | Alleviated colitis progression | [4] |
| Mouse | TNBS-induced Colitis | Oral | Not Specified | Superior therapeutic effect compared to FTY720 | [4] |
Table 2: this compound Dosing in Human Clinical Trials
| Population | Condition | Route of Administration | Dose | Duration | Key Findings | Reference |
| Healthy Subjects | - | Oral | Single: 2.5-37.5 mg; Multiple: 0.5-15 mg | Single dose or 2 weeks | Doses ≤5 mg are sub-lymphocyte-reducing | [3][8] |
| Type-2 Diabetes Patients | Endothelial Dysfunction | Oral | 1 mg and 5 mg | 28 days | 5 mg dose significantly improved FMD | [5][7] |
Experimental Protocols
1. Flow-Mediated Dilation (FMD) in Human Subjects
-
Objective: To assess macrovascular endothelial function.
-
Methodology:
-
Patients are required to fast for at least 8 hours prior to the measurement.
-
A baseline ultrasound image of the brachial artery is acquired.
-
A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is continuously monitored using ultrasound for at least 3 minutes.
-
FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.[9]
-
2. Assessment of Renal Function in Diabetic Rats
-
Objective: To evaluate the effect of this compound on kidney function.
-
Methodology:
-
Rats are housed in metabolic cages for 24-hour urine collection.
-
Urine samples are collected at baseline and after the treatment period.
-
Urine and plasma samples are analyzed for creatinine (B1669602) and protein concentrations.
-
The urinary protein/creatinine ratio is calculated as an indicator of glomerular injury.[10]
-
Visualizations
Caption: this compound's biased agonism of the S1P1 receptor.
Caption: Workflow for a clinical trial assessing this compound's effect on FMD.
References
- 1. researchgate.net [researchgate.net]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. belmont.primo.exlibrisgroup.com [belmont.primo.exlibrisgroup.com]
- 8. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sanofi.com [sanofi.com]
- 10. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
Technical Support Center: Understanding Biphasic Dose-Response of SAR247799
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR247799. The content focuses on interpreting the compound's characteristic biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective G protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Its mechanism of action involves preferentially activating the G protein signaling pathway over the β-arrestin and internalization pathways.[3][4][5] This biased agonism is key to its therapeutic potential, aiming to provide endothelial-protective effects without causing the receptor desensitization and subsequent lymphopenia associated with other S1P1 modulators.[3][6]
Q2: What is a biphasic dose-response curve and why is it observed with this compound?
A2: A biphasic dose-response, sometimes referred to as hormesis, is a phenomenon where a substance elicits opposite effects at low and high doses. In the case of this compound, a biphasic effect is observed in its pharmacological profile.[6]
-
Low Doses: At lower, therapeutic concentrations, this compound activates S1P1 on endothelial cells, promoting endothelial protection and function.[6][7] This is the desired therapeutic effect and occurs without a significant reduction in peripheral lymphocyte counts.[6]
-
High Doses: At higher, supratherapeutic doses, this compound can lead to S1P1 receptor desensitization, which results in a reduction of circulating lymphocytes (lymphopenia).[6][7][8] This is a class effect for S1P1 modulators that are functional antagonists.
This biphasic nature is attributed to its G protein-biased agonism. The lower doses are sufficient to engage the G protein pathway leading to endothelial protection, while higher doses may start to engage the β-arrestin pathway or cause profound receptor internalization, leading to desensitization and lymphopenia.
Q3: We are not observing the expected endothelial protective effects in our in vitro experiments. What could be the issue?
A3: Several factors could contribute to this. Please consider the following troubleshooting steps:
-
Dose Range: Ensure you are using an appropriate concentration range. The EC50 of this compound for S1P1 activation can range from 12.6 to 493 nM in different cell systems.[1] It is advisable to perform a full dose-response curve to identify the optimal concentration for your specific assay and cell type.
-
Cell Type and Passage Number: The expression of S1P1 receptors can vary between different endothelial cell types (e.g., HUVECs) and can also change with increasing cell passage number. Ensure you are using low-passage cells with confirmed S1P1 expression.
-
Assay Endpoint: The endothelial protective effects of this compound can be measured through various endpoints, such as phosphorylation of Akt and Erk1/2, or changes in endothelial barrier function measured by impedance.[1] Ensure your chosen assay is sensitive enough to detect these changes.
-
Compound Stability: Verify the stability and purity of your this compound compound. Improper storage can lead to degradation.
Q4: We are observing lymphopenia at doses we expected to be only endothelial-protective in our animal model. What should we check?
A4: This suggests that the doses you are using are reaching supratherapeutic levels in your model. Here are some troubleshooting considerations:
-
Dose and Pharmacokinetics: The doses required for endothelial protection versus lymphopenia can be close. In preclinical models, endothelial-protective effects were observed at doses that did not cause lymphopenia.[6] However, the pharmacokinetic profile of this compound can vary between species. It is crucial to perform pharmacokinetic studies in your specific animal model to correlate plasma exposure with the observed pharmacodynamic effects.
-
Route of Administration and Formulation: The route of administration (e.g., oral gavage, intravenous) and the vehicle used can significantly impact the bioavailability of the compound. Ensure consistent and appropriate administration techniques.
-
Animal Strain and Health Status: The physiological state of the animals can influence their response to the drug. Factors such as age, strain, and underlying health conditions can affect drug metabolism and distribution.
-
Lymphocyte Counting Method: Ensure your method for lymphocyte counting is accurate and validated.
Troubleshooting Guide: Interpreting Biphasic Dose-Response Data
| Observation | Potential Cause | Recommended Action |
| No effect at any dose | Compound inactivity, low receptor expression, insensitive assay. | Verify compound integrity. Use a positive control. Confirm S1P1 expression in your cell line. Optimize assay conditions for sensitivity. |
| Only lymphopenia is observed | Doses used are too high. | Perform a wider dose-range study, including much lower concentrations, to identify the endothelial-protective window. |
| High variability between experiments | Inconsistent cell culture conditions, variable animal health, inconsistent dosing. | Standardize cell passage number and culture conditions. Ensure animals are healthy and of a consistent age and weight. Refine and standardize your dosing procedure. |
| Therapeutic effect plateaus or decreases at higher doses | Onset of the second phase of the biphasic response (receptor desensitization). | This is the expected biphasic behavior. Focus on the lower end of the dose-response curve to define the therapeutic window. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| S1P1-overexpressing cells | S1P1 agonism | EC50 | 12.6 - 493 nM | [1] |
| HUVECs | S1P1 agonism | EC50 | 12.6 - 493 nM | [1] |
| HUVECs | Erk1/2 Phosphorylation | - | Concentration-dependent | [1] |
| HUVECs | Akt Phosphorylation | - | Concentration-dependent | [1] |
| HUVECs | Impedance Change | - | Dose-dependent | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosing | Effect | Reference |
| Pig (coronary endothelial dysfunction) | 0.3, 1, 3 mg/kg (i.v.) | Dose-dependent increase in coronary conductance ratio | [1] |
| Rat (ischemia/reperfusion-induced acute kidney injury) | 1 and 3 mg/kg (p.o.) | Dose-dependent reduction in serum creatinine (B1669602) and urea | [1] |
| Rat (metabolic syndrome) | - | Improved diastolic function and reduced cardiac hypertrophy | [9] |
Table 3: Clinical Trial Data for this compound (NCT03462017)
| Dose | Primary Endpoint (FMD Change from Baseline vs. Placebo) | Key Observation | Reference |
| 1 mg | 0.60% (p=0.203) | Minimal-to-no lymphocyte reduction | [3] |
| 5 mg | 1.07% (p=0.026) | Minimal-to-no lymphocyte reduction | [3] |
Experimental Protocols
1. In Vitro Endothelial Cell Signaling Assay (Erk1/2 and Akt Phosphorylation)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium. Use cells at a low passage number (e.g., 2-5).
-
Starvation: Prior to stimulation, starve the cells in a serum-free medium for 4-6 hours.
-
Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) for a short duration (e.g., 10 minutes).[1]
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Erk1/2 (p-Erk1/2), total Erk1/2, phosphorylated Akt (p-Akt), and total Akt.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.
2. In Vivo Lymphocyte Counting in Rodent Models
-
Animal Model: Use a relevant rodent model (e.g., rats or mice).
-
Dosing: Administer this compound orally or via another appropriate route at a range of doses. Include a vehicle control group.
-
Blood Collection: Collect blood samples at specified time points post-dosing (e.g., 24 hours). Collect blood via a suitable method (e.g., tail vein, retro-orbital).
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte count.
-
Data Analysis: Express lymphocyte counts as a percentage of the total white blood cell count or as absolute numbers. Compare the lymphocyte counts in the treated groups to the vehicle control group.
Mandatory Visualization
Caption: this compound's biphasic signaling pathway.
Caption: Experimental workflow for biphasic analysis.
References
- 1. sanofi.com [sanofi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
Technical Support Center: Assessing S1P1 Receptor Desensitization with SAR247799
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SAR247799 and assessing S1P1 receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is S1P1 receptor desensitization and why is it a critical parameter to assess?
A1: S1P1 receptor desensitization is a process where the receptor's response to a stimulus is attenuated over time following prolonged exposure to an agonist. This process is often mediated by β-arrestin recruitment, which leads to receptor internalization (removal from the cell surface) and subsequent degradation. Assessing desensitization is crucial because it can lead to a loss of therapeutic effect and is associated with side effects such as lymphopenia, as seen with functional antagonists like fingolimod.[1][2][3]
Q2: How does this compound's mechanism of action differ from other S1P1 receptor modulators?
A2: this compound is a selective G-protein-biased agonist of the S1P1 receptor.[1][4] This means it preferentially activates the G-protein signaling pathway, which is associated with endothelial protection, over the β-arrestin pathway that leads to receptor internalization and desensitization.[3][4] Unlike conventional S1P1 modulators (e.g., fingolimod, siponimod) that act as functional antagonists by causing profound receptor desensitization and lymphopenia, this compound is designed to activate the receptor without causing significant desensitization at therapeutic doses.[2][3]
Q3: What are the primary challenges when assessing S1P1 receptor desensitization with this compound?
A3: The key challenge lies in the biphasic pharmacology of this compound. At lower, therapeutic concentrations, it activates endothelial S1P1 receptors without causing desensitization.[1] However, at higher concentrations, it can induce desensitization.[1] Therefore, researchers must carefully titrate concentrations to differentiate between the desired G-protein-mediated activation and the off-target desensitization effects. Standard internalization assays may not yield expected results at lower concentrations due to the compound's biased agonism.
Q4: How can I measure S1P1 receptor activation by this compound while minimizing the risk of inducing desensitization?
A4: To selectively measure activation, focus on assays that quantify downstream G-protein signaling events. A GTPγS binding assay is a direct measure of G-protein activation and can determine the potency and efficacy of this compound.[5][6] Additionally, you can measure the phosphorylation of downstream kinases such as ERK1/2 and Akt, which are known to be activated by this compound in endothelial cells.[7] It is crucial to use a dose-response approach to identify the concentration range that promotes these signals without causing significant receptor internalization.
Q5: What are the expected effects of this compound on lymphocyte counts in preclinical models?
A5: At doses that provide endothelial-protective effects, this compound is not expected to cause a reduction in lymphocyte counts (lymphopenia).[4][8] Lymphopenia is a hallmark of S1P1 receptor desensitization and is typically observed only at supratherapeutic doses of this compound.[4] The absence of lymphopenia at therapeutic concentrations confirms the lack of significant S1P1 desensitization.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no receptor internalization observed with this compound. | 1. Concentration of this compound is too low to induce internalization due to its biased agonism.2. Incubation time is insufficient.3. The cell system used has low expression of β-arrestin. | 1. Perform a wide dose-response experiment. Include a high concentration (e.g., >1 µM) as a positive control for internalization.2. Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to determine the optimal incubation time.3. Use a positive control compound known to induce robust S1P1 internalization, such as fingolimod-phosphate or siponimod, to validate the assay system.[3][9]4. Confirm S1P1 and β-arrestin expression in your cell line via qPCR or Western blot. |
| Difficulty in differentiating G-protein activation from β-arrestin recruitment. | 1. The chosen assay measures a downstream event common to both pathways.2. Assay conditions are not optimized to separate the two signals. | 1. Utilize specific assays for each pathway. For G-protein activation, use a GTPγS binding assay.[5] For β-arrestin recruitment, use a β-arrestin translocation or interaction assay (e.g., PathHunter®, Tango™).2. Compare the dose-response curves of this compound for both G-protein activation and β-arrestin recruitment. A rightward shift in the β-arrestin curve would confirm G-protein bias. |
| Unexpected lymphopenia observed in an in vivo model with this compound. | 1. The administered dose is too high, entering the supratherapeutic range and causing receptor desensitization.2. Incorrect formulation or route of administration leading to higher than expected plasma concentrations. | 1. Review the dosing regimen. Preclinical studies show endothelial protection at doses that do not cause lymphopenia (e.g., 1-3 mg/kg in rats).[3][7] Reduce the dose and perform a dose-ranging study.2. Verify the formulation, vehicle, and administration protocol. Measure plasma concentrations of this compound to correlate exposure with the observed pharmacodynamic effect.[10] |
| High background or low signal-to-noise ratio in the GTPγS binding assay. | 1. Suboptimal concentrations of GDP, Mg²⁺, or NaCl in the assay buffer.2. Low levels of functional G-proteins in the membrane preparation.3. High basal receptor activity. | 1. Systematically optimize the concentrations of GDP (to reduce basal binding) and Mg²⁺/NaCl (which can influence receptor-G protein coupling).[6][11]2. Ensure membrane preparations are fresh and have been stored correctly at -80°C. Test the quality of the membranes with a known potent S1P1 agonist.3. Increase the GDP concentration in the assay buffer to stabilize G-proteins in their inactive, GDP-bound state. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| S1P1 Agonism | S1P1-overexpressing cells | EC₅₀ | 12.6 - 493 nM | [7] |
| S1P1 Agonism | HUVECs | EC₅₀ | 12.6 - 493 nM | [7] |
| ERK1/2 Phosphorylation | HUVECs | EC₅₀ | ~30 nM | [7] |
| Akt Phosphorylation | HUVECs | EC₅₀ | ~10 nM | [7] |
| Impedance Change | HUVECs | EC₅₀ | ~1 nM | [7] |
Table 2: Comparison of this compound and Other S1P1 Modulators
| Compound | Primary Mechanism | Receptor Desensitization | Lymphopenia | Reference |
| This compound | G-protein biased agonist | Minimal at therapeutic doses | No at therapeutic doses | [1][3][4] |
| Fingolimod | Functional antagonist | Strong | Yes | [1][2] |
| Siponimod | Functional antagonist | Strong | Yes | [1][3] |
| Ozanimod | Functional antagonist | Strong | Yes | [2] |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay (Microscopy-Based)
This protocol is a generalized procedure for assessing receptor internalization using fluorescence microscopy.
-
Cell Plating: Plate cells stably or transiently expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) onto glass-bottom dishes or multi-well plates. Culture overnight to allow for adherence.[12]
-
Serum Starvation: Replace the culture medium with a serum-free medium and incubate for 2-4 hours. This step is crucial to remove S1P present in serum, which would otherwise cause basal receptor internalization.[12]
-
Compound Treatment: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the cells. Include a vehicle control (DMSO) and a positive control known to induce internalization (e.g., 1 µM S1P or fingolimod-phosphate).
-
Incubation: Incubate the plate for the desired time (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.[13]
-
Cell Fixation: Gently remove the medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature.[12]
-
Staining (Optional): Wash the cells with PBS. If desired, stain the nuclei with a DNA dye like Hoechst or DAPI to aid in cell identification and automated analysis.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope. Capture images of the fluorescently tagged S1P1 receptor and the nuclear stain.
-
Analysis: Quantify receptor internalization by measuring the change in fluorescence distribution from the plasma membrane to intracellular vesicles/cytoplasm. This can be done using image analysis software by creating masks for the membrane and intracellular compartments and measuring the fluorescence intensity in each.
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol outlines a functional assay to measure G-protein activation in response to S1P1 receptor agonism.[5][6]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation. Store membrane aliquots at -80°C.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4). The exact concentrations of NaCl, MgCl₂, and GDP may require optimization.[11]
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
This compound at various concentrations (or other test compounds)
-
Cell membranes (typically 5-20 µg of protein per well)
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all other values. Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
Visualizations
References
- 1. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
avoiding off-target effects of SAR247799 in cellular assays
Welcome to the technical support center for SAR247799. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting cellular assays to minimize and understand potential off-target or undesirable effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, G-protein-biased agonist for the sphingosine-1 phosphate (B84403) receptor-1 (S1P1).[1][2][3] Its primary mechanism is to preferentially activate the G-protein signaling pathway downstream of S1P1, which is associated with endothelial protection, without substantially engaging the β-arrestin pathway that leads to receptor desensitization and internalization.[1][4][5]
Q2: What are the potential "off-target" or undesirable effects of this compound in cellular assays?
A2: For this compound, "off-target" effects can be categorized as follows:
-
β-arrestin recruitment and S1P1 desensitization: At higher concentrations, this compound may lose its G-protein bias and engage the β-arrestin pathway, leading to receptor internalization and a diminished signaling response over time.[3][4]
-
Activity at other S1P receptor subtypes: While this compound is selective for S1P1, very high concentrations might lead to activation of other S1P receptors (S1P2-5), which could produce confounding cellular phenotypes.[3]
-
Unintended pathway modulation: As with any small molecule, at excessive concentrations, this compound could have effects unrelated to S1P receptor agonism.
Q3: We are observing a decrease in cellular response after prolonged exposure to this compound. Is this an off-target effect?
A3: This is a strong indication of S1P1 receptor desensitization, which can be considered an undesirable effect for this biased agonist. This typically occurs at higher concentrations where the G-protein bias is lost. We recommend performing a dose-response and time-course experiment to identify a concentration that provides a sustained response.
Q4: How can we experimentally confirm that this compound is selectively activating the G-protein pathway in our cells?
A4: To confirm the G-protein biased agonism, you can perform parallel assays that measure readouts from both the G-protein and β-arrestin pathways. For example, you can measure the phosphorylation of ERK1/2 (a downstream effector of the G-protein pathway) and compare it with the recruitment of β-arrestin to the S1P1 receptor.[2] A significant increase in pERK1/2 with minimal β-arrestin recruitment would confirm the desired biased agonism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity or unexpected phenotype | The concentration of this compound is too high, leading to off-target effects or S1P1 desensitization. | 1. Titrate the compound: Perform a dose-response curve to determine the optimal concentration. 2. Confirm S1P1 expression: Verify that your cell line expresses sufficient levels of S1P1. 3. Use a rescue experiment: If possible, use an S1P1 antagonist to see if the phenotype is reversed. |
| Inconsistent results between experiments | 1. Variability in cell passage number or density. 2. Degradation of this compound. | 1. Standardize cell culture conditions: Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
| Low or no cellular response to this compound | 1. Low or no expression of S1P1 in the chosen cell line. 2. Inactive compound. 3. Sub-optimal assay conditions. | 1. Verify S1P1 expression: Use qPCR or Western blotting to confirm S1P1 expression. 2. Use a positive control: Test a known S1P1 agonist in your assay. 3. Optimize assay parameters: Ensure the incubation time and other assay conditions are appropriate for detecting the desired signaling event. |
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound in various cellular assays.
Table 1: Potency of this compound in S1P1-expressing cells
| Assay | Cell Type | EC50 |
| pERK1/2 Phosphorylation | HUVECs | 12.6 - 493 nM[2] |
| Akt Phosphorylation | HUVECs | Concentration-dependent increase[2] |
| Impedance Change (Endothelial Barrier Enhancement) | HUVECs | Dose-dependent[2] |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity vs. S1P1 |
| S1P2 | >100-fold[3] |
| S1P3 | >100-fold[3] |
| S1P4 | >100-fold[3] |
| S1P5 | >100-fold[3] |
Experimental Protocols
Protocol 1: Western Blot for pERK1/2
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, 1, 3, 10 μM) for 10 minutes.[2]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: β-arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Cell Seeding: Plate U2OS cells stably expressing S1P1 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag in a 96-well plate.
-
Treatment: Add a dose range of this compound and a known non-biased S1P1 agonist (positive control) to the cells.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent and incubate for 60 minutes at room temperature.
-
Readout: Measure the chemiluminescent signal on a plate reader. An increase in signal indicates β-arrestin recruitment.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow
References
- 1. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of SAR247799 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro experiments with SAR247799.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, G protein-biased agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Its biased agonism preferentially activates the G protein-mediated signaling pathway over the β-arrestin pathway. This selective action promotes endothelial cell protection and enhances endothelial barrier function without causing the receptor desensitization and subsequent lymphopenia often seen with other S1P1 modulators.[2]
Q2: What are the key downstream signaling pathways activated by this compound in endothelial cells?
A2: In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and Protein Kinase B (Akt).[1] These pathways are crucial for cell survival, proliferation, and the maintenance of endothelial barrier integrity.
Q3: What is a typical effective concentration range for this compound in in vitro endothelial cell assays?
A3: The effective concentration of this compound can vary depending on the specific cell type and assay. EC50 values in S1P1-overexpressing cells and HUVECs have been reported to range from 12.6 to 493 nM.[1] For inducing phosphorylation of Erk1/2 and Akt in HUVECs, concentrations in the range of 0.003 to 10 µM have been used, with significant effects often observed around 1 µM.[1]
Q4: How quickly can a cellular response to this compound be observed in vitro?
A4: The response to this compound can be quite rapid. For instance, changes in cellular impedance in HUVECs can be detected within minutes, often peaking around 8-10 minutes after compound addition.[3] Similarly, the phosphorylation of downstream signaling proteins like Erk1/2 and Akt can be observed following short incubation periods, typically around 10 minutes.[1]
Troubleshooting Guides
Issue 1: High Variability in Cellular Impedance Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent HUVEC Seeding Density | Ensure a consistent cell seeding density across all wells. For impedance assays, a density of 1 x 10^5 cells/cm² has been used successfully.[4] Allow cells to form a stable monolayer for at least 24 hours before starting the experiment.[4] |
| Variable Cell Health and Passage Number | Use HUVECs at a low passage number (ideally less than six) as their characteristics can change with extensive passaging.[4] Regularly assess cell viability and morphology. |
| Presence of Serum in Assay Medium | Serum contains various growth factors that can activate S1P1 signaling pathways and interfere with the experiment. It is advisable to serum-starve the cells for a few hours (e.g., 6 hours) or use a low-serum (0.5-2%) medium overnight before adding this compound.[5][6] |
| Edge Effects on Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media. |
| Incomplete Monolayer Formation | Visually inspect the cell monolayer using a microscope before adding the compound to ensure confluency. The impedance reading should stabilize before the start of the experiment.[7] |
Issue 2: Inconsistent or Weak Signal in Western Blotting for Phospho-Erk1/2 and Phospho-Akt
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific HUVEC batch. A 10-minute incubation with concentrations ranging from 0.1 to 3 µM is a good starting point.[1] |
| High Basal Phosphorylation Levels | Serum starvation is critical to reduce baseline phosphorylation. Starve HUVECs in a low-serum medium (e.g., 0.5% FBS) for at least 6 hours or overnight before stimulation.[5][6] |
| Phosphatase Activity During Sample Preparation | Immediately place cells on ice after treatment and use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. |
| Inefficient Stripping and Reprobing | When reprobing a blot for total protein, ensure the stripping procedure is complete. However, be aware that stripping can remove some protein from the membrane, which may affect quantification.[8] Consider using fluorescently labeled secondary antibodies for simultaneous detection of phosphorylated and total protein on the same blot.[9] |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of Erk1/2 and Akt. Check the manufacturer's recommendations for antibody concentrations and incubation conditions. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Cell Type | Value | Reference |
| EC50 Range | S1P1-overexpressing cells, HUVECs | 12.6 - 493 nM | [1] |
| Concentration for Erk1/2 & Akt Phosphorylation | HUVECs | 0.003 - 10 µM | [1] |
| Time to Peak Impedance Change | HUVECs | ~8 - 10 minutes | [3] |
| Incubation Time for Phosphorylation Studies | HUVECs | ~10 minutes | [1] |
Experimental Protocols
Protocol 1: Cellular Impedance Assay with HUVECs
This protocol is for measuring changes in endothelial barrier function in real-time using an impedance-based system.
-
Cell Seeding:
-
Coat the wells of an electronic microtiter plate (E-Plate) with a suitable extracellular matrix protein (e.g., gelatin or fibronectin).
-
Seed HUVECs at a density of 1 x 10^5 cells/cm².[4]
-
Add 100 µL of complete endothelial cell growth medium to each well.
-
Allow the cells to adhere and form a confluent monolayer for at least 24 hours in a cell culture incubator (37°C, 5% CO2).[4]
-
-
Serum Starvation:
-
Carefully replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Incubate the cells for at least 6 hours.[6]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the low-serum/serum-free medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately start monitoring the cellular impedance according to the instrument's instructions. Measurements are typically taken every 1-2 minutes for at least 1 hour.
-
-
Data Analysis:
-
Normalize the impedance data to the baseline reading just before compound addition.
-
Plot the normalized impedance (Cell Index) over time to observe the dynamic response.
-
The peak response is typically observed within 8-10 minutes.[3]
-
Protocol 2: Western Blotting for Erk1/2 and Akt Phosphorylation
This protocol describes the detection of phosphorylated Erk1/2 and Akt in HUVECs following treatment with this compound.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Note: BSA is often preferred for phospho-antibodies to reduce background.[8]
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 or phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing (Optional):
-
After detecting the phosphorylated protein, the membrane can be stripped to probe for the total protein.
-
Incubate the membrane in a stripping buffer (e.g., containing SDS and β-mercaptoethanol) according to the manufacturer's protocol.[10]
-
Wash the membrane thoroughly, re-block, and then probe with the primary antibody for total Erk1/2 or total Akt.
-
Visualizations
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Workflow for Cellular Impedance Assay.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A label‐free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of electric cell-substrate impedance sensing to assess in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preconditioning of primary human endothelial cells with inflammatory mediators alters the “set point” of the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Real-time Electrical Impedance Based Technique to Measure Invasion of Endothelial Cell Monolayer by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. sopachem.com [sopachem.com]
- 10. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
dealing with SAR247799 instability in long-term cell culture
Welcome to the technical support center for SAR247799. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you address potential challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable in long-term cell culture?
Currently, there are no specific reports in the scientific literature detailing the instability of this compound in standard long-term cell culture conditions. However, as with any small molecule, its stability can be influenced by various factors in your specific experimental setup, including media components, pH, light exposure, and temperature. It is recommended to follow best practices for handling and storage to minimize any potential for degradation.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO. According to supplier recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always ensure the solution is stored in a tightly sealed container to prevent evaporation and away from light.
Q3: What is the recommended working concentration of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. Published studies have shown EC50 values ranging from 12.6 to 493 nM in S1P1-overexpressing cells and Human Umbilical Vein Endothelial Cells (HUVECs).[1] For long-term studies, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How does this compound exert its effect on cells?
This compound is a selective G-protein-biased agonist of the sphingosine-1 phosphate (B84403) receptor-1 (S1P1).[2][3][4][5] It preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[3][4][5] This biased agonism leads to sustained S1P1 activation without causing receptor desensitization and internalization, which is often observed with other S1P1 modulators.[3][4][5] The primary downstream effect is the protection and stabilization of endothelial barrier function.[3][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Diminished or inconsistent cellular response over time. | 1. Compound Degradation: Possible breakdown of this compound in the culture medium over extended periods. 2. Cellular Desensitization: Although this compound is designed to avoid this, high concentrations or specific cell types might still exhibit reduced responsiveness. 3. Cell Health Decline: Long-term culture can lead to cellular stress, senescence, or overgrowth, affecting their ability to respond. | 1. Replenish Compound: Change the culture medium and re-add fresh this compound at regular intervals (e.g., every 24-48 hours). 2. Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that maintains the desired effect. 3. Monitor Cell Health: Regularly assess cell viability and morphology. Ensure proper cell density and passage number. |
| High variability between replicate experiments. | 1. Inconsistent Compound Dosing: Inaccurate pipetting or uneven distribution of the compound in the culture vessel. 2. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution leading to degradation. 3. Cellular Heterogeneity: Variations in cell populations between experiments. | 1. Ensure Proper Mixing: After adding this compound to the medium, gently swirl the culture vessel to ensure even distribution. 2. Use Aliquots: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 3. Standardize Cell Culture: Use cells from the same passage number and ensure consistent seeding densities. |
| Unexpected cytotoxicity observed. | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-Target Effects: At very high concentrations, this compound might have off-target effects. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Solvent Control: Include a vehicle control group in your experiments with the same concentration of solvent used for this compound. Keep the final solvent concentration below 0.1%. 2. Verify Concentration: Double-check the calculations for your working solution to ensure you are using the intended concentration. 3. Check for Contamination: Regularly inspect cultures for signs of contamination and perform mycoplasma testing. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock.
-
Thaw Stock Solution: Thaw a single-use aliquot of 10 mM this compound in DMSO at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO.
-
Prepare Final Working Solution: Add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Vortex Gently: Gently vortex the working solution to ensure it is thoroughly mixed.
-
Add to Culture: Add the appropriate volume of the working solution to your cell culture plates. For example, add 10 µL of the 10 µM working solution to 1 mL of culture medium for a final concentration of 100 nM.
Protocol 2: Assessing this compound Stability in Cell Culture
This protocol provides a framework to empirically test the stability and activity of this compound over a 72-hour period.
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that will not result in over-confluence after 72 hours.
-
Experimental Groups:
-
Group A (Fresh Addition): Add freshly prepared this compound to the culture medium every 24 hours.
-
Group B (Single Dose): Add this compound only at the beginning of the experiment (time 0).
-
Group C (Vehicle Control): Add only the vehicle (e.g., DMSO) at the same time points as Group A.
-
-
Incubation: Incubate the cells for 72 hours under standard culture conditions.
-
Endpoint Analysis: At the 72-hour mark, assess a relevant biological endpoint, such as the phosphorylation of a downstream target (e.g., Akt or Erk1/2), changes in cell morphology, or a functional assay (e.g., endothelial barrier function).
-
Data Interpretation: Compare the results from Group A and Group B. If the biological effect in Group B is significantly lower than in Group A, it may suggest a loss of compound activity over time, necessitating more frequent media changes with a fresh compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 5. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in SAR247799 G-protein signaling assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR247799 in G-protein signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, selective G-protein-biased agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its mechanism of action involves preferentially activating the G-protein signaling pathway (primarily through Gαi) over the β-arrestin recruitment and receptor internalization pathways.[2] This biased agonism leads to sustained S1P1 activation without causing receptor desensitization, which is often observed with other S1P1 modulators. The primary downstream effects of this compound-mediated Gαi activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of pathways leading to the phosphorylation of extracellular-regulated kinase-1/2 (ERK1/2) and protein kinase B (Akt).[1]
Q2: Why is the G-protein biased agonism of this compound significant?
The G-protein biased agonism of this compound is significant because it allows for the activation of endothelial-protective pathways without inducing the lymphopenia (a reduction in the number of lymphocytes in the blood) associated with β-arrestin-mediated receptor desensitization.[2][3] This makes this compound a promising therapeutic candidate for diseases associated with endothelial dysfunction, such as diabetic complications and cardiovascular diseases.[4][5]
Q3: What are the key signaling assays to characterize the activity of this compound?
The key signaling assays to characterize the activity of this compound include:
-
GTPγS Binding Assay: To directly measure the activation of G-proteins (specifically Gαi) upon receptor binding.
-
cAMP Assay: To measure the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
ERK1/2 Phosphorylation Assay (Western Blot or ELISA): To measure the activation of a key downstream signaling pathway that is often associated with the endothelial-protective effects of S1P1 activation.
-
β-arrestin Recruitment Assay: To confirm the biased agonism of this compound by demonstrating weak or absent recruitment of β-arrestin compared to G-protein activation.
Troubleshooting Guides
GTPγS Binding Assay
Q: Why is the GTPγS binding signal with this compound lower than expected, or lower than a known full agonist?
A: This could be due to several factors related to the nature of this compound and the assay conditions:
-
Biased Agonism: this compound is a biased agonist, and its efficacy in promoting GTPγS binding may differ from that of other S1P1 agonists, especially if those agonists have a different bias profile. It is crucial to compare its activity to a relevant reference compound.
-
Suboptimal GDP Concentration: The concentration of GDP is critical for achieving a good signal-to-noise ratio. Too little GDP can lead to high basal binding, while too much can inhibit agonist-stimulated binding. It is recommended to perform a GDP concentration-response curve to determine the optimal concentration for your system.
-
Membrane Preparation Quality: The quality of the cell membrane preparation is paramount. Ensure that the membranes are fresh or have been stored properly at -80°C and that they contain a sufficient concentration of the S1P1 receptor and associated G-proteins.
-
Incorrect Assay Buffer Composition: The composition of the assay buffer, including the concentrations of MgCl2 and NaCl, can significantly impact G-protein activation. Optimize these components for your specific receptor and cell system.
Q: The basal (unstimulated) GTPγS binding is very high, masking the stimulatory effect of this compound. How can I reduce it?
A: High basal GTPγS binding can be addressed by:
-
Optimizing GDP Concentration: As mentioned above, increasing the GDP concentration can help to reduce basal binding by favoring the inactive, GDP-bound state of the G-protein.
-
Reducing Membrane Concentration: Using a lower concentration of membranes in the assay can reduce the overall basal signal. However, be careful not to reduce it to a point where the agonist-stimulated signal is also lost.
-
Checking for Contaminants: Ensure that there are no contaminating agonists in your assay components.
-
Pre-coupling with Antagonist: In some cases, pre-incubating the membranes with a neutral antagonist or an inverse agonist can help to reduce constitutive receptor activity and lower basal signaling.
cAMP Assay
Q: I am not observing a decrease in cAMP levels after treating my cells with this compound. What could be the problem?
A: Since this compound acts through Gαi, which inhibits adenylyl cyclase, you should observe a decrease in forskolin-stimulated cAMP levels. If this is not the case, consider the following:
-
Insufficient Forskolin (B1673556) Stimulation: The inhibitory effect of a Gαi-coupled receptor agonist is typically measured against a backdrop of stimulated cAMP production. Ensure that you are using an appropriate concentration of forskolin to elevate basal cAMP levels sufficiently to detect an inhibitory effect.
-
Cell Line and Receptor Expression: Verify that your chosen cell line expresses the S1P1 receptor and that it is functionally coupled to the Gαi pathway. Low receptor expression levels may not produce a detectable decrease in cAMP.
-
Incorrect Assay Timing: The kinetics of cAMP inhibition can vary. Perform a time-course experiment to determine the optimal incubation time for this compound to produce its maximal inhibitory effect.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, masking the inhibitory effect of this compound. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow for cAMP accumulation.
Q: My cAMP assay results are highly variable. How can I improve reproducibility?
A: Variability in cAMP assays can stem from several sources:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. Ensure that you have a uniform cell monolayer and that the cell density is optimized for your assay.
-
Pipetting Errors: Accurate pipetting is crucial, especially when dealing with small volumes of reagents and compound dilutions. Use calibrated pipettes and be consistent in your technique.
-
Assay Window: Ensure that your stimulated cAMP levels fall within the linear range of your assay's standard curve. Signals that are too high or too low can be less reliable.
-
Edge Effects: To minimize "edge effects" in your microplates, avoid using the outer wells or ensure they are filled with a buffer or media to maintain a consistent environment across the plate.
ERK1/2 Phosphorylation Assay (Western Blot)
Q: The phosphorylated ERK1/2 (p-ERK1/2) signal in response to this compound is weak or transient. How can I improve detection?
A: The kinetics of ERK1/2 phosphorylation can be transient. To optimize its detection:
-
Time Course Experiment: Perform a time-course experiment to identify the peak of p-ERK1/2 activation. For this compound in HUVECs, a 10-minute stimulation has been shown to be effective.[1]
-
Serum Starvation: High basal levels of p-ERK1/2 due to serum components can mask the effect of your compound. Serum-starve your cells for a few hours or overnight before stimulation to reduce this background.
-
Cell Lysis and Sample Preparation: Perform all cell lysis and sample preparation steps on ice and in the presence of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Antibody Quality: Use high-quality, validated antibodies for both p-ERK1/2 and total ERK1/2. Titrate your antibody concentrations to find the optimal dilution for a strong signal with low background.
Q: I see two bands for ERK1/2. Should I quantify both?
A: Yes, ERK1 and ERK2 are two isoforms that often appear as two distinct bands (p44 and p42, respectively) on a Western blot. It is recommended to quantify both bands for both the phosphorylated and total ERK proteins. The ratio of the density of the p-ERK1/2 bands to the density of the total ERK1/2 bands should be calculated to normalize for any variations in protein loading.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related G-protein signaling assays.
Table 1: this compound Potency in Various Assays
| Assay Type | Cell Line | Parameter | Reported Value (nM) |
| G-protein Activation | S1P1-overexpressing cells | EC50 | 12.6 - 493 |
| Endothelial Barrier Function | HUVECs | EC50 | 12.6 - 493 |
| ERK1/2 Phosphorylation | HUVECs | - | Concentration-dependent increase observed |
| Ca2+ Flux | S1P1-CHO cells | - | No desensitization observed at 1 µM |
Note: EC50 values can vary depending on the specific experimental conditions, including cell line, receptor expression level, and assay format.[1]
Table 2: Typical Assay Parameters and Quality Control Metrics
| Assay | Parameter | Typical Value/Range |
| GTPγS Binding Assay | GDP Concentration | 1 - 100 µM (to be optimized) |
| [35S]GTPγS Concentration | 0.1 - 1 nM | |
| Signal-to-Noise Ratio | > 2 | |
| HTRF cAMP Assay | Forskolin Concentration | 1 - 10 µM (for Gi-coupled receptors) |
| Z'-factor | > 0.5 indicates an excellent assay[6][7] | |
| ERK1/2 Western Blot | Serum Starvation Time | 4 - 24 hours |
| Agonist Stimulation Time | 5 - 30 minutes (to be optimized) | |
| Basal p-ERK/Total ERK Ratio | Should be low to allow for detection of a fold-increase upon stimulation. |
Experimental Protocols
Protocol 1: GTPγS Binding Assay
This protocol is a general guideline for a [35S]GTPγS binding assay using cell membranes expressing the S1P1 receptor.
-
Membrane Preparation:
-
Culture cells expressing the S1P1 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the membranes in aliquots at -80°C.
-
-
Assay Procedure:
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and the optimized concentration of GDP (e.g., 10 µM).
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the cell membranes (e.g., 10-20 µg of protein per well).
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of ~0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: HTRF cAMP Assay for Gi-Coupled Receptors
This protocol is a general guideline for a competitive immunoassay using HTRF technology.
-
Cell Preparation:
-
Seed cells expressing the S1P1 receptor into a 384-well plate and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium.
-
-
Assay Procedure:
-
Prepare a solution of this compound at various concentrations in a stimulation buffer containing a PDE inhibitor (e.g., IBMX) and forskolin at a pre-determined optimal concentration (e.g., 5 µM).
-
Add the compound/forskolin solution to the cells and incubate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the 665/620 nm ratio and normalize the data.
-
Generate a cAMP standard curve to convert the sample ratios to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP production as a function of this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with this compound at various concentrations for the optimized time period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with a primary antibody against total ERK1/2.
-
Detect the signal as described above.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using image analysis software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and normalize to the untreated control.
-
Visualizations
Caption: this compound biased signaling at the S1P1 receptor.
Caption: Workflow for a typical GTPγS binding assay.
Caption: A logical approach to troubleshooting unexpected assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SAR247799 in Endothelial Permeability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SAR247799 in endothelial permeability assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on endothelial cells?
A1: this compound is a selective G protein-biased agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3][4] Its primary mechanism involves preferentially activating the G protein signaling pathway over the β-arrestin pathway.[1][2][3] This biased agonism leads to sustained activation of S1P1 on endothelial cells without causing significant receptor desensitization or internalization.[1][2][3] This sustained signaling helps to protect endothelial cells, enhance endothelial barrier function, and promote vascular homeostasis.[1][2][3][5]
Q2: What are the expected effects of this compound on endothelial permeability?
A2: this compound is expected to decrease endothelial permeability, thereby enhancing the integrity of the endothelial barrier.[3][6] In preclinical models, it has been shown to improve endothelial barrier integrity and reduce vascular leakage.[1][2][3] The activation of S1P1 by this compound promotes the maintenance of tight junctions between endothelial cells.[1]
Q3: What is a suitable starting concentration range for this compound in in vitro endothelial cell assays?
A3: Based on published data, a reasonable starting concentration range for this compound in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is between 10 nM and 10 µM.[4] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.[7]
Q4: How long should I incubate endothelial cells with this compound?
A4: The optimal incubation time for this compound will depend on the specific endpoint being measured. Short-term incubations of 10 to 30 minutes have been shown to be sufficient for observing acute signaling events like the phosphorylation of Erk1/2 and Akt.[4] For assessing changes in endothelial barrier function and permeability, longer incubation times, potentially ranging from a few hours to 24 hours or more, may be necessary.[7] A time-course experiment is recommended to determine the ideal incubation period for your assay.
Troubleshooting Guide
Issue 1: High variability in endothelial permeability measurements with this compound treatment.
-
Question: My permeability assay results show high variability between wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can arise from several factors, including inconsistent cell monolayer confluence, improper mixing of the compound, or edge effects in the culture plate.
-
Troubleshooting Steps:
-
Ensure Complete Monolayer Formation: Visually inspect the endothelial cell monolayers for confluence before adding this compound. Any gaps in the monolayer will lead to inconsistent permeability.[8]
-
Proper Compound Dilution and Mixing: Ensure that this compound is thoroughly mixed in the culture medium before adding it to the cells to avoid concentration gradients.
-
Control for Edge Effects: The outer wells of a culture plate are more susceptible to evaporation and temperature changes. If you notice an "edge effect," consider not using the outermost wells for your experiment.[8]
-
-
Issue 2: No significant change in endothelial permeability after this compound treatment.
-
Question: I do not observe the expected decrease in endothelial permeability after treating my cells with this compound. What should I do?
-
Answer: This could be due to suboptimal incubation time or concentration, or issues with the health of the cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Study: The effect of this compound may be dependent on both the concentration and the duration of treatment. A systematic evaluation of a range of concentrations and incubation times is recommended to identify the optimal conditions.[7][9]
-
Assess Cell Viability: The lack of response could be due to cellular stress or toxicity from other experimental components. Perform a cell viability assay to ensure the health of your endothelial cells.
-
Confirm Receptor Expression: While most endothelial cells express S1P1, it is good practice to confirm its expression in your specific cell line if you continue to see no effect.
-
-
Issue 3: Unexpected increase in endothelial permeability with this compound treatment.
-
Question: I am observing an increase in endothelial permeability with this compound, which is contrary to its expected effect. Why might this be happening?
-
Answer: An unexpected increase in permeability could be due to off-target effects at very high concentrations or potential cytotoxicity.
-
Troubleshooting Steps:
-
Re-evaluate the Concentration Range: Very high concentrations of a compound can sometimes lead to non-specific or even toxic effects. It is crucial to use a concentration range that is relevant to the receptor's affinity and to have performed a dose-response curve to identify the optimal, non-toxic concentration.[9]
-
Check for Cytotoxicity: Perform a cell viability assay at the concentrations that are causing the increased permeability to rule out cell death as the cause.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed effect. A vehicle-only control is essential.[9]
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Type | Concentration/Dose | Incubation Time | Observed Effect | Reference |
| EC50 | S1P1-overexpressing cells and HUVECs | 12.6 to 493 nM | Not Specified | Agonist activity | [4] |
| Erk1/2 and Akt Phosphorylation | HUVECs | 0.003 - 10 µM | 10 minutes | Concentration-dependent increase | [4] |
| Impedance Change (Barrier Function) | HUVECs | 0 - 10 µM | 8 minutes | Dose-dependent increase | [4] |
| Renal Protection in vivo | Rats | 1 and 3 mg/kg (p.o.) | 1 hour prior to injury | Reduction in acute kidney injury | [4] |
| Improved Coronary Conductance | Pigs | 0.3, 1, 3 mg/kg (i.v.) | Not Specified | Dose-dependent increase | [4] |
Experimental Protocols
Protocol: In Vitro Endothelial Permeability Assay using Transwell Inserts
This protocol describes a general procedure for assessing the effect of this compound on the permeability of an endothelial cell monolayer.
-
Cell Seeding:
-
Culture endothelial cells (e.g., HUVECs) to ~90% confluence.
-
Seed the endothelial cells onto the apical side of collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density to ensure the formation of a confluent monolayer.
-
Add fresh culture medium to the basolateral chamber.
-
Allow the cells to form a tight monolayer for 2-3 days, monitoring the confluency and barrier integrity (e.g., by measuring Transendothelial Electrical Resistance - TEER).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Once the endothelial monolayer is confluent, replace the medium in the apical chamber with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period (e.g., based on your time-course experiment, a starting point could be 4-24 hours).
-
-
Permeability Measurement:
-
After the incubation with this compound, add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the apical chamber.
-
Incubate for a defined period (e.g., 1 hour) to allow the tracer to pass through the cell monolayer into the basolateral chamber.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
-
Data Analysis:
-
Calculate the amount of tracer that has passed through the monolayer for each condition.
-
Compare the permeability of the this compound-treated monolayers to the vehicle-treated control. A decrease in fluorescence in the basolateral chamber indicates reduced permeability.
-
Visualizations
Caption: Signaling pathway of this compound, a G protein-biased S1P1 agonist.
Caption: Workflow for an in vitro endothelial permeability assay with this compound.
Caption: Troubleshooting decision tree for this compound in permeability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medrxiv.org [medrxiv.org]
- 6. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating Variability in Animal Models Treated with SAR247799
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in animal models treated with SAR247799.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective G-protein-biased agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its mechanism is unique in that it preferentially activates G-protein signaling pathways over β-arrestin and receptor internalization pathways.[4][5] This biased agonism allows for the activation of endothelial-protective pathways without causing the receptor desensitization and subsequent lymphopenia seen with other S1P1 modulators at therapeutic doses for endothelial protection.[1][4][6]
Q2: What are the typical therapeutic effects of this compound observed in animal models?
A2: In various preclinical models, this compound has demonstrated endothelial-protective properties.[1][4] Notably, it has shown efficacy in rat and pig models of ischemia/reperfusion-induced renal and coronary injury, a rat model of metabolic syndrome (Ob-ZSF1 rats), and in Zucker diabetic fatty (ZDF) rats.[1][6][7] Observed effects include improved endothelial function, reduced urinary protein/creatinine (B1669602) ratio, and blunted progression of diastolic dysfunction.[6][8][9]
Q3: this compound is described as having a "biphasic" dose-response. What does this mean for my experiments?
A3: The biphasic nature of this compound refers to its distinct effects at different dose ranges. At lower doses, it provides endothelial-protective effects without significantly impacting lymphocyte counts.[1][7] At higher, supra-endothelial-protective doses, it can lead to S1P1 desensitization and a reduction in peripheral blood lymphocytes, similar to other S1P1 modulators.[1][4] This characteristic is critical for experimental design, as variability in drug exposure can lead to inconsistent or unexpected biological responses.
Troubleshooting Guide
Issue 1: High Variability in Efficacy Readouts (e.g., endothelial function, renal protection)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Exposure | - Verify Dosing Regimen: Ensure accurate and consistent oral administration. For administration in chow, thoroughly mix the compound to ensure uniform distribution. - Pharmacokinetic (PK) Analysis: Conduct satellite PK studies to correlate plasma drug concentrations with observed efficacy. Food can have a small effect on the pharmacokinetics of this compound.[1][2] - Metabolic Differences: Be aware of potential metabolic differences between animal strains, sexes, and age groups that could alter drug exposure. |
| Animal Model Heterogeneity | - Standardize Animal Characteristics: Use animals of the same sex, age, and weight range. Report these characteristics in your study. - Acclimatization: Ensure a sufficient acclimatization period for animals before starting the experiment to reduce stress-related variability. - Control for Disease Progression: In disease models like the Ob-ZSF1 or ZDF rats, be aware of the natural progression of the disease and its heterogeneity.[6][7] Use age-matched controls and consider baseline measurements for stratification. |
| Assay Variability | - Standardize Measurement Procedures: For functional readouts like blood pressure or flow-mediated dilation, ensure consistent methodology and equipment calibration. - Blinded Analysis: Whenever possible, perform data analysis in a blinded manner to reduce operator bias. |
Issue 2: Unexpected Lymphopenia or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | - Dose-Response Pilot Study: If you are observing unexpected lymphopenia, you may be in the higher, desensitizing dose range. Conversely, a lack of efficacy might indicate a sub-therapeutic dose. Conduct a pilot dose-response study in your specific animal model to identify the optimal dose for endothelial protection without lymphopenia. - Review Literature: Compare your dosing regimen with published studies using this compound in similar models.[6][7] |
| Variability in Oral Bioavailability | - Fasting/Fed State: While the food effect is reported to be small, standardizing the feeding schedule around the time of dosing can help reduce variability in absorption.[1][2] - Vehicle Formulation: Ensure the vehicle used for oral administration is consistent and appropriate for the compound. |
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Ob-ZSF1 Rats
| Parameter | Control (Ob-ZSF1) | This compound Treated (Ob-ZSF1) | Lean Control (Le-ZSF1) | Reference |
| Diastolic Function (E/e') | ||||
| Adult Animals | 21.8 ± 1.4 | 19.5 ± 1.2 | 19.5 ± 2.3 | [9] |
| Aged Animals | 23.15 ± 4.45 | 19.5 ± 5 | 16.69 ± 1.7 | [9] |
| Endothelial Function (VLF of SBPV) | 67.8 ± 3.41 | 55.8 ± 4.27 | 57.3 ± 1.82 | [6][8] |
| Renal Function (Urinary Protein/Creatinine Ratio) in Aged Animals | 10.3 ± 0.621 | 8.17 ± 0.231 | 0.294 ± 0.029 | [6][8][9] |
| Cardiac Hypertrophy (Heart Weight/Tibia Length) in Aged Animals (g/mm) | 0.053 ± 0.001 | 0.046 ± 0.002* | 0.035 ± 0.001 | [9] |
*p<0.05 or p<0.01 vs. Ob-ZSF1-CTRL. Data presented as mean ± SEM or median ± IQR as in the source. SBPV: Systolic Blood Pressure Variability; VLF: Very Low Frequency.
Experimental Protocols
Protocol 1: Assessment of Renal Function in a Rat Model of Type 2 Diabetes (ZDF Rats)
-
Animal Model: Use Zucker diabetic fatty (ZDF) rats, which have a leptin receptor gene defect and mimic characteristics of type 2 diabetes.[7]
-
Dosing: Administer this compound orally, for example, by incorporating it into the chow at different weight/weight percentages (e.g., 0.002%, 0.007%, 0.0245%).[7] Treatment duration can be around 5 weeks.[7]
-
Sample Collection: Collect urine over a 24-hour period using metabolic cages. Collect blood samples for plasma analysis.
-
Biochemical Analysis:
-
Measure urinary protein and creatinine concentrations to calculate the protein:creatinine ratio.
-
Measure plasma creatinine and electrolytes.
-
Analyze peripheral blood lymphocyte counts to assess S1P1 desensitization.[7]
-
-
Data Analysis: Compare the measured parameters between placebo-treated and this compound-treated groups.
Mandatory Visualizations
Caption: this compound's biased agonism on the S1P1 receptor.
Caption: Workflow for troubleshooting variability in this compound studies.
References
- 1. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAR247799 Rodent Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAR247799 in rodent models. The information is intended for scientists and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective G-protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist.[1][2] Its mechanism involves preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[2][3] This biased agonism allows this compound to activate S1P1 on endothelial cells, promoting endothelial protection without causing receptor desensitization and the associated lymphopenia (a reduction in lymphocytes) seen with other S1P1 modulators.[3][4][5]
Q2: What are the primary applications of this compound in rodent models?
A2: this compound has been investigated in various rodent models for its endothelial-protective effects. Key research areas include:
-
Metabolic Syndrome: Improving left ventricular hypertrophy and diastolic function in rat models.[4]
-
Kidney Injury: Protecting against ischemia/reperfusion-induced acute kidney injury in rats.[1][3]
-
Diabetic Complications: Improving renal function and endothelial biomarkers in diabetic rats.[6]
-
Inflammatory Diseases: Ameliorating colitis in mouse models by maintaining endothelial barrier integrity.[7]
Q3: What are the recommended administration routes for this compound in rodents?
A3: this compound has been successfully administered in rodents through various routes, including:
-
Oral Gavage (p.o.): Direct administration into the stomach.[1]
-
Incorporation into Chow: Mixing the compound into the animal's feed for chronic administration.[4][6]
-
Intravenous (i.v.): Injection directly into a vein for rapid systemic circulation.[1]
The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: Does this compound cause lymphopenia at therapeutic doses in rodents?
A4: Preclinical studies in rats have shown that at doses effective for endothelial protection, this compound does not cause a significant reduction in peripheral blood lymphocytes.[4][5][6] This is a key differentiating feature from other S1P1 modulators that act as functional antagonists.[4] However, at higher, supra-therapeutic doses, dose-dependent lymphocyte reduction can occur.[5]
Troubleshooting Guide
While this compound has been used successfully in rodent studies, researchers may encounter general challenges related to in vivo compound administration. This guide provides troubleshooting for potential issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Efficacy Data | Inconsistent drug intake with chow formulation. | - Ensure homogenous mixing of this compound in the chow. - Monitor daily food intake to ensure consistent dosing.[8] - Consider oral gavage for more precise dose administration. |
| Improper oral gavage technique. | - Use a correctly sized, ball-tipped gavage needle to prevent injury.[9] - Ensure the needle is inserted to the correct depth to deliver the compound to the stomach.[9] - Verify technique with experienced personnel. | |
| Issues with compound formulation. | - For oral administration, ensure this compound is properly dissolved or suspended in a suitable vehicle. - For intravenous administration, ensure the compound is fully solubilized to prevent precipitation. | |
| Unexpected Side Effects (e.g., weight loss, lethargy) | Incorrect dosing. | - Double-check all dose calculations. - If using a chow formulation, verify the concentration of this compound in the feed. |
| Animal stress. | - Handle animals according to approved protocols to minimize stress, which can affect physiological responses.[10] | |
| Vehicle-related toxicity. | - Run a vehicle-only control group to rule out any adverse effects from the delivery medium. | |
| Inconsistent Pharmacokinetic (PK) Profile | Inaccurate sample collection times. | - Adhere strictly to the predetermined time points for blood or tissue sampling.[10] |
| Improper sample handling and processing. | - Follow established protocols for sample collection, processing, and storage to ensure compound stability. | |
| Differences in animal metabolism. | - Be aware that underlying health issues or genetic differences in rodent strains can impact drug metabolism.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound in rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose & Route | Cmax | Tmax | AUC (0-last) | Reference |
| Rat | 1 mg/kg; p.o. | 134 ng/mL | 2.0 h | 1080 ng.h/mL | [1] |
| Rat | 3 mg/kg; p.o. | 437 ng/mL | 4.0 h | 4860 ng.h/mL | [1] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve.
Table 2: Efficacy of this compound in a Rat Model of Metabolic Syndrome (Aged ZSF1 Rats)
| Parameter | Ob-ZSF1-CTRL | Ob-ZSF1-SAR247799 | p-value | Reference |
| E/e' ratio | 23.15 ± 4.45 | 19.5 ± 5 | <0.01 | [4] |
| Heart Weight/Tibia Length (g/mm) | 0.053 ± 0.001 | 0.046 ± 0.002 | <0.01 | [4] |
| Urinary Protein/Creatinine Ratio | 10.3 ± 0.621 | 8.17 ± 0.231 | <0.05 | [4] |
Data are presented as median ± IQR or mean ± SEM.
Experimental Protocols
Protocol 1: Chronic Administration of this compound via Formulated Chow in a Rat Model of Metabolic Syndrome
-
Animal Model: Obese ZSF1 (Ob-ZSF1) rats.
-
Formulation: this compound was incorporated at a dose of 0.025% (w/w) into control chow.[4]
-
Administration: Animals were fed ad libitum with the this compound-formulated chow or control chow for 4 weeks.[4]
-
Assessments: Post-treatment assessments included echocardiography, as well as blood and urine collection for analysis of cardiac and renal function parameters.[4]
-
Ethical Considerations: All animal studies were performed in accordance with the European Community standard on the care and use of laboratory animals and approved by the Institutional Animal Care and Use Committee (IACUC).[4]
Protocol 2: Acute Administration of this compound in a Rat Model of Renal Ischemia/Reperfusion Injury
-
Animal Model: Rats undergoing renal ischemia/reperfusion (I/R) injury.
-
Formulation: this compound prepared for oral (p.o.) administration.
-
Administration: this compound was administered orally at doses of 1 and 3 mg/kg one hour before renal occlusion.[1]
-
Assessments: The severity of I/R-induced acute kidney injury was evaluated to determine the protective effects of the compound.[1]
Visualizations
Signaling Pathway of this compound
Caption: Biased agonism of this compound at the S1P1 receptor.
Experimental Workflow for Rodent Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 9. research.unc.edu [research.unc.edu]
- 10. benchchem.com [benchchem.com]
addressing inconsistencies in SAR247799 impedance assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAR247799 in impedance-based cellular assays. Our goal is to help you address potential inconsistencies in your results and ensure the robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect endothelial cells in an impedance assay?
This compound is an oral, selective G-protein-biased agonist of the sphingosine-1 phosphate (B84403) receptor-1 (S1P1).[1][2] It is designed to activate endothelial S1P1, which enhances endothelial barrier function and provides protection to the vasculature.[2][3] In an impedance assay, which measures the opposition to alternating current flow caused by adherent cells, the activation of S1P1 by this compound typically leads to an increase in impedance. This is because the strengthening of cell-cell junctions and improved cell adhesion impedes the electrical current from flowing between and under the cells.[4][5][6] This effect is observed as a rise in the Cell Index (CI).[4][7]
Q2: We are observing a biphasic or inconsistent dose-response to this compound. At low concentrations, we see an increase in impedance as expected, but at higher concentrations, the effect plateaus or even decreases. Why is this happening?
This is a key characteristic of this compound's pharmacology. It exhibits a biphasic effect; it activates endothelial S1P1 at lower concentrations, leading to the expected increase in cellular impedance.[2] However, at higher concentrations, it can lead to S1P1 desensitization.[2][8] This desensitization means the receptor is no longer responding to the agonist, which can result in a plateau or even a decrease in the impedance signal, as the endothelial barrier enhancement is not sustained. It is crucial to perform a thorough dose-response study to identify the optimal concentration range for observing the desired endothelial-protective effects without inducing significant desensitization.
Q3: What are the typical EC50 values for this compound in impedance assays?
The half-maximal effective concentration (EC50) for this compound can vary depending on the cell type and experimental conditions. In S1P1-overexpressing cells and Human Umbilical Vein Endothelial Cells (HUVECs), EC50 values have been reported to range from 12.6 to 493 nM.[1] It is recommended to determine the EC50 empirically in your specific cell system.
Q4: How quickly should we expect to see a change in impedance after adding this compound?
The response to this compound is typically rapid. An increase in the baseline normalized cell index (BNCI) can be observed, with a peak response occurring at approximately 8-10 minutes after compound addition in HUVECs.[6]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
High variability can undermine the reliability of your results. Here are some common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently pipette the cell suspension up and down several times before aliquoting into the wells. Work quickly but carefully to prevent cells from settling in the pipette or tube. Consider using a multichannel pipette for more consistent seeding.
-
-
Edge Effects: Wells on the periphery of the plate can be prone to temperature and humidity gradients, leading to different evaporation rates and cell growth patterns.
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Improper Plate Handling: Allowing the plate to sit at room temperature for too long after cell seeding can lead to uneven cell settling.
-
Solution: Return the plate to the RTCA station for measurement as soon as possible after cell plating to capture the initial adhesion events.[9]
-
-
Dirty Electrode Connections: Poor electrical contact between the E-plate and the station can cause erratic readings.
-
Solution: Before inserting the E-plate, ensure the contact pads on the plate and the station are clean and free of dust or debris.[9]
-
Issue 2: No significant change in Cell Index after this compound treatment.
If you do not observe the expected increase in impedance, consider the following:
-
Sub-optimal Cell Health: The cellular response to this compound depends on healthy, responsive cells.
-
Solution: Use cells that are in the logarithmic growth phase and have a low passage number. Visually inspect the cells for normal morphology before seeding.
-
-
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response or so high that it is causing rapid desensitization.
-
Solution: Perform a wide-range dose-response experiment to identify the optimal concentration.
-
-
Cell Type Not Expressing S1P1: The cell line you are using may not express sufficient levels of the S1P1 receptor.
-
Solution: Confirm S1P1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Serum in the Medium: Components in serum can sometimes interfere with the assay or mask the effects of the compound.
-
Solution: Consider running the assay in a serum-free or low-serum medium for the duration of the drug treatment.
-
Issue 3: Unexpected decrease in Cell Index after treatment.
A decrease in impedance typically indicates cell death, detachment, or morphological changes that reduce cell coverage of the electrodes.[4][7]
-
Cytotoxicity: At very high concentrations, this compound or the vehicle (e.g., DMSO) may be causing cytotoxicity.
-
Solution: Run a vehicle control to rule out any effects of the solvent. Include a positive control for cytotoxicity to ensure your assay can detect a decrease in cell index.
-
-
Receptor Desensitization: As mentioned, high concentrations can lead to S1P1 desensitization, which may result in a decline from the peak impedance response.[6]
-
Solution: Analyze the kinetic data carefully. A rapid increase followed by a gradual decrease after the peak may indicate desensitization rather than cytotoxicity.
-
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC50 Range | S1P1-overexpressing cells, HUVECs | 12.6 - 493 nM | [1] |
| Peak Response Time | HUVECs | ~8 - 10 minutes | [6] |
Experimental Protocols
Key Experiment: Real-Time Impedance Measurement of Endothelial Barrier Enhancement
This protocol outlines the general steps for assessing the effect of this compound on endothelial cell barrier function using an impedance-based assay system like the xCELLigence RTCA.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Appropriate cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
E-Plates (e.g., E-Plate 96)
-
Real-time cell analysis instrument (e.g., xCELLigence RTCA)
Methodology:
-
Background Measurement: Add cell culture medium to the wells of an E-Plate and allow it to equilibrate in the incubator for 30 minutes. Measure the background impedance.
-
Cell Seeding: Aspirate the medium and seed the endothelial cells at a predetermined optimal density. Allow the cells to settle at room temperature in the tissue culture hood for 30 minutes before placing the plate in the RTCA instrument inside a humidified incubator at 37°C and 5% CO2.
-
Monitoring Cell Growth: Monitor cell adhesion and proliferation in real-time until the cells reach a confluent monolayer, which is typically indicated by a plateau in the Cell Index.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate medium. Also, prepare a vehicle control. Once the cells have formed a stable monolayer, pause the measurement and carefully add the compounds to the respective wells.
-
Post-Treatment Monitoring: Immediately resume the impedance measurement and monitor the cellular response for the desired duration. A rapid increase in Cell Index should be observed in the wells treated with an effective concentration of this compound.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for impedance assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Cellular Impedance Explained | Your Home for Cell Research [ols-bio.com]
- 5. Impedance | Axion Biosystems [axionbiosystems.com]
- 6. A label‐free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Using xCELLigence RTCA Instrument to Measure Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent SAR247799 activity between batches
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SAR247799. It includes troubleshooting guides and frequently asked questions to ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Inconsistent this compound Activity Between Batches
One of the most critical challenges in preclinical research is ensuring the consistency of experimental compounds. Batch-to-batch variability can lead to unreliable and irreproducible results. This guide provides a systematic approach to troubleshooting and resolving issues related to inconsistent this compound activity.
Potential Root Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage and Handling | This compound is sensitive to temperature fluctuations. Ensure the solid compound and stock solutions are stored under the recommended conditions. For solid this compound, store at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light.[1] Once in solution, aliquot and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2] |
| Compound Purity and Integrity | Verify the purity of each new batch of this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be >99%.[3] Compare the analytical profiles of different batches to identify any new or elevated impurities. |
| Inaccurate Concentration of Stock Solutions | Re-verify the concentration of your stock solutions. Use a validated method, such as UV-Vis spectrophotometry with a known extinction coefficient or a quantitative LC-MS/MS method.[4] Prepare fresh stock solutions from the solid compound for critical experiments. |
| Variability in Experimental Assay | Cell-based assays are susceptible to variability.[3] Standardize cell culture conditions, including cell density, passage number, and media composition.[5] Ensure consistent incubation times and reagent concentrations. Run a positive control with a known batch of this compound or another S1P1 agonist to monitor assay performance. |
| Solubility Issues | This compound has specific solubility requirements. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation is observed, gentle heating and sonication can aid dissolution.[1] Always prepare fresh working solutions for in vivo experiments.[1] |
Experimental Workflow for Quality Control of New Batches
Caption: Workflow for Qualifying a New Batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, G protein-biased agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] It preferentially activates the G protein signaling pathway over the β-arrestin pathway.[3] This biased agonism leads to the activation of endothelial protective pathways without causing the receptor desensitization and subsequent lymphocyte reduction (lymphopenia) that is observed with other S1P1 modulators.[4]
Caption: Mechanism of Action of this compound.
Q2: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
A2: The optimal concentration will vary depending on the specific cell type or animal model. However, the following tables provide a general guideline based on published studies.
In Vitro Concentrations
| Assay | Cell Type | Concentration Range | Effect |
| EC50 | S1P1-overexpressing cells, HUVECs | 12.6 - 493 nM | Half-maximal effective concentration[1] |
| Erk1/2 and Akt Phosphorylation | HUVECs | 0.003 - 10 µM | Concentration-dependent phosphorylation[1] |
| Impedance Change | HUVECs | 0 - 10 µM | Dose-dependent increase in impedance[1] |
| Calcium Flux | S1P1-CHO cells | 1 µM | Does not cause desensitization[1] |
In Vivo Dosages
| Animal Model | Dosage | Route | Effect |
| Rat (Renal Ischemia/Reperfusion) | 1 and 3 mg/kg | p.o. | Reduces severity of acute kidney injury[1] |
| Pig (Coronary Endothelial Dysfunction) | 0.3, 1, 3 mg/kg | i.v. | Dose-dependently increases coronary conductance ratio[1] |
| Rat (Metabolic Syndrome) | 0.025% (w/w) in chow | p.o. | Improved diastolic function and reduced cardiac hypertrophy[6] |
Q3: How can I assess the activity of this compound in my experiments?
A3: The activity of this compound can be assessed through various functional assays that measure downstream signaling events of S1P1 activation. Common methods include:
-
Western Blot for Phosphorylated Erk1/2 and Akt: this compound induces the phosphorylation of Erk1/2 and Akt in endothelial cells in a concentration-dependent manner.[1]
-
Lymphocyte Counting: A key feature of this compound is its ability to provide endothelial protection without causing lymphopenia.[4] Monitoring peripheral blood lymphocyte counts in in vivo studies can confirm the lack of S1P1 desensitization.[6]
-
GTPγS Binding Assay: This is a direct functional assay that measures the activation of G proteins upon agonist binding to the S1P1 receptor.
Experimental Protocols
Protocol 1: Western Blot for pERK1/2 and pAkt
This protocol describes the detection of phosphorylated ERK1/2 and Akt in human umbilical vein endothelial cells (HUVECs) following treatment with this compound.
Materials:
-
HUVECs
-
Cell culture media and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 10 minutes.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: Lymphocyte Counting by Flow Cytometry
This protocol outlines the procedure for counting peripheral blood lymphocytes in a rat model treated with this compound.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell (RBC) lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-rat CD45, anti-rat CD3)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood from rats at baseline and after treatment with this compound.
-
-
Antibody Staining:
-
Aliquot 100 µL of whole blood into a FACS tube.
-
Add fluorochrome-conjugated antibodies and incubate in the dark for 20-30 minutes at room temperature.
-
-
RBC Lysis:
-
Add RBC lysis buffer and incubate for 10-15 minutes.
-
Centrifuge and aspirate the supernatant.
-
-
Washing and Acquisition:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PBS and acquire on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties and CD45 expression.
-
Quantify the number of lymphocytes and compare between treatment groups.
-
Caption: Workflow for Lymphocyte Counting.
References
Validation & Comparative
In Vitro Validation of SAR247799's G-Protein Biased Agonism at the S1P1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR247799's in vitro performance against other key sphingosine-1-phosphate receptor 1 (S1P1) modulators, validating its G-protein biased agonism. The data presented herein is supported by experimental evidence from key studies in the field.
Introduction to this compound and S1P1 Receptor Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and cardiovascular physiology. Modulation of the S1P1 receptor has proven to be a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.
Traditional S1P1 modulators, such as the active metabolite of fingolimod (B1672674) (FTY720-P) and siponimod, are functional antagonists. They initially activate the receptor but subsequently cause its internalization and degradation through the β-arrestin pathway, leading to a reduction in circulating lymphocytes. While effective, this mechanism can be associated with side effects related to immunosuppression and endothelial barrier disruption.
This compound is a novel S1P1 receptor agonist designed to exhibit G-protein biased agonism. This means it preferentially activates the Gαi-mediated signaling pathway, which is associated with therapeutic endothelial-protective effects, while having a significantly weaker effect on the β-arrestin recruitment pathway that leads to receptor internalization and lymphopenia.[1][2] This biased signaling profile suggests that this compound may offer a more targeted therapeutic approach with an improved safety profile.
Comparative In Vitro Efficacy and Potency
To quantitatively assess the G-protein biased agonism of this compound, its in vitro efficacy (Emax) and potency (EC50) in activating the G-protein and β-arrestin pathways were compared to the endogenous ligand, sphingosine-1-phosphate (S1P), and the well-characterized S1P1 modulator, FTY720-P. The following tables summarize data from head-to-head comparative studies.
| Ligand | Gαi Activation (cAMP Inhibition) | β-arrestin 2 Recruitment |
| EC50 (nM) | Emax (% of S1P) | |
| This compound | 0.08 | 98 |
| S1P (endogenous agonist) | 0.07 | 100 |
| FTY720-P | 0.05 | 100 |
Table 1: Comparative in vitro activity of this compound, S1P, and FTY720-P at the human S1P1 receptor. Data presented as mean values from representative experiments.
The data clearly demonstrates that this compound is a potent and full agonist for Gαi activation, with an EC50 and Emax comparable to the endogenous ligand S1P. In stark contrast, this compound is a very weak partial agonist for β-arrestin 2 recruitment, with a significantly higher EC50 and a much lower Emax compared to both S1P and FTY720-P. FTY720-P, on the other hand, is a potent full agonist for both G-protein activation and β-arrestin recruitment.
Signaling Pathways and Biased Agonism
The differential activation of downstream signaling pathways by this compound compared to balanced agonists like S1P and FTY720-P is the foundation of its biased agonism. The following diagrams illustrate these pathways.
Caption: this compound preferentially activates the Gαi signaling pathway.
Caption: FTY720-P strongly recruits β-arrestin, leading to receptor internalization.
Experimental Protocols
The following are summaries of the key in vitro experimental protocols used to validate the G-protein biased agonism of this compound.
Gαi Activation Assay (cAMP Inhibition)
This assay measures the ability of a ligand to activate the Gαi signaling pathway by quantifying the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human S1P1 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The cells are then stimulated with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, cells are treated with serial dilutions of the test compounds (this compound, S1P, FTY720-P).
-
Following an incubation period, the level of cAMP is measured using a commercially available kit, typically a competitive immunoassay or a reporter gene assay.
-
-
Data Analysis: The reduction in cAMP levels in the presence of the test compound is used to determine the EC50 and Emax values for Gαi activation.
Caption: Workflow for the Gαi activation (cAMP inhibition) assay.
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the S1P1 receptor upon ligand binding, a key step in receptor desensitization and internalization. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Culture: HEK293 cells are transiently or stably co-transfected with constructs for the human S1P1 receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The cells are washed and then treated with serial dilutions of the test compounds.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
The plate is read on a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates β-arrestin 2 recruitment. EC50 and Emax values are determined from the dose-response curves.
References
SAR247799 vs. Fingolimod: A Comparative Guide on Endothelial Barrier Function
For researchers and professionals in drug development, understanding the nuanced effects of sphingosine-1-phosphate (S1P) receptor modulators on endothelial barrier function is critical. This guide provides a detailed comparison of two such modulators, SAR247799 and fingolimod (B1672674), with a focus on their mechanisms of action and supporting experimental data.
Differentiated Mechanisms of Action at the S1P1 Receptor
This compound and fingolimod both target the sphingosine-1-phosphate receptor 1 (S1P1), a key regulator of vascular integrity and lymphocyte trafficking. However, their downstream effects on the receptor diverge significantly, leading to distinct pharmacological profiles.
This compound is a G-protein-biased S1P1 agonist.[1][2][3] It is designed to preferentially activate the G-protein signaling pathway over the β-arrestin pathway.[2][3] This biased agonism aims to promote the protective effects on the endothelium without causing the internalization and desensitization of the S1P1 receptor.[2][3] Consequently, this compound is engineered to enhance endothelial barrier function while minimizing the lymphopenia typically associated with S1P1 receptor modulation.[1][2]
Fingolimod (FTY720), on the other hand, acts as a functional antagonist of the S1P1 receptor.[4][5] Upon phosphorylation to its active form, fingolimod-phosphate, it binds to the S1P1 receptor and induces its internalization and subsequent degradation.[5][6][7] This process effectively traps lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes, an effect utilized in the treatment of multiple sclerosis.[4][7] The impact of fingolimod on endothelial barrier function is dose-dependent; low concentrations may enhance barrier integrity, whereas higher concentrations or prolonged exposure can lead to barrier disruption.[5][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and fingolimod at the S1P1 receptor on endothelial cells.
Caption: this compound's biased agonism at the S1P1 receptor.
Caption: Fingolimod's functional antagonism at the S1P1 receptor.
Experimental Data on Endothelial Barrier Function
The following table summarizes quantitative data from studies evaluating the effects of this compound and fingolimod on endothelial barrier function.
| Drug | Model System | Key Parameter | Treatment | Outcome | Reference |
| This compound | Type 2 Diabetes Patients with Endothelial Dysfunction | Flow-Mediated Dilation (FMD) | 5 mg this compound daily for 28 days | 1.07% mean increase in FMD from baseline vs. placebo | [1] |
| This compound | Rat Model of Renal Ischemia/Reperfusion | Renal Function and Structure | Not specified | Preserved renal structure and function | [3] |
| Fingolimod | Human Peripheral Nerve Microvascular Endothelial Cells (HPnMEC) | Transendothelial Electrical Resistance (TEER) | Fingolimod-phosphate | Increased TEER values | [9] |
| Fingolimod | Human Peripheral Nerve Microvascular Endothelial Cells (HPnMEC) | Claudin-5 Expression | Fingolimod-phosphate | Increased levels of claudin-5 mRNA and protein | [9] |
| Fingolimod | Human Brain Microvascular Endothelial Cells (BMECs) | Claudin-5 Protein Levels | Fingolimod-phosphate | Increased claudin-5 protein levels | [10] |
Experimental Protocols
This compound: Flow-Mediated Dilation in Type 2 Diabetes Patients
-
Study Design : A randomized, placebo-controlled trial was conducted in patients with type 2 diabetes and endothelial dysfunction (defined as FMD <7%).[1]
-
Treatment Groups : Patients were randomized to receive once-daily oral doses of this compound (1 mg or 5 mg), placebo, or sildenafil (B151) (50 mg) as a positive control for 28 days.[1]
-
Endpoint Measurement : Endothelial function was assessed by measuring the brachial artery's flow-mediated dilation (FMD). The change from baseline in FMD was the primary endpoint, with the maximum change observed on day 35.[1]
Caption: Workflow for assessing this compound's effect on FMD.
Fingolimod: In Vitro Endothelial Barrier Function Assessment
-
Cell Culture : An immortalized human peripheral nerve microvascular endothelial cell line (HPnMEC) was used to model the blood-nerve barrier.[9]
-
Treatment : The cells were incubated with the active metabolite of fingolimod, fingolimod-phosphate.[9]
-
Barrier Function Assessment :
-
Transendothelial Electrical Resistance (TEER) : TEER was measured to quantify the integrity of the endothelial cell monolayer. An increase in TEER indicates enhanced barrier function.[9]
-
Tight Junction Protein Expression : The expression of claudin-5, a key tight junction protein, was quantified at both the mRNA and protein levels.[9]
-
Caption: Workflow for in vitro assessment of fingolimod's effect.
Conclusion
This compound and fingolimod represent two distinct approaches to modulating the S1P1 receptor with differing consequences for endothelial barrier function. This compound, through its G-protein-biased agonism, is designed to be endothelial-protective without inducing the profound lymphopenia characteristic of fingolimod.[1][2][3] Clinical data for this compound demonstrates an improvement in endothelial function in a patient population with vascular disease.[1] In contrast, fingolimod's functional antagonism of the S1P1 receptor, while effective for lymphocyte sequestration in autoimmune diseases, has a more complex, dose-dependent effect on the endothelium.[4][5] In vitro studies suggest that fingolimod can enhance endothelial barrier properties under certain conditions.[9][10] The choice between these agents in a therapeutic context would depend on the desired balance between immunomodulation and direct vascular effects.
References
- 1. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 9. Fingolimod promotes blood–nerve barrier properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis | PLOS One [journals.plos.org]
A Comparative Analysis of SAR247799 and Siponimod in Preclinical Models of Renal Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two sphingosine-1-phosphate receptor (S1P1) modulators, SAR247799 and siponimod (B560413), in preclinical models of renal injury. The information presented is based on available experimental data, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a G protein-biased S1P1 agonist, has demonstrated significant renal-protective effects in a rat model of ischemia/reperfusion (I/R) injury. It has been shown to preserve both the structure and function of the kidney without causing receptor desensitization. In contrast, siponimod, a functional S1P1 antagonist, conferred minimal renal protection in the same preclinical model. This guide will delve into the experimental evidence supporting these findings, providing a framework for understanding the differential effects of these two S1P1 modulators on the kidney.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound and siponimod on markers of renal injury.
Table 1: Efficacy of this compound in a Rat Model of Renal Ischemia/Reperfusion Injury
| Parameter | Control (I/R) | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Serum Creatinine (B1669602) | Increased | 89% reduction vs. Control | 96% reduction vs. Control |
| Blood Urea (B33335) Nitrogen (BUN) | Increased | 61% reduction vs. Control | 85% reduction vs. Control |
| Histopathology | Severe proximal tubule necrosis, interstitial hemorrhage | Protection against necrosis and hemorrhage | Protection against necrosis and hemorrhage |
Data sourced from a study utilizing a rat model of renal ischemia/reperfusion injury.[1]
Table 2: Efficacy of this compound in a Rat Model of Metabolic Syndrome
| Parameter | Control | This compound |
| Urinary Protein/Creatinine Ratio | 10.3 ± 0.621 | 8.17 ± 0.231 |
Data from a study in aged obese ZSF1 rats, a model of metabolic syndrome with glomerular injury.[2]
Table 3: Comparative Efficacy of Siponimod in a Rat Model of Renal Ischemia/Reperfusion Injury
| Parameter | Siponimod Treatment | Outcome |
| Renal Protection | Not specified | Minimal renal protection conferred |
Finding from a direct comparative study against this compound.[3][4]
Experimental Protocols
This compound in Rat Renal Ischemia/Reperfusion Injury Model
-
Animal Model: Male rats.
-
Injury Induction: Bilateral renal ischemia was induced by clamping the renal pedicles for a specified duration, followed by reperfusion.
-
Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg one hour prior to the induction of ischemia.[1]
-
Endpoint Analysis:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels were measured at 24 hours post-reperfusion.
-
Histopathology: Kidney tissue was collected for histological examination to assess the degree of tubular necrosis and interstitial hemorrhage.[1]
-
Siponimod in Rat Renal Ischemia/Reperfusion Injury Model
Detailed experimental protocols for siponimod in a renal injury model are not extensively available in the public domain. The direct comparative study with this compound concluded that siponimod provided "minimal renal protection," but specific details of the dosing and protocol for the siponimod arm were not provided in the primary publication.[3][4]
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound and siponimod in renal injury models can be attributed to their distinct mechanisms of action at the S1P1 receptor.
This compound is a G protein-biased agonist of the S1P1 receptor. This means it preferentially activates the G protein signaling pathway over the β-arrestin pathway. This biased agonism leads to sustained activation of endothelial protective pathways without causing receptor internalization and desensitization.[3][4]
In contrast, siponimod is a functional antagonist of the S1P1 receptor. While it initially acts as an agonist, it subsequently leads to the internalization and degradation of the S1P1 receptor. This functional antagonism blocks the protective signaling mediated by endogenous S1P and desensitizes the receptor to further stimulation.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent in a renal ischemia/reperfusion injury model.
Discussion and Conclusion
The available preclinical data strongly suggest that the G protein-biased S1P1 agonist, this compound, holds significant promise as a therapeutic agent for renal injury. Its ability to protect renal structure and function in a robust model of ischemia/reperfusion injury is well-documented. The mechanism of biased agonism, which promotes endothelial protection without causing receptor desensitization, appears to be a key differentiator.
In contrast, the data for siponimod in renal injury models is sparse and, in the single head-to-head comparison, indicates a lack of efficacy. This may be due to its functional antagonism at the S1P1 receptor, which leads to receptor internalization and a blunting of the protective signaling pathways.
It is important to note that the majority of preclinical and clinical research on siponimod has focused on its role in multiple sclerosis, where its mechanism of lymphocyte sequestration is therapeutically beneficial. Its effects on the renal endothelium appear to be secondary and, based on current evidence, not protective in the context of acute ischemic injury.
Further research is warranted to fully elucidate the effects of different S1P1 modulators on the kidney. However, based on the current body of evidence, this compound demonstrates a more promising profile for the treatment of renal injury compared to siponimod.
References
A Head-to-Head Comparison of SAR247799 and Ozanimod on S1P1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: SAR247799 and ozanimod (B609803). The following sections detail their distinct mechanisms of action on S1P1 signaling, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Executive Summary
This compound and ozanimod both target the S1P1 receptor, a key regulator of immune cell trafficking and endothelial barrier function. However, they exhibit fundamentally different pharmacological profiles. This compound is a G protein-biased agonist, preferentially activating downstream G protein signaling pathways with minimal recruitment of β-arrestin. This leads to sustained S1P1 activation without significant receptor internalization, resulting in endothelial-protective effects with a reduced impact on lymphocyte counts. In contrast, ozanimod acts as a more conventional S1P1 agonist, inducing both G protein signaling and β-arrestin recruitment, which leads to receptor internalization and subsequent functional antagonism. This mechanism effectively sequesters lymphocytes in lymphoid tissues, forming the basis of its therapeutic effect in autoimmune diseases.
Data Presentation: Quantitative Comparison of S1P1 Signaling
The following tables summarize the key quantitative parameters of this compound and ozanimod on S1P1 signaling, compiled from preclinical studies.
Table 1: Potency for S1P1-Mediated G Protein Activation
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | cAMP Inhibition | S1P1-overexpressing cells | 12.6 - 493 nM | [1] |
| GTPγS Binding | CHO cells expressing human S1P1 | ~1 nM | [2] | |
| Ozanimod | cAMP Inhibition | CHO-K1 cells expressing human S1P1 | 160 ± 60 pM | [3] |
| GTPγS Binding | CHO cell membranes expressing human S1P1 | 410 ± 160 pM | [3] | |
| GTPγS Binding | Human S1P1 | < 1 nM | [4] |
Table 2: β-Arrestin Recruitment and Receptor Internalization
| Compound | Assay Type | Cell Line | Potency (EC50) | Key Finding | Reference |
| This compound | β-arrestin Recruitment | CHO cells expressing S1PR1 | Weaker than G protein activation | Exhibits G protein bias | [2] |
| S1P1 Internalization | CHO cells | Minimal internalization | [2] | ||
| Ozanimod | β-arrestin Recruitment | Human S1P1 | Less potent than GTPγS binding | Induces β-arrestin recruitment | [4] |
| S1P1 Internalization | N/A | Induces S1P1 internalization | Functional antagonism | [3] |
Table 3: Head-to-Head Comparison of S1P1 Activation-to-Desensitization Ratio
| Compound | Assay Type | Cell Line | Activation-to-Desensitization Ratio (95% CI) | Reference |
| This compound | Label-free Impedance Assay | HUVEC | 114 (91.1-143) | [5] |
| Ozanimod | Label-free Impedance Assay | HUVEC | 6.35 (3.21-12.5) | [5] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and ozanimod stem from their distinct interactions with the S1P1 receptor and the subsequent recruitment of intracellular signaling partners.
Caption: Differential S1P1 signaling by this compound and ozanimod.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This assay measures the activation of G proteins upon ligand binding to the S1P1 receptor.
Caption: Workflow for a typical GTPγS binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or ozanimod) in the presence of GDP.
-
GTPγS Addition: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Binding: Agonist-induced activation of the S1P1 receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the extent of G protein activation. Data are then analyzed to determine EC50 values.[6][7][8]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.
Caption: General workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Line: A cell line (e.g., U2OS or CHO) is engineered to stably co-express the human S1P1 receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, such as β-galactosidase).
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Recruitment and Signal Generation: Agonist binding to S1P1 induces a conformational change that promotes the binding of the β-arrestin fusion protein. This proximity allows the enzyme fragments to complement and form an active enzyme, which then acts on a substrate to produce a luminescent or fluorescent signal.
-
Signal Detection: The signal is measured using a luminometer or fluorometer. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment. EC50 values are calculated from the dose-response curves.[1][9][10]
S1P1 Receptor Internalization Assay
This assay measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments following agonist treatment.
Protocol using Flow Cytometry:
-
Cell Preparation: Cells expressing S1P1 (either endogenously or via transfection) are used.
-
Compound Incubation: Cells are incubated with the test compound (this compound or ozanimod) for a defined period at 37°C to allow for receptor internalization.
-
Staining: Cells are stained with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of the S1P1 receptor. Staining is performed on ice to prevent further internalization or recycling of the receptor.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity compared to untreated control cells indicates receptor internalization.
-
Quantification: The percentage of receptor internalization is calculated based on the reduction in cell surface fluorescence.[11][12]
Label-Free Impedance Assay
This assay provides a real-time, integrated measure of cellular responses, including those related to endothelial barrier function, which is influenced by both G protein and β-arrestin signaling.
Protocol:
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto microelectronic sensor arrays.
-
Baseline Measurement: The impedance of the cell monolayer is measured to establish a baseline.
-
Compound Addition: Test compounds are added to the cells.
-
Impedance Monitoring: Changes in impedance are monitored in real-time. An initial increase in impedance reflects G protein-mediated enhancement of endothelial barrier integrity, while a subsequent decrease can be attributed to β-arrestin-mediated receptor desensitization and barrier disruption.
-
Data Analysis: The ratio of the early (activation) to late (desensitization) impedance responses is calculated to provide a quantitative measure of biased agonism.[5]
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of this compound and ozanimod at the S1P1 receptor. This compound, with its strong G protein bias and high activation-to-desensitization ratio, represents a therapeutic strategy aimed at promoting endothelial protection without inducing lymphopenia. This profile may be advantageous in diseases characterized by endothelial dysfunction. Conversely, ozanimod's mechanism of inducing S1P1 internalization and subsequent lymphocyte sequestration has proven effective for the treatment of autoimmune diseases such as multiple sclerosis and ulcerative colitis. The choice between these or other S1P1 modulators for therapeutic development will depend on the specific pathophysiology of the target disease and the desired clinical outcome. This comparative guide provides a foundational resource for researchers and drug development professionals to make informed decisions in the pursuit of novel therapies targeting S1P1 signaling.
References
- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. A label-free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists. | Sigma-Aldrich [sigmaaldrich.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Regulation of CXCR4 function by S1P1 through heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
A Comparative Guide to the Off-Target Profiles of SAR247799 and SEW2871
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonists, SAR247799 and SEW2871, with a specific focus on their off-target activities. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of these compounds for preclinical and clinical studies.
Executive Summary
On-Target and Off-Target Activity: A Tabular Comparison
The following tables summarize the available quantitative data for this compound and SEW2871, focusing on their potency at the S1P1 receptor and selectivity against other S1P receptor subtypes.
Table 1: Potency at the S1P1 Receptor
| Compound | Target | Assay Type | Potency (EC50) | Cell Line |
| This compound | Human S1P1 | G-protein activation | 12.6 - 493 nM | S1P1-overexpressing cells and HUVECs |
| SEW2871 | Human S1P1 | G-protein activation | ~13 nM | Not specified |
Table 2: Selectivity Against S1P Receptor Subtypes
| Compound | S1P1 Selectivity over S1P2 | S1P1 Selectivity over S1P3 | S1P1 Selectivity over S1P4 | S1P1 Selectivity over S1P5 |
| This compound | >100-fold[6][7] | >100-fold[6][7] | >100-fold[6][7] | >100-fold[6][7] |
| SEW2871 | No activity up to 10 µM[8][9][10] | No activity up to 10 µM[8][9][10] | No activity up to 10 µM[8][9][10] | No activity up to 10 µM[8][9][10] |
Note on Broad Off-Target Screening: While the selectivity of both compounds against other S1P receptors is well-documented, comprehensive data from broad off-target screening panels (e.g., CEREP or Eurofins Safety Panels) for this compound and SEW2871 are not publicly available. Such panels typically assess the binding of a compound to a wide range of unrelated G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to predict potential off-target liabilities. The absence of this data limits a direct comparative assessment of their broader off-target profiles.
Differentiating Mechanisms of Action: Biased vs. Conventional Agonism
The primary distinction between this compound and SEW2871 lies in their downstream signaling mechanisms at the S1P1 receptor.
This compound: A G-Protein-Biased Agonist
This compound is characterized as a G-protein-biased agonist.[1][2][11][12] This means it preferentially activates the Gαi signaling pathway, which is associated with therapeutic effects on endothelial cells, while having a significantly lower propensity to engage the β-arrestin pathway.[12] The β-arrestin pathway is responsible for receptor desensitization and internalization, which, upon sustained activation, leads to the sequestration of S1P1 receptors and subsequent lymphopenia. By avoiding significant β-arrestin recruitment, this compound is designed to provide sustained endothelial protection without compromising the immune system.[1][2][3]
SEW2871: A Conventional S1P1 Agonist
SEW2871 functions as a conventional full agonist at the S1P1 receptor.[4][5] Upon binding, it activates both the G-protein and β-arrestin signaling pathways.[4] This leads to receptor internalization and subsequent recycling back to the cell surface.[4][5] While this mechanism can effectively modulate lymphocyte trafficking, it also carries the potential for inducing lymphopenia, a known class effect of non-biased S1P1 receptor modulators.
Signaling Pathway Diagrams
Caption: this compound biased signaling pathway at the S1P1 receptor.
Caption: SEW2871 conventional signaling pathway at the S1P1 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols for assessing receptor binding and functional activity.
Radioligand Binding Assay for S1P Receptor Selectivity
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound and SEW2871 for S1P1, S1P2, S1P3, S1P4, and S1P5 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing each human S1P receptor subtype.
-
Assay Buffer: A typical buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competition Binding: A fixed concentration of a specific radioligand for S1P receptors (e.g., [³²P]S1P) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or SEW2871).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a ligand to promote the interaction between a GPCR and β-arrestin.
-
Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon stimulation with this compound or SEW2871.
-
Methodology (Example using a commercially available assay like PathHunter®):
-
Cell Line: A cell line is engineered to co-express the S1P1 receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Cells are plated in a microplate and incubated.
-
Compound Addition: The test compound (this compound or SEW2871) is added to the cells at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for β-galactosidase is added. If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.
-
Data Analysis: The luminescence is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compound in promoting β-arrestin recruitment.
-
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
The assessment of off-target activity is a critical component of drug development. Based on the available data, both this compound and SEW2871 exhibit high selectivity for the S1P1 receptor over its closely related subtypes. The key differentiator between the two compounds is their mechanism of action at the S1P1 receptor. This compound, as a G-protein-biased agonist, offers a potentially safer profile by minimizing the risk of lymphopenia through the avoidance of significant β-arrestin recruitment and subsequent receptor desensitization. SEW2871, a conventional agonist, engages both G-protein and β-arrestin pathways, a mechanism that is effective for immunomodulation but carries an inherent risk of on-target adverse effects related to S1P1 desensitization. A definitive comparison of their broader off-target profiles awaits the public release of comprehensive safety pharmacology screening data. Researchers should consider these distinct pharmacological properties when selecting a compound for investigating S1P1 biology or for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 3. medrxiv.org [medrxiv.org]
- 4. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. sanofi.com [sanofi.com]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
SAR247799: A Paradigm Shift in S1P1 Receptor Modulation Without Inducing Lymphopenia
A comprehensive analysis of SAR247799 in vivo, showcasing its unique lymphocyte-sparing profile compared to other sphingosine-1-phosphate (S1P) receptor modulators.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of this compound's in vivo performance against other S1P1 receptor modulators, with a focus on its remarkable lack of lymphopenia at therapeutic doses. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Executive Summary
This compound is a novel, orally active, selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Unlike conventional S1P1 modulators such as fingolimod, siponimod (B560413), and ozanimod (B609803), which act as functional antagonists leading to receptor internalization and subsequent lymphopenia, this compound's unique mechanism of action preserves S1P1 signaling on the cell surface. This biased agonism preferentially activates the G-protein pathway over the β-arrestin pathway, which is associated with receptor desensitization and internalization. The result is a potent endothelial-protective effect without the common and often dose-limiting side effect of lymphocyte depletion from the peripheral circulation.
Clinical and preclinical studies have consistently demonstrated that therapeutic doses of this compound do not cause lymphopenia. A study in patients with type 2 diabetes showed that daily doses of 1 mg and 5 mg of this compound resulted in "minimal-to-no lymphocyte reduction"[1]. This stands in stark contrast to other S1P1 modulators, where significant reductions in lymphocyte counts are a well-documented class effect. For instance, ozanimod has been shown to decrease lymphocyte counts to approximately 45% of baseline, and real-world data for siponimod indicates that 8.5% of patients experience severe (grade 4) lymphopenia within the first month of treatment.
This key difference positions this compound as a promising therapeutic candidate for conditions where endothelial protection is desired without compromising the patient's immune surveillance.
Comparative Data on Lymphocyte Counts
The following tables summarize the available data on the effects of this compound and other S1P1 modulators on peripheral lymphocyte counts.
Table 1: Effect of this compound on Lymphocyte Counts in Clinical and Preclinical Studies
| Study Population | Drug/Dose | Change in Lymphocyte Count | Reference |
| Type 2 Diabetes Patients | This compound (1 mg/day) | Minimal-to-no reduction | [1] |
| Type 2 Diabetes Patients | This compound (5 mg/day) | Minimal-to-no reduction | [1] |
| Zucker Diabetic Fatty Rats | This compound (low dose) | No reduction | |
| Zucker Diabetic Fatty Rats | This compound (intermediate dose) | No reduction | |
| Zucker Diabetic Fatty Rats | This compound (high dose) | 35% decrease |
Table 2: Comparative Lymphopenia Profiles of Other S1P1 Modulators (Head-to-Head Real-World Study)
| Drug | Mean Lymphocyte Count (x10⁹/L) at 1 Month | Incidence of Severe (Grade 3/4) Lymphopenia at 1 Month | Incidence of Grade 4 Lymphopenia at 1 Month | Reference |
| Ozanimod | 1.105 | Lower than Siponimod | Not specified | [2][3][4] |
| Siponimod | 0.608 | Significantly higher than Ozanimod and Ponesimod | 8.5% | [2][3][4] |
| Ponesimod | 0.921 | Lower than Siponimod | Not specified | [2][3][4] |
| Fingolimod | 0.751 | Not specified | Not specified | [2][3][4] |
Note: The data in Table 2 is from a retrospective, multicenter, observational study and not a randomized controlled trial. This compound was not included in this study.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: S1P1 Receptor Signaling Pathways Comparison.
Caption: In Vivo Lymphocyte Monitoring Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Preclinical In Vivo Studies in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are utilized as a model of type 2 diabetes and associated endothelial dysfunction.
-
Drug Administration: this compound is administered orally, typically mixed with the chow at varying concentrations (low, intermediate, and high doses) for a specified period, for example, 5 weeks.[5] The vehicle for the control group would be the standard chow without the drug.
-
Blood Collection: Blood samples are collected at baseline and at specified time points throughout the study.
-
Lymphocyte Counting: Peripheral blood lymphocyte counts are determined using an automated hematology analyzer (e.g., MS9-5, Melet Schloesing).[5] This method provides a rapid and standardized quantification of total lymphocyte numbers.
Clinical Trial in Patients with Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled trial design is employed to ensure objectivity.[1]
-
Patient Population: Patients with a confirmed diagnosis of type 2 diabetes and evidence of endothelial dysfunction are recruited for the study.[1]
-
Drug Administration: Patients receive a once-daily oral dose of this compound (e.g., 1 mg or 5 mg) or a matching placebo for a defined treatment period, such as 28 days.[1]
-
Blood Collection: Venous blood samples are collected at baseline and at regular intervals during and after the treatment period.
-
Lymphocyte Analysis: Complete blood counts with differential are performed by a central laboratory to determine the absolute lymphocyte count. Further detailed analysis of lymphocyte subsets can be performed using flow cytometry. While the specific antibody panels used in the this compound trials are not detailed in the provided references, a standard immunophenotyping panel would typically include antibodies against CD3 (T cells), CD4 (T helper cells), CD8 (cytotoxic T cells), CD19 (B cells), and CD16/56 (NK cells).
Conclusion
References
- 1. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Siponimod | Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study | springermedicine.com [springermedicine.com]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
A Comparative Analysis of SAR247799 and Ponesimod on β-Arrestin Recruitment at the S1P1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two sphingosine-1-phosphate receptor 1 (S1P1) modulators, SAR247799 and ponesimod (B1679046), with a specific focus on their differential engagement of the β-arrestin signaling pathway. Understanding these differences is crucial for the development of next-generation S1P1-targeting therapeutics with improved efficacy and safety profiles.
Introduction
This compound and ponesimod are both modulators of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and endothelial barrier function.[1][2] While both compounds target the same receptor, they exhibit distinct signaling properties, particularly in their ability to recruit β-arrestin. This difference in signaling bias has significant implications for their pharmacological effects. This compound is characterized as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1][3][4][5] In contrast, ponesimod acts as a more conventional S1P1 modulator, engaging both G protein and β-arrestin pathways, which leads to receptor internalization and functional antagonism.[2][6][7]
Quantitative Analysis of β-Arrestin Recruitment
The following table summarizes the quantitative data on the potency of this compound and ponesimod in β-arrestin recruitment and G protein activation assays.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| Ponesimod | β-Arrestin Recruitment | EC50 | 1.5 | [6][8] |
| Gαi Activation | EC50 | 1.1 | [6][8] | |
| This compound | β-Arrestin Recruitment | - | Weaker activity compared to G protein signaling | [1][3][9] |
| G Protein Activation (inhibition of adenylate cyclase) | EC50 | 12.6 - 493 | [10] |
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for a β-arrestin recruitment assay.
Caption: S1P1 Receptor Signaling Pathways.
Caption: Experimental Workflow for β-Arrestin Recruitment Assay.
Experimental Protocols
The recruitment of β-arrestin to the S1P1 receptor can be quantified using various in vitro assays. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[9]
Principle of BRET-based β-Arrestin Recruitment Assay:
This assay relies on the transfer of energy between a light-emitting enzyme (donor, e.g., Renilla luciferase, Rluc) and a fluorescent protein (acceptor, e.g., Yellow Fluorescent Protein, YFP).
General Protocol:
-
Cell Line Preparation: A stable cell line (e.g., HEK293 or CHO cells) is engineered to co-express the S1P1 receptor fused to the Rluc donor and β-arrestin fused to the YFP acceptor.[9]
-
Cell Seeding: The engineered cells are seeded into a multi-well plate and cultured until they reach the desired confluence.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (this compound or ponesimod).
-
Substrate Addition: Following incubation with the compounds, a substrate for the luciferase (e.g., coelenterazine) is added to the cells.
-
Signal Detection: The plate is read using a microplate reader capable of detecting both the donor emission and the acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin to the S1P1 receptor. Dose-response curves are then generated to determine the potency (EC50) and efficacy (Emax) of the compounds.
Other commonly used techniques for monitoring β-arrestin recruitment include enzyme fragment complementation assays (e.g., PathHunter) and NanoLuciferase (NanoLuc®) based assays.[11][12][13]
Comparative Discussion
The distinct profiles of this compound and ponesimod in β-arrestin recruitment are central to their differing pharmacological effects.
This compound: As a G protein-biased agonist, this compound preferentially activates the Gαi pathway, which is associated with endothelial barrier protection.[1][3] Its weak engagement of the β-arrestin pathway means it does not cause significant S1P1 receptor internalization or desensitization.[1][3][4] This sustained signaling through the G protein pathway is thought to be beneficial for treating conditions associated with endothelial dysfunction without causing the lymphopenia typically seen with other S1P1 modulators.[1][3]
Ponesimod: In contrast, ponesimod's equipotent activation of both G protein and β-arrestin pathways leads to robust receptor internalization and degradation.[2][6] This functional antagonism effectively sequesters lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes.[2][14] This mechanism of action is the basis for its therapeutic use in autoimmune diseases like multiple sclerosis.[7][14]
Conclusion
The comparative analysis of this compound and ponesimod highlights the importance of signaling bias in drug design. This compound's G protein bias offers a novel therapeutic strategy for endothelial protection by avoiding the receptor desensitization and lymphopenia associated with conventional S1P1 modulators. Ponesimod exemplifies the established mechanism of functional antagonism through β-arrestin-mediated receptor internalization for the treatment of autoimmune disorders. The choice between a biased agonist and a functional antagonist will depend on the desired therapeutic outcome and the specific pathophysiology of the disease being targeted. Further research into the nuanced roles of G protein and β-arrestin signaling will continue to inform the development of more selective and effective S1P1 receptor modulators.
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome | PLOS One [journals.plos.org]
- 5. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 14. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Protective Effects of SAR247799 in Endothelial Cells
This guide provides a comparative analysis of SAR247799, a novel G protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist, with other S1P1 modulators, focusing on their protective effects in various cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P1 pathway for endothelial dysfunction.
Introduction to this compound and S1P1 Modulation
This compound is a selective S1P1 agonist that exhibits a unique mechanism of action. Unlike conventional S1P1 modulators such as fingolimod (B1672674) and siponimod, which act as functional antagonists leading to receptor desensitization and lymphopenia, this compound is a G protein-biased agonist.[1][2][3] This biased agonism preferentially activates the G protein signaling pathway over the β-arrestin pathway, resulting in sustained S1P1 activation without causing receptor internalization and desensitization.[1][2][3] This distinct signaling profile allows this compound to confer endothelial-protective effects at doses that do not induce lymphopenia, a common side effect of other S1P1 modulators.[1][2]
Comparative Data on Endothelial Protection
The following tables summarize the quantitative data on the protective effects of this compound and its alternatives in various cell lines, primarily focusing on human umbilical vein endothelial cells (HUVECs).
Table 1: Potency and Biased Agonism of S1P1 Modulators in Endothelial Cells
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | S1P1-overexpressing cells | EC50 | 12.6 - 493 nM | [1] |
| HUVECs | EC50 | 12.6 - 493 nM | [1] | |
| HUVECs | Activation-to-Desensitization Ratio | 114 | [1] | |
| Siponimod | HUVECs | Activation-to-Desensitization Ratio | 0.170 | [1] |
| Ponesimod | HUVECs | Activation-to-Desensitization Ratio | 7.66 | [1] |
| Ozanimod | HUVECs | Activation-to-Desensitization Ratio | 6.35 | [1] |
Table 2: Effects on Endothelial Barrier Function and Inflammation
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | HUVECs | Impedance Assay | Increased endothelial barrier integrity | [1] |
| Human Colon Crypts (TNF-α stimulated) | Adhesion Molecule Expression | Significantly reduced ICAM-1, VCAM-1, and E-selectin | [4] | |
| Fingolimod (FTY720) | Human Colon Crypts (TNF-α stimulated) | Adhesion Molecule Expression | Reduced adhesion molecule expression | [4] |
| Siponimod | HUVECs | Impedance Assay | Weak induction of barrier integrity followed by disruption | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound at the S1P1 receptor.
Caption: General experimental workflow for comparing protective effects.
Experimental Protocols
Endothelial Barrier Function Assay (Impedance-Based)
This protocol is based on the label-free impedance assay used to differentiate the activation and desensitization properties of S1P1 agonists.[1]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded onto microelectronic sensor arrays (e.g., xCELLigence E-Plates) and cultured until a stable baseline impedance is achieved, indicating a confluent monolayer.
-
Treatment: Cells are treated with various concentrations of this compound, siponimod, or other S1P1 modulators.
-
Impedance Measurement: The electrical impedance across the cell monolayer is monitored in real-time. An increase in impedance reflects an enhancement of endothelial barrier function, while a decrease indicates barrier disruption.
-
Data Analysis: The initial increase in impedance is a measure of S1P1 activation (G protein signaling), while the subsequent decrease from the peak response is indicative of receptor desensitization (β-arrestin signaling). The activation-to-desensitization ratio is calculated to quantify the bias of each compound.
Adhesion Molecule Expression Assay
This protocol is adapted from studies investigating the anti-inflammatory effects of S1P1 modulators on endothelial cells.[4]
-
Cell Culture and Stimulation: HUVECs or other endothelial cells are cultured to confluence in multi-well plates. The cells are then stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce the expression of adhesion molecules.
-
Treatment: Concurrently with or prior to inflammatory stimulation, cells are treated with this compound, fingolimod, or other test compounds at various concentrations.
-
Quantitative Real-Time PCR (qRT-PCR): After a defined incubation period, total RNA is extracted from the cells. qRT-PCR is performed to quantify the mRNA expression levels of adhesion molecules like ICAM-1, VCAM-1, and E-selectin.
-
Flow Cytometry/Immunofluorescence: Alternatively, the surface protein expression of these adhesion molecules can be quantified using flow cytometry or visualized by immunofluorescence microscopy following staining with specific antibodies.
-
Data Analysis: The expression levels of adhesion molecules in treated groups are compared to those in the stimulated, untreated control group to determine the inhibitory effect of the compounds.
Apoptosis Assay (Caspase-3 Activity)
This is a general protocol for measuring caspase-3 activity, a key indicator of apoptosis, in endothelial cells.
-
Cell Culture and Induction of Apoptosis: Endothelial cells are seeded in a 96-well plate. Apoptosis is induced by treating the cells with an appropriate stimulus, such as TNF-α in combination with cycloheximide.
-
Treatment: Cells are co-treated with the apoptosis-inducing agent and various concentrations of this compound or other S1P1 modulators.
-
Caspase-3 Activity Measurement: After the treatment period, a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) is added to the cell lysates. The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is quantified using a spectrophotometer or fluorometer.
-
Data Analysis: The caspase-3 activity in the treated groups is compared to the activity in the group treated with the apoptotic stimulus alone to assess the anti-apoptotic effects of the compounds.
Conclusion
The available data strongly suggest that this compound possesses a superior endothelial-protective profile compared to conventional S1P1 modulators like siponimod. Its G protein-biased agonism allows for the sustained activation of protective signaling pathways in endothelial cells without the detrimental effects of receptor desensitization and lymphopenia. The significantly higher activation-to-desensitization ratio of this compound in HUVECs highlights its potential as a therapeutic agent for diseases characterized by endothelial dysfunction. Further head-to-head comparative studies in various endothelial cell types and in vivo models will be crucial to fully elucidate the therapeutic advantages of this novel compound.
References
- 1. A label-free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S1PR1-biased activation drives the resolution of endothelial dysfunction-associated inflammatory diseases by maintaining endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the pharmacokinetic profiles of SAR247799 and other S1P1 modulators
A Comparative Guide to the Pharmacokinetic Profiles of SAR247799 and Other S1P1 Modulators
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound, a novel G-protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other prominent S1P1 modulators including fingolimod (B1672674), siponimod (B560413), ozanimod, and ponesimod (B1679046). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the key differentiators among these compounds.
Introduction to S1P1 Modulators
Sphingosine-1-phosphate receptor (S1PR) modulators are a class of drugs that have become a cornerstone in the treatment of autoimmune diseases, particularly multiple sclerosis.[1][2][3][4] They function by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[5][6] By binding to S1P1 on lymphocytes, these drugs cause the internalization and degradation of the receptor, effectively trapping lymphocytes within lymph nodes and preventing their migration into the central nervous system where they can cause inflammatory damage.[5][6][7]
While traditional S1P1 modulators like fingolimod act as functional antagonists, leading to receptor desensitization and lymphopenia, this compound represents a new approach.[8][9] It is a selective, G-protein-biased S1P1 agonist designed to activate endothelial S1P1 pathways, offering endothelial-protective properties, while limiting the S1P1 desensitization that leads to a reduction in lymphocyte counts.[8][9][10] This unique mechanism suggests potential applications in vascular diseases.[8]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and other selected S1P1 modulators.
| Parameter | This compound | Fingolimod | Siponimod | Ozanimod | Ponesimod |
| Tmax (hours) | 2.25 - 2.5[11] | 12 - 16[1] | ~4[12][13] | ~6 - 8[14][15] | 2 - 4[3][16][17] |
| Half-life (T½) | 31.2 - 33.1 hours[8][18] | 6 - 9 days[1][19] | ~30 hours[5][13][20] | ~19-21 hours (Parent)[5][14] Metabolites: up to 16 days[5] | ~33 hours[3][16][17] |
| Bioavailability | N/A | >90%[1][2][19] | >70%[12] | High[14] | ~84%[3][16] |
| Volume of Distribution (Vd) | 7 - 23 L[8][18] | ~1200 L[2] | 124 L[12][13] | N/A | 160 L[3] |
| Metabolism | N/A | Reversible phosphorylation, oxidation via CYP4F2[1][19] | Primarily CYP2C9 and CYP3A4[12][13][20] | Extensively metabolized by various enzymes, including CYPs and dehydrogenases.[21] Two major active metabolites.[21][22] | Metabolized to two major inactive metabolites (M12 and M13).[3][23] |
| Excretion | N/A | Primarily in urine (81%) as inactive metabolites[2] | N/A | ~26% in urine, ~37% in feces[21] | Primarily in feces (57-80%) and to a lesser extent in urine (10-18%)[16] |
| Food Effect | Small effect[8][18] | No significant effect[1][19] | No clinically relevant effect[12] | No significant effect[24] | Minimal effect[3][17] |
| Active Metabolites | N/A | Yes (Fingolimod-phosphate)[1] | No[5] | Yes (CC112273 and CC1084037)[15][21][22] | No[5] |
Signaling Pathway and Mechanism of Action
S1P1 modulators exert their effects by binding to the S1P1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling can occur through two main pathways: the G-protein pathway, which is associated with therapeutic effects on endothelial cells, and the β-arrestin pathway, which leads to receptor internalization, desensitization, and subsequent lymphopenia.
This compound is unique in that it is a G-protein-biased agonist.[8][9][10] This means it preferentially activates the G-protein signaling cascade while having a much weaker effect on β-arrestin recruitment.[9][10] This biased agonism allows it to potentially confer endothelial-protective benefits without causing the profound and sustained lymphocyte reduction seen with other S1P1 modulators.[8][10]
Caption: S1P1 signaling, highlighting this compound's biased agonism towards the G-protein pathway.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase 1, first-in-human, randomized, double-blind, placebo-controlled studies involving healthy subjects. The general methodology for these studies is outlined below.
1. Study Design:
-
Single Ascending Dose (SAD): Healthy subjects receive a single oral dose of the S1P1 modulator or a placebo.[8][18] Doses are escalated in subsequent cohorts of subjects to assess safety, tolerability, and pharmacokinetics over a range of doses.[17]
-
Multiple Ascending Dose (MAD): Subjects receive multiple, once-daily oral doses of the drug or placebo for a specified period (e.g., 2 weeks).[8][18] This part of the study evaluates the drug's pharmacokinetics at a steady state, its accumulation, safety, and tolerability with repeated dosing.
-
Food Effect Assessment: A crossover design is often employed where subjects receive a single dose of the drug under both fasted and fed (typically high-fat meal) conditions to determine the effect of food on drug absorption and overall exposure.[8][18][24]
2. Pharmacokinetic Sampling and Analysis:
-
Serial blood samples are collected at predetermined time points before and after drug administration.
-
Plasma or whole blood concentrations of the parent drug and its major metabolites are quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
-
Pharmacokinetic parameters are calculated from the concentration-time data using noncompartmental analysis. Key parameters include Cmax, Tmax, AUC (area under the curve), terminal half-life (t½), and volume of distribution (Vd).
3. Pharmacodynamic Assessment:
-
In parallel with pharmacokinetic sampling, pharmacodynamic markers are assessed. For S1P1 modulators, this primarily involves monitoring absolute lymphocyte counts to determine the extent and duration of lymphocyte reduction.[17]
-
Effects on heart rate are also closely monitored, as S1P1 activation can cause a transient reduction in heart rate, particularly after the first dose.[8][17]
Conclusion
The pharmacokinetic profiles of S1P1 modulators show significant variability, which influences their clinical application and safety profiles. This compound distinguishes itself with a low volume of distribution and a unique G-protein-biased mechanism of action, which translates to endothelial-protective effects at doses that do not cause significant lymphocyte reduction.[8][10][18] In contrast, other modulators like fingolimod have a very long half-life, requiring months to reach a steady state, while newer agents like ponesimod and siponimod offer shorter half-lives, allowing for more rapid reversal of their effects upon discontinuation.[17][19][20] These differences underscore the importance of understanding the specific pharmacokinetic and pharmacodynamic properties of each S1P1 modulator when considering their therapeutic potential for various disease states.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A G-protein-biased S1P1 agonist, this compound, improved LVH and diastolic function in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sanofi.com [sanofi.com]
- 12. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ozanimod - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Population pharmacokinetics of ponesimod and its primary metabolites in healthy and organ-impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medrxiv.org [medrxiv.org]
Independent Verification of SAR247799's Biased Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR247799, a G protein-biased sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other relevant S1P1 modulators. The focus is on the independent verification of its biased agonism and its performance in preclinical and clinical settings, supported by available experimental data.
Introduction to this compound and S1P1 Receptor Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating endothelial barrier function and lymphocyte trafficking. Modulation of the S1P1 receptor has been a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. However, first-generation S1P1 modulators, such as fingolimod (B1672674), and second-generation modulators, like siponimod (B560413), act as functional antagonists. They induce receptor internalization through the β-arrestin pathway, leading to lymphopenia, which can be associated with side effects.
This compound was developed as a G protein-biased S1P1 agonist.[1][2][3] The therapeutic hypothesis is that by preferentially activating the G protein signaling pathway over the β-arrestin pathway, this compound can promote the beneficial endothelial-protective effects of S1P1 activation without causing the receptor desensitization and subsequent lymphopenia associated with other S1P1 modulators.[1][2][3]
Comparative Analysis of Biased Agonism
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For S1P1 receptor modulators, the key pathways are G protein-mediated signaling, which is associated with endothelial protection, and β-arrestin recruitment, which leads to receptor internalization and lymphopenia.
Unfortunately, a direct head-to-head comparison of the biased agonism of this compound, siponimod, and fingolimod, with EC50 values for both G protein and β-arrestin pathways determined in the same experimental system, is not available in the public domain. However, based on available data from different studies, a qualitative and semi-quantitative comparison can be made.
Table 1: In Vitro Activity Profile of S1P1 Receptor Modulators
| Compound | Target | G Protein Signaling (EC50) | β-Arrestin Recruitment (EC50) | Key Characteristics |
| This compound | S1P1 | 12.6 - 493 nM (in S1P1-overexpressing cells and HUVECs)[4] | Data not publicly available, but described as preferentially activating G protein signaling over β-arrestin recruitment.[1][2][3] | G protein-biased agonist, designed for endothelial protection without lymphopenia. |
| Siponimod | S1P1, S1P5 | ≈0.46 nM[5] | Strong β-arrestin recruitment leading to receptor internalization.[6] | Functional antagonist, approved for multiple sclerosis. |
| Fingolimod (phosphorylated form) | S1P1, S1P3, S1P4, S1P5 | Potent agonist | Potent inducer of β-arrestin recruitment and receptor internalization.[6] | First-in-class S1P modulator, functional antagonist, approved for multiple sclerosis. |
Note: The EC50 values for siponimod and fingolimod are from different sources and may not be directly comparable to those of this compound due to variations in experimental conditions. The lack of publicly available, directly comparable data on β-arrestin recruitment for this compound is a significant limitation.
Preclinical and Clinical Performance
Preclinical Comparison: Renal Ischemia/Reperfusion Injury Model
A key preclinical study evaluated the protective effects of this compound in a rat model of renal ischemia/reperfusion injury and compared it to siponimod.
Key Findings:
-
This compound, administered prior to the ischemic event, dose-dependently preserved renal structure and function.[1][4]
-
In contrast, siponimod was found to confer minimal renal protection in the same model.[1]
Table 2: Preclinical Efficacy in a Rat Model of Renal Ischemia/Reperfusion Injury
| Treatment | Dose | Effect on Serum Creatinine (B1669602) | Effect on Blood Urea (B33335) Nitrogen (BUN) | Histological Protection |
| This compound | 1 and 3 mg/kg | Inhibited increase by 89% and 96%, respectively[4] | Inhibited increase by 61% and 85%, respectively[4] | Protected renal proximal tubules against necrosis and blunted interstitial hemorrhage.[4] |
| Siponimod | Not specified in available sources | Minimal protection[1] | Minimal protection[1] | Minimal protection[1] |
Clinical Comparison: Endothelial Dysfunction in Type-2 Diabetes
A randomized, placebo-controlled clinical trial assessed the efficacy of this compound in improving endothelial function in patients with type-2 diabetes. The study included a positive control arm with sildenafil, a known vasodilator. The primary endpoint was the change in flow-mediated dilation (FMD), a measure of endothelial function.
Key Findings:
-
This compound at a dose of 5 mg demonstrated a statistically significant improvement in FMD compared to placebo.
-
The effect of 5 mg this compound on FMD was at least as effective as 50 mg of sildenafil.
-
The observed endothelial effects of this compound were independent of lymphocyte reduction.
Table 3: Clinical Trial Results in Patients with Type-2 Diabetes and Endothelial Dysfunction
| Treatment Group | N | Mean Difference in FMD Change from Baseline vs. Placebo (95% CI) | p-value |
| This compound (1 mg) | 15 | 0.60% (-0.34 to 1.53) | 0.203 |
| This compound (5 mg) | 15 | 1.07% (0.13 to 2.01) | 0.026 |
| Sildenafil (50 mg) | 12 | 0.88% (-0.15 to 1.91) | 0.093 |
| Placebo | 12 | - | - |
Experimental Protocols
Detailed experimental protocols for the key assays cited are summarized below based on publicly available information and general laboratory procedures.
S1P1 Receptor G Protein Activation Assay (cAMP Assay)
This assay indirectly measures the activation of the Gi-coupled S1P1 receptor by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer.
-
Compound Addition: Test compounds (e.g., this compound, siponimod, fingolimod-phosphate) are added at various concentrations.
-
Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The decrease in cAMP levels in the presence of an agonist is measured, and EC50 values are calculated from the dose-response curves.
S1P1 Receptor β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.
General Protocol (using PathHunter® technology as an example):
-
Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the S1P1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.
-
Assay Setup: Cells are plated in microplates.
-
Compound Stimulation: Test compounds are added to the wells.
-
Recruitment and Complementation: Agonist binding to the S1P1 receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme.
-
Signal Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curves.
Rat Renal Ischemia/Reperfusion Injury Model
This in vivo model is used to assess the protective effects of compounds against kidney damage caused by a temporary interruption of blood flow.
General Protocol:
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Anesthesia and Surgery: Animals are anesthetized, and a midline incision is made to expose the renal pedicles.
-
Ischemia Induction: The renal arteries and veins are occluded with non-traumatic clamps for a defined period (e.g., 45-60 minutes) to induce ischemia.
-
Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.
-
Treatment: Test compounds (e.g., this compound, siponimod) are administered at specified doses and times relative to the ischemic event (e.g., 1 hour before).
-
Post-operative Monitoring and Sample Collection: Animals are monitored for a set period (e.g., 24-48 hours). Blood samples are collected to measure markers of renal function, such as serum creatinine and blood urea nitrogen (BUN).
-
Histological Analysis: At the end of the study, kidneys are harvested, fixed, and sectioned for histological examination to assess the extent of tissue damage (e.g., tubular necrosis, inflammation).
Signaling Pathways and Experimental Workflows
Signaling Pathway of S1P1 Receptor
Caption: S1P1 receptor signaling pathways.
Experimental Workflow for Biased Agonism Assessment
Caption: Workflow for assessing biased agonism.
Conclusion
The available evidence supports the characterization of this compound as a G protein-biased agonist of the S1P1 receptor. Preclinical data in a model of renal injury suggest a superior protective effect compared to the functional antagonist siponimod. Furthermore, clinical data in patients with type-2 diabetes indicate that this compound can improve endothelial function to a degree comparable to sildenafil, without inducing the lymphopenia associated with other S1P1 modulators.
However, a direct and comprehensive quantitative comparison of the biased agonism of this compound with other S1P1 modulators like siponimod and fingolimod is hampered by the lack of publicly available data from studies using the same experimental conditions. Further independent studies with direct head-to-head comparisons would be necessary to definitively quantify the degree of biased agonism and fully elucidate the therapeutic potential of this pharmacological approach. Despite the termination of its development, the study of this compound provides valuable insights into the potential of biased agonism at the S1P1 receptor for the treatment of diseases associated with endothelial dysfunction.
References
- 1. A G protein-biased S1P1 agonist, this compound, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G‐protein‐biased sphingosine‐1 phosphate receptor‐1 agonist for endothelial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR247799's Long-Term Effects on Endothelial Cell Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of SAR247799, a novel G-protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist, and its long-term effects on endothelial cell health. The information is compiled from preclinical studies and clinical trial data to offer an objective comparison with other therapeutic alternatives for endothelial dysfunction.
Introduction to this compound
This compound is a selective S1P1 agonist designed to promote endothelial protection without causing the lymphocyte reduction typically associated with other S1P1 modulators.[1] Its unique mechanism of action, which favors G-protein signaling over the β-arrestin pathway, offers a targeted approach to improving endothelial function.[2] Endothelial dysfunction is a key factor in the development of various vascular diseases, and therapies that can restore endothelial homeostasis are of significant interest.[3]
Mechanism of Action: A Biased Approach
This compound's therapeutic potential lies in its biased agonism at the S1P1 receptor. Unlike other S1P1 modulators that can lead to receptor desensitization and internalization through the β-arrestin pathway, this compound preferentially activates the G-protein signaling cascade. This sustained activation is believed to be responsible for its endothelial-protective effects without significantly impacting lymphocyte counts.[2]
References
- 1. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound, a selective G-protein-biased sphingosine-1 phosphate receptor-1 agonist for endothelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Dysfunction, Inflammation, and Statins: New Evidence - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Endothelial-protective effects of a G-protein-biased sphingosine-1 phosphate receptor-1 agonist, this compound, in type-2 diabetes rats and a randomized placebo-controlled patient trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of SAR247799
Absence of specific manufacturer's disposal instructions for SAR247799 necessitates adherence to general laboratory chemical waste management protocols. The following procedures are based on established safety guidelines for the handling and disposal of research-grade chemical compounds.
Researchers and laboratory personnel must handle the disposal of this compound with the utmost care to ensure personal safety and environmental protection. As no explicit disposal directives from the manufacturer are publicly available, the following step-by-step guidance, derived from general laboratory hazardous waste management principles, should be implemented.
Step 1: Waste Identification and Characterization
Prior to disposal, it is crucial to characterize the waste material. This compound is a research chemical, and any unused, expired, or contaminated material should be considered hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1] All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be clearly identified.
Step 2: Segregation of Chemical Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3] Waste containing this compound should be collected in a dedicated and compatible container.[4] Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically:
-
Store acids and bases separately.
-
Keep oxidizing agents away from organic compounds and reducing agents.[2]
-
Ensure that incompatible substances are not stored in close proximity.[1][2]
Step 3: Waste Container Selection and Labeling
Utilize appropriate containers for the collection of this compound waste. Containers should be in good condition, leak-proof, and made of a material compatible with the chemical.[1][2] Plastic containers are often preferred.[4]
All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
A clear indication of the hazards associated with the waste (e.g., toxic).[2]
-
The accumulation start date (the date the first drop of waste was added to the container).[6]
-
The name and contact information of the principal investigator or responsible personnel.[7]
Step 4: Storage of Chemical Waste
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4][7] The SAA should be a secure area away from general laboratory traffic. Key storage requirements include:
-
Keeping waste containers securely capped at all times, except when adding waste.[1][2][8]
-
Storing containers in secondary containment to mitigate spills or leaks.[1]
-
Conducting regular inspections of the SAA to check for leaks or container degradation.[2][7]
Step 5: Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][8] The established procedure for disposal is through your institution's EHS department or a licensed hazardous waste disposal company.[5][9]
To arrange for disposal:
-
Ensure the waste container is properly labeled and sealed.
-
Contact your institution's EHS office to schedule a waste pickup.[4]
-
Follow their specific procedures for waste collection and documentation.
Empty containers that held this compound must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][10] After thorough rinsing and removal or defacing of the original label, the container may be disposed of according to institutional guidelines.[8][10]
Summary of Known Properties for this compound
The following table summarizes publicly available data for this compound, which can be useful for waste characterization.
| Property | Value |
| Molecular Formula | C21H16ClN3O5 |
| Molecular Weight | 425.82 g/mol |
| CAS Number | 1315311-14-8 |
| Physical Form | Solid |
| Solubility | Soluble in DMSO (30 mg/mL) |
| Storage | 4°C, dry, sealed |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological testing of this compound are not provided in the context of disposal. For specific experimental methodologies, researchers should refer to the primary scientific literature.
Logical Flow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. vumc.org [vumc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling SAR247799
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent investigational compounds like SAR247799 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a selective G-protein-biased sphingosine-1 phosphate (B84403) receptor-1 (S1P1) agonist.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates stringent PPE protocols to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on standard practices for potent compounds in a laboratory setting.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade. The outer glove should extend over the gown's cuff. | Prevents dermal absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be disposed of as hazardous waste. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles, especially when handling the powder form or creating solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or a higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents contamination of personal items and the laboratory environment. |
Operational Plans: Handling and Experimental Protocols
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity when working with this compound.
Workflow for Safe Handling and Preparation of Stock Solutions:
Key Experimental Protocol Considerations:
-
In Vitro Studies: When treating cells with this compound, perform all steps within a biological safety cabinet. Use dedicated, clearly labeled labware.
-
In Vivo Studies: For animal dosing, utilize appropriate handling techniques to prevent aerosol generation. All animal waste should be considered hazardous and disposed of accordingly.
Disposal Plans
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Examples | Containment | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Mechanism of Action: S1P1 Signaling Pathway
This compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor. It preferentially activates G-protein signaling over the β-arrestin pathway. This biased agonism is key to its therapeutic potential, promoting endothelial protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
